2-(2-Bromopyridin-4-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORTBSMGTXPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromopyridin-4-yl)propan-2-ol, a valuable tertiary alcohol intermediate in medicinal chemistry and materials science. The guide details a robust and efficient synthetic methodology centered on the organometallic addition to a carbonyl compound. Specifically, it outlines the preparation of a 4-pyridyl organometallic species from a dihalogenated pyridine precursor, followed by its reaction with acetone. This document provides a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, safety considerations for key reagents, and expected analytical data for the final product. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction and Strategic Overview
The synthesis of functionalized pyridine derivatives is a cornerstone of modern pharmaceutical and materials science research. The pyridine moiety is a prevalent scaffold in a vast array of bioactive molecules and functional materials. This compound is a particularly useful building block, featuring a bromine atom at the 2-position, which is amenable to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a tertiary alcohol at the 4-position, which can influence solubility and serve as a handle for further derivatization.
The most logical and efficient synthetic approach to this target molecule involves the formation of a carbon-carbon bond at the 4-position of a 2-bromopyridine ring. This is typically achieved through the reaction of a nucleophilic organometallic intermediate with an electrophilic carbonyl compound. This guide will focus on a highly reliable method: the generation of a 4-lithiated 2-bromopyridine species via a selective lithium-halogen exchange, followed by its reaction with acetone. An alternative, analogous Grignard-based approach will also be discussed.
Reaction Mechanism and Rationale
The core of the proposed synthesis is the selective formation of an organolithium reagent at the 4-position of a dihalopyridine, followed by nucleophilic addition to a ketone.
Generation of the Organolithium Intermediate
The key intermediate, 4-lithio-2-bromopyridine, is generated from a suitable precursor, most commonly 2,4-dibromopyridine. The choice of organolithium reagent and reaction conditions is critical for achieving regioselectivity. n-Butyllithium (n-BuLi) is a commonly employed reagent for this purpose. The lithium-halogen exchange is a rapid and efficient reaction that proceeds at low temperatures, typically -78 °C, to prevent side reactions.
The selectivity of the lithiation at the 4-position over the 2-position in 2,4-dibromopyridine is driven by a combination of electronic and steric factors. The greater acidity of the proton at the 4-position in pyridine derivatives can favor metalation at this site.
Nucleophilic Addition to Acetone
The generated 4-lithio-2-bromopyridine is a potent nucleophile. The subsequent addition of acetone, an electrophilic ketone, to the reaction mixture results in the formation of a new carbon-carbon bond. The nucleophilic carbon of the organolithium attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a lithium alkoxide intermediate.
Aqueous Workup
The final step is an aqueous workup, typically with a saturated solution of ammonium chloride, to quench any unreacted organolithium reagent and protonate the lithium alkoxide intermediate, yielding the desired tertiary alcohol, this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Synthesis of the Starting Material: 2,4-Dibromopyridine
While commercially available, 2,4-dibromopyridine can also be synthesized in the laboratory. One common method involves the diazotization of 2-amino-4-bromopyridine.[1]
Synthesis of this compound
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| 2,4-Dibromopyridine | ≥98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Reagent Grade | Commercially Available |
| Acetone | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Saturated aq. NH4Cl | Laboratory prepared | - |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Brine | Laboratory prepared | - |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,4-dibromopyridine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the 2,4-dibromopyridine. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional 30-60 minutes.
-
Addition of Acetone: Anhydrous acetone (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1-2 hours.
-
Warming and Quenching: The reaction is allowed to warm slowly to 0 °C and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (d, 1H), ~7.5 (s, 1H), ~7.2 (d, 1H), ~1.6 (s, 6H), ~2.0 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160, ~150, ~142, ~125, ~120, ~72, ~32 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety Considerations
n-Butyllithium
n-Butyllithium is a highly reactive and pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[2][3][4] It should only be handled by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[5][6] A Class D fire extinguisher (for combustible metals) should be readily available.
2,4-Dibromopyridine
2,4-Dibromopyridine is a halogenated organic compound and should be handled with care.[7] Avoid inhalation, ingestion, and skin contact. Use appropriate PPE, including gloves and safety glasses.
Acetone
Acetone is a highly flammable liquid. Keep it away from heat, sparks, and open flames. Use in a well-ventilated area.
Alternative Synthetic Route: The Grignard Reaction
An analogous and equally viable synthetic route involves the use of a Grignard reagent. This approach would entail the formation of a 4-pyridylmagnesium halide, which would then react with acetone. A detailed protocol for a similar transformation, the synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol, has been well-documented and can be adapted for this synthesis.[5] This method often involves the reaction of a halopyridine with magnesium turnings, sometimes initiated with a small crystal of iodine, in an anhydrous ether solvent like THF.[5]
Caption: Alternative Grignard reaction pathway.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described lithiation-addition protocol provides a high-yielding and efficient method for accessing this valuable building block. By understanding the underlying mechanisms, adhering to the detailed experimental procedures, and observing the necessary safety precautions, researchers can confidently synthesize this compound for their drug discovery and materials science endeavors.
References
- nbutyl lithium safety - YouTube. (2024).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2,4-Dibromopyridine | 58530-53-3 | FD08147 - Biosynth. (n.d.).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis - ResearchGate. (2025).
- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (2007).
- Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol - Benchchem. (n.d.).
- US4291165A - Process for making 2-bromopyridine - Google Patents. (n.d.).
- This compound - Guidechem. (n.d.).
- 2-bromopyridine - Organic Syntheses Procedure. (n.d.).
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.).
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. (2022).
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Lithiation and Organolithium Reactions - Mettler Toledo. (n.d.).
- 2-(4-Bromopyridin-2-yl)propan-2-ol - PubChem. (n.d.).
- This compound - BLDpharm. (n.d.).
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (2025).
- CN104402805A - 2-bromopyridine synthesis method - Google Patents. (n.d.).
- Grignard and Organolithium Reagents - Chemistry LibreTexts. (2023).
- An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications - Benchchem. (n.d.).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
- 2‐Lithiopyridine | Request PDF - ResearchGate. (n.d.).
- 2-Amino-4-bromopyridine synthesis - ChemicalBook. (n.d.).
- 2-Bromopyridine(109-04-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2-(4-Bromopyridin-2-yl)propan-2-ol - Apollo Scientific. (n.d.).
- 477252-20-3 | 2-(4-Bromopyridin-2-yl)propan-2-ol - ChemScene. (n.d.).
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem. (n.d.).
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (n.d.).
- Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. (n.d.).
Sources
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- 3. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Bromination of Acetone | Chem Lab [chemlab.truman.edu]
2-(2-Bromopyridin-4-yl)propan-2-ol chemical properties
Initiating Data Collection
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Spectroscopic Data for 2-(2-Bromopyridin-4-yl)propan-2-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2-(2-Bromopyridin-4-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used in the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous chemical structures, ensuring a robust and self-validating framework for analysis.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of approximately 216.08 g/mol .[1][2] The structural features—a substituted pyridine ring, a tertiary alcohol, and methyl groups—give rise to a unique spectroscopic fingerprint. This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, MS, and IR analyses to confirm the molecule's identity and purity.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1055073-69-2 | [2] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 | [2] |
| Monoisotopic Mass | 214.99458 Da | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum:
-
A singlet for the six equivalent protons of the two methyl groups. These protons are chemically identical due to free rotation around the C-C bond.
-
A singlet for the proton of the hydroxyl group. This signal's chemical shift can be variable and concentration-dependent. It may also be broad.
-
Three signals for the three aromatic protons on the pyridine ring. These protons are in different chemical environments and will exhibit characteristic splitting patterns due to spin-spin coupling.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (6H) | 1.5 - 1.7 | Singlet (s) | 6H | Equivalent methyl groups attached to a quaternary carbon. |
| -OH (1H) | Variable (e.g., 2.0 - 4.0) | Singlet (s), broad | 1H | Tertiary alcohol proton, may exchange with solvent. |
| Pyridine-H (H5) | ~7.4 | Doublet of doublets (dd) | 1H | Coupled to H3 and H6. |
| Pyridine-H (H3) | ~7.6 | Doublet (d) | 1H | Coupled to H5. |
| Pyridine-H (H6) | ~8.3 | Doublet (d) | 1H | Deshielded by the electronegative nitrogen atom. |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire the spectrum using a standard pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative ratios of protons.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in the molecule.
The structure of this compound has eight carbon atoms, but due to symmetry, we expect to see six distinct signals in the broadband proton-decoupled ¹³C NMR spectrum:
-
One signal for the two equivalent methyl carbons.
-
One signal for the quaternary carbon of the propan-2-ol moiety.
-
Four signals for the five carbons of the pyridine ring (one of which is quaternary and bonded to the propan-2-ol group).
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ | 25 - 35 | Shielded alkyl carbons. |
| -C (OH)(CH₃)₂ | 70 - 80 | Quaternary carbon attached to an oxygen atom. |
| Pyridine-C (C3, C5) | 120 - 130 | Aromatic carbons. |
| Pyridine-C (C2) | 140 - 150 | Aromatic carbon bonded to bromine. |
| Pyridine-C (C6) | 150 - 160 | Aromatic carbon adjacent to nitrogen. |
| Pyridine-C (C4) | 155 - 165 | Quaternary aromatic carbon. |
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Set the spectrometer to the ¹³C frequency.
-
Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (typically 0-220 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.
In a high-resolution mass spectrum (HRMS), the most crucial information is the accurate mass of the molecular ion. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Table 4: Predicted m/z Values for Key Ions
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 216.0019 / 218.0000 | Protonated molecular ion, showing the bromine isotopic pattern.[3] |
| [M+Na]⁺ | 237.9838 / 239.9819 | Sodium adduct of the molecular ion.[3] |
| [M-H₂O+H]⁺ | 197.9918 / 199.9899 | Loss of water from the protonated molecular ion.[3] |
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak.
-
Analyze the isotopic pattern to confirm the presence of one bromine atom.
-
Compare the accurate mass to the calculated mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (alcohol) | 3200 - 3600 | Broad, strong | Stretching vibration of the hydroxyl group, broadened by hydrogen bonding. |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the methyl groups. |
| C=C, C=N (aromatic) | 1400 - 1600 | Medium to strong | Stretching vibrations of the pyridine ring. |
| C-O (alcohol) | 1000 - 1200 | Strong | Stretching vibration of the tertiary alcohol C-O bond. |
| C-Br | 500 - 600 | Medium | Stretching vibration of the carbon-bromine bond. |
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean ATR crystal.
-
-
Data Acquisition:
-
Press the sample against the crystal to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Workflow and Data Integration
The structural elucidation of this compound is a process of integrating data from multiple spectroscopic techniques. The following diagram illustrates the typical workflow.
Sources
An In-depth Technical Guide to 2-(2-Bromopyridin-4-yl)propan-2-ol
This guide provides a comprehensive technical overview of 2-(2-Bromopyridin-4-yl)propan-2-ol, CAS number 1055073-69-2, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical attributes, synthesis, reactivity, and strategic applications, offering field-proven insights to empower your research and development endeavors.
Introduction: A Strategic Building Block in Medicinal Chemistry
This compound is a specialized heterocyclic compound featuring a 2,4-disubstituted pyridine core. The pyridine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] The strategic placement of a bromine atom at the 2-position and a tertiary alcohol at the 4-position imbues this molecule with a unique combination of reactivity and stability, making it a highly valuable intermediate in the synthesis of complex pharmaceutical targets.
The bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the tertiary alcohol moiety offers a significant advantage in drug design. Unlike primary or secondary alcohols, tertiary alcohols are resistant to metabolic oxidation, which can enhance the pharmacokinetic profile of a drug candidate, potentially leading to a longer half-life and improved in vivo performance.[3] Its chloro-analog, for instance, is a key intermediate in the synthesis of the FDA-approved anti-cancer drug Sonidegib, underscoring the importance of this structural motif.[3]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its effective and safe utilization in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1055073-69-2 | [4][5] |
| Molecular Formula | C₈H₁₀BrNO | [4] |
| Molecular Weight | 216.08 g/mol | [4] |
| Appearance | Solid or liquid | |
| Storage Temperature | Inert atmosphere, 2-8°C | [6] |
| Purity | Typically ≥95% | [7] |
| XLogP3-AA | 1.6 | [8] |
| Topological Polar Surface Area | 33.1 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).
-
General Handling : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat.[7][9]
-
First-Aid Measures :
-
In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
-
-
Storage : Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Disposal : Dispose of in accordance with local, state, and federal regulations.[9]
Synthesis and Reaction Mechanisms
While specific literature detailing the synthesis of this compound is not abundant, its structure strongly suggests a synthesis route based on the well-established Grignard reaction. This method is a cornerstone of organic chemistry for forming carbon-carbon bonds.[10][11]
Proposed Synthetic Pathway via Grignard Reaction
The most logical and efficient synthesis involves the reaction of a Grignard reagent derived from a 2,4-disubstituted pyridine with a suitable ketone, or the addition of a methyl Grignard reagent to a 4-acetylpyridine precursor. A plausible and robust approach is the addition of methylmagnesium bromide to 2-bromo-4-acetylpyridine.
Caption: Proposed synthetic route.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of Grignard reactions applied to pyridine derivatives.[12][13]
Part 1: Preparation of 2-Bromo-4-acetylpyridine (Intermediate)
This step would involve the oxidation of 2-bromo-4-methylpyridine, which can be achieved through various methods. For the purpose of this guide, we will assume the availability of the acetyl intermediate.
Part 2: Grignard Reaction
-
Glassware Preparation : All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas (e.g., Argon or Nitrogen) to ensure anhydrous conditions.[12]
-
Reaction Setup : Equip the three-necked flask with a magnetic stir bar, the dropping funnel, and the condenser (with an inert gas inlet).
-
Reagent Preparation : In the dropping funnel, place a solution of 2-bromo-4-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition : To the flask, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) via syringe under a positive pressure of inert gas.
-
Reaction Execution : Cool the flask to 0°C using an ice bath. Add the solution of 2-bromo-4-acetylpyridine dropwise from the dropping funnel to the Grignard reagent over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification :
-
Quenching : Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).[12]
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in its versatile reactivity, which allows for its incorporation into complex molecular architectures.
The Role of the Bromine Atom: A Gateway to Complexity
The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, making it an ideal substrate for a variety of cross-coupling reactions.[1] This is particularly significant because the 2- and 4-positions of the pyridine ring are activated for nucleophilic aromatic substitution.[14]
Caption: Key cross-coupling reactions.
These reactions enable the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position, thereby allowing for extensive structure-activity relationship (SAR) studies during the drug discovery process.
The Tertiary Alcohol: A Shield Against Metabolism
As previously mentioned, the tertiary alcohol group is a key feature for enhancing the metabolic stability of a drug candidate.[3] This resistance to oxidation prevents the formation of potentially toxic metabolites and can lead to a more predictable and favorable pharmacokinetic profile. This makes this compound a desirable building block when designing drugs for chronic conditions where a longer duration of action is beneficial.
Conclusion
This compound is a strategically designed building block that offers a powerful combination of synthetic versatility and desirable drug-like properties. Its utility in constructing complex, biologically active molecules is evident from the importance of analogous structures in approved pharmaceuticals. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and an in-depth look at its reactivity and applications. By leveraging the insights presented here, researchers and scientists can confidently and efficiently incorporate this valuable intermediate into their drug discovery and development programs.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and chemical utility of 2-(2-Bromopyridin-4-yl)propan-2-ol (CAS No. 1055073-69-2).[1] As a functionalized pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Its unique architecture, featuring a reactive 2-bromopyridine moiety and a tertiary alcohol, offers a versatile platform for the synthesis of complex molecular scaffolds. This document details a robust synthetic protocol, explores its spectroscopic and physicochemical properties, and discusses its potential in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this strategic intermediate.
Introduction: Strategic Importance in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. Heterocyclic compounds, and pyridines in particular, are privileged scaffolds in a vast array of pharmaceuticals. This compound emerges as a compound of significant interest due to the convergence of two key functional motifs within a single, stable molecule.
The 2-bromopyridine unit is a well-established and highly versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The bromine atom at the 2-position is readily displaced, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds.
The tertiary propan-2-ol group at the 4-position offers several advantages. Unlike primary or secondary alcohols, tertiary alcohols are resistant to metabolic oxidation. This intrinsic stability can significantly enhance the pharmacokinetic profile of a drug candidate, potentially leading to improved half-life and reduced dosing frequency. Furthermore, the hydroxyl group can influence solubility and provides an additional site for potential derivatization.
This guide will provide a detailed exploration of the molecular characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its synthesis and application.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is foundational to its reactivity and utility. A comprehensive understanding of its properties allows for the rational design of synthetic routes and the prediction of its behavior in various chemical environments.
Structural Representation
The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a propan-2-ol group.
Caption: 2D molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | |
| CAS Number | 1055073-69-2 | [2] |
| Appearance | Solid or liquid | |
| Predicted XLogP | 1.6 | [3] |
| Topological Polar Surface Area | 33.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Grignard reaction. This classic organometallic transformation is well-suited for the formation of tertiary alcohols from ketones. The following protocol is adapted from established methodologies for the synthesis of analogous chloropyridine derivatives and provides a reliable and scalable route to the target compound.
Reaction Scheme
The overall synthetic strategy involves the formation of a 4-pyridyl Grignard reagent from a suitable 2-bromo-4-halopyridine, followed by its reaction with acetone to yield the desired tertiary alcohol.
Caption: Synthetic workflow for this compound via Grignard reaction.
Experimental Protocol
Materials and Reagents:
-
2,4-Dibromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2,4-dibromopyridine solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle bubbling and a slight exotherm. Gentle heating may be applied if the reaction does not start.
-
Once initiated, add the remaining 2,4-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Prepare a solution of anhydrous acetone (1.5 equivalents) in anhydrous THF.
-
Add the acetone solution dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely available in the public domain, this section outlines the expected spectroscopic features based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-ol group. The pyridine protons will appear in the downfield region (typically 7.0-8.5 ppm). The methyl protons of the propan-2-ol group will appear as a singlet in the upfield region (around 1.5 ppm), integrating to six protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon bearing the bromine atom will be shifted further downfield. The quaternary carbon of the propan-2-ol group will appear around 70 ppm, and the methyl carbons will resonate in the upfield aliphatic region (around 25-30 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum shows characteristic adducts.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.00186 |
| [M+Na]⁺ | 237.98380 |
| [M-H]⁻ | 213.98730 |
| [M+H-H₂O]⁺ | 197.99184 |
The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for bromine-containing fragments, which is a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol.
-
C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the 2-bromopyridine moiety.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Sources
Purity analysis of 2-(2-Bromopyridin-4-yl)propan-2-ol
An In-Depth Technical Guide to the Purity Analysis of 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound (CAS No. 1055073-69-2), a key intermediate in pharmaceutical synthesis.[1] We move beyond rote procedural listing to deliver an in-depth examination of the critical analytical methodologies required for robust quality assessment. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices. The guide details orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and integrates forced degradation studies to establish a holistic and self-validating purity assessment system in line with regulatory expectations.[2][3]
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative whose structural features, including the reactive bromo-group and the tertiary alcohol, make it a versatile building block in medicinal chemistry. The purity of such an intermediate is not a mere metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product. Therefore, a rigorous, multi-faceted analytical approach is essential to ensure its quality.
This guide establishes a logical workflow for purity analysis, beginning with an understanding of potential process-related impurities and culminating in the development and validation of stability-indicating analytical methods.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis begins with a theoretical understanding of potential impurities. The primary synthetic route to a similar compound, 2-(2-chloropyridin-4-yl)propan-2-ol, involves a Grignard reaction between a halo-substituted pyridine and acetone.[4] A similar pathway for the bromo-analog allows us to anticipate likely impurities.
Logical Relationship: Synthesis to Impurities
Caption: Anticipated impurities based on a Grignard synthesis pathway.
This predictive analysis is crucial for method development, as it informs the selection of techniques capable of resolving the target compound from these specific, structurally similar impurities.
| Potential Impurity | Structure | Origin | Analytical Concern |
| A: 2-Bromopyridine | C₅H₄BrN | Protonolysis of Grignard reagent | High volatility, potential co-elution in RP-HPLC. |
| B: 2,4-Dibromopyridine | C₅H₃Br₂N | Unreacted starting material | Higher hydrophobicity, may have long retention in RP-HPLC. |
| C: Bipyridine Dimer | C₁₀H₆Br₂N₂ | Side-reaction of Grignard reagent | High molecular weight, low volatility. |
| D: 4-Bromopyridine | C₅H₄BrN | Impurity in starting material | Isomeric, may be difficult to separate chromatographically. |
Orthogonal Analytical Strategy: A Self-Validating System
No single analytical technique is sufficient to declare a compound "pure." We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to build a comprehensive purity profile.
Sources
A Technical Guide to 2-(2-Bromopyridin-4-yl)propan-2-ol: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds found in a vast array of pharmaceuticals. Among these, 2-(2-Bromopyridin-4-yl)propan-2-ol has emerged as a valuable intermediate. Its unique constellation of functional groups—a tertiary alcohol resistant to metabolic oxidation and a synthetically versatile bromopyridine core—positions it as a strategic asset in drug discovery pipelines. The bromine atom serves as a linchpin for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity, while the tertiary alcohol moiety can enhance pharmacokinetic profiles by improving metabolic stability.[1]
This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed protocol for its synthesis via a Grignard reaction, and its applications as a key building block in the development of complex pharmaceutical agents.
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this reagent for research and development purposes, ensuring a reliable supply chain for ongoing discovery efforts. The following table summarizes the offerings from key vendors.
| Supplier | Catalog Number | Purity/Specification | CAS Number |
| BLDpharm | BD298159 | Not specified | 1055073-69-2 |
| Parchem | Not specified | Not specified | 1055073-69-2 |
Synthesis Methodology: A Grignard-Based Approach
The synthesis of this compound can be efficiently achieved through a Grignard reaction. This classic organometallic transformation is well-suited for the formation of carbon-carbon bonds and the generation of tertiary alcohols from ketones. The following protocol is adapted from established procedures for the synthesis of the analogous 2-(2-chloropyridin-4-yl)propan-2-ol and provides a reliable and scalable method for the preparation of the target compound.[2][3][4]
Reaction Scheme
The overall synthetic transformation is depicted below:
Sources
An In-depth Technical Guide to 2-(2-Bromopyridin-4-yl)propan-2-ol: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 2-(2-Bromopyridin-4-yl)propan-2-ol has emerged as a highly valuable and versatile scaffold. Its structure is elegantly simple yet powerfully functional, featuring a pyridine core, a synthetically labile carbon-bromine bond at the 2-position, and a tertiary alcohol moiety at the 4-position. The 2-bromo substituent serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. Concurrently, the 4-(propan-2-ol) group imparts specific steric and electronic properties, influences solubility, and provides a potential hydrogen-bonding motif crucial for molecular recognition in biological systems. This guide provides an in-depth analysis of its core reactivity, offers field-proven experimental protocols, and explores the strategic rationale behind its application in synthetic programs.
Physicochemical Properties and Structural Analysis
The utility of this compound begins with its fundamental properties. The electron-deficient nature of the pyridine ring, coupled with the electronegativity of the bromine atom, makes the C2 position highly susceptible to oxidative addition by transition metal catalysts, which is the cornerstone of its reactivity.
| Property | Value | Source |
| CAS Number | 1055073-69-2 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| SMILES | CC(C)(C1=CC(=NC=C1)Br)O | [2] |
| InChI | InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 | [2] |
The tertiary alcohol is relatively robust and does not typically interfere with the common cross-coupling reactions at the 2-position under standard conditions. This functional group orthogonality is a key feature, allowing for selective modification of the pyridine core without the need for protecting group strategies for the alcohol.
Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling
The primary synthetic value of this compound lies in its proficiency as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the electron-deficient 2-position of the pyridine ring is an ideal electrophilic partner for these transformations.
Caption: Synthetic pathways using this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals.[3] This building block is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or their esters.
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid without promoting side reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Exemplary Protocol: Synthesis of 2-(2-Arylpyridin-4-yl)propan-2-ol
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv.) and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv.). The use of pre-formed catalysts can also be effective.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to the synthesis of countless biologically active compounds. The Buchwald-Hartwig amination provides a direct route to couple amines with aryl halides.[4][5][6] This reaction is highly effective with 2-bromopyridines, including our building block, to generate 2-aminopyridine derivatives.[7][8]
Mechanistic Rationale: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. A key distinction from the Suzuki coupling is the requirement for a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. The choice of ligand (e.g., BINAP, dppp) is critical to stabilize the palladium complex and promote the desired bond formation.
Exemplary Protocol: Synthesis of 2-(2-(Alkyl/Aryl)aminopyridin-4-yl)propan-2-ol
-
Vessel Preparation: In a glovebox or under a strictly inert atmosphere, charge a sealed tube or Schlenk flask with sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.), this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃; 0.01-0.05 equiv.), and the phosphine ligand (e.g., (±)-BINAP; 0.02-0.10 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel tightly and heat the mixture at 80-110 °C with stirring for 4-24 hours. For volatile amines, the use of a sealed tube is essential.[4]
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Accessing Alkynyl Pyridines
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[9][10] This reaction is exceptionally useful for synthesizing conjugated systems found in materials science and as precursors for more complex heterocyclic systems.
Mechanistic Rationale: The Sonogashira coupling uniquely involves two cooperative catalytic cycles: a palladium cycle similar to that in Suzuki and Buchwald-Hartwig reactions, and a copper cycle.[11] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, leading to the final product after reductive elimination.[11] The reaction is typically run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which acts as both a base and a solvent.
Exemplary Protocol: Synthesis of 2-(2-(Alkynyl)pyridin-4-yl)propan-2-ol
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI; 0.05 equiv.).
-
Solvent/Base Addition: Add a degassed amine solvent such as triethylamine or a mixture of THF and triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove amine salts.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Strategic Importance in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] The value of this compound lies in its ability to facilitate rapid analogue synthesis for structure-activity relationship (SAR) studies.
Caption: Library synthesis enabled by the versatile core scaffold.
By using the three coupling reactions described above, medicinal chemists can quickly generate a library of compounds where the 4-(propan-2-ol)pyridine core is held constant, while the substituent at the 2-position is systematically varied (aryl, amino, alkynyl groups). The tertiary alcohol moiety can act as a hydrogen bond donor or acceptor, potentially improving pharmacokinetic properties or anchoring the molecule in a protein's binding pocket.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust and orthogonal functionalities allow for predictable and efficient participation in the three major classes of palladium-catalyzed cross-coupling reactions. This reliability streamlines the synthesis of complex substituted pyridines, making it an indispensable building block for professionals in drug discovery, agrochemicals, and materials science who seek to accelerate their research and development programs.
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- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-7.
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The Strategic Application of 2-(2-Bromopyridin-4-yl)propan-2-ol in the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, the efficient and strategic functionalization of the pyridine ring to generate novel chemical entities remains a critical challenge. This guide introduces 2-(2-Bromopyridin-4-yl)propan-2-ol as a versatile and powerful precursor for the synthesis of complex heterocyclic systems. We will explore its synthesis, delve into its core reactivity—primarily through palladium-catalyzed cross-coupling reactions—and provide field-proven protocols and troubleshooting insights to empower researchers in drug discovery and development.
Introduction: The Value Proposition of a Bifunctional Precursor
In the quest for novel therapeutics, the ability to rapidly assemble molecular complexity from readily available starting materials is paramount.[2] this compound (CAS 1055073-69-2) presents a compelling strategic advantage by offering two distinct and orthogonally reactive functional handles on a single pyridine core.[3][4]
-
The C2-Bromo Group: This site is primed for a host of robust and well-established palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional control and functional group tolerance.[5]
-
The C4-Tertiary Alcohol: The propan-2-ol moiety offers a secondary site for transformations. It can act as a directing group, be eliminated to form a reactive isopropenyl group, or be modified to introduce further diversity.
This bifunctionality allows for sequential, one-pot, or tandem reaction sequences, dramatically accelerating the discovery of novel heterocyclic entities.
Synthesis of the Precursor: this compound
The precursor itself is not widely commercially available in large quantities, but it can be synthesized efficiently in the laboratory. The most reliable route involves a Grignard reaction, leveraging the differential reactivity of a di-substituted pyridine. The following protocol is adapted from a similar synthesis of a chloro-analog.[6]
Experimental Protocol: Grignard Reaction
This procedure details the formation of a 4-pyridyl Grignard reagent from 2,4-dibromopyridine and its subsequent reaction with acetone. The Grignard formation occurs preferentially at the more reactive C4 position.
Table 1: Reagents and Materials for Precursor Synthesis
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Eq. |
| 2,4-Dibromopyridine | C₅H₃Br₂N | 236.89 | 23.7 g | 0.10 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | 1.2 |
| Iodine (crystal) | I₂ | 253.81 | ~10 mg | - | cat. |
| Acetone | C₃H₆O | 58.08 | 8.7 mL | 0.12 | 1.2 |
| Anhydrous THF | C₄H₈O | 72.11 | 250 mL | - | - |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 150 mL | - | - |
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Grignard Initiation: To the cooled flask, add magnesium turnings (1.2 eq) and a single crystal of iodine to activate the magnesium surface.[6]
-
Prepare a solution of 2,4-dibromopyridine (1.0 eq) in 100 mL of anhydrous THF in the dropping funnel.
-
Add approximately 10% of the 2,4-dibromopyridine solution to the magnesium turnings. Initiation is confirmed by gentle bubbling and a noticeable exotherm. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining 2,4-dibromopyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetone (1.2 eq) in 50 mL of anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield this compound as the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target precursor.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C2-bromo functionality is the primary anchor for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.[7]
The Catalytic Cycle and the "Pyridine Problem"
These reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle.[5][8] A critical challenge when working with pyridinic substrates is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium center. This can form inactive or less active catalytic species, effectively poisoning the catalyst and stalling the reaction.[9]
The Solution: The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or Josiphos-type ligands) has been a breakthrough. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed efficiently.[9] This choice is a cornerstone of modern cross-coupling with heterocyclic halides.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is arguably the most widely used cross-coupling for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid/ester reagents.[8][10]
General Protocol: A flame-dried Schlenk tube is charged with this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst, a ligand, and a base. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent is added, and the mixture is stirred at the indicated temperature until completion (monitored by TLC or LC-MS). The reaction is then cooled, diluted, and purified.[11]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Reagents/Conditions | Rationale / Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[7] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines prevent catalyst poisoning by the pyridine nitrogen.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for constructing C-N bonds, which are fundamental to a vast number of pharmaceuticals.
General Protocol: In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 eq), the amine (1.2 eq), palladium catalyst, ligand, and a strong, non-nucleophilic base. Anhydrous solvent is added, the vessel is sealed, and the mixture is heated with stirring for the specified time. Purification is typically achieved by column chromatography.[11]
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommended Reagents/Conditions | Rationale / Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Reliable pre-catalysts for C-N coupling. |
| Ligand | XPhos, BINAP, DPPF | These ligands are specifically designed to facilitate the challenging C-N reductive elimination step. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and catalyst. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for synthesizing more complex heterocyclic systems like indoles and quinolines.
General Protocol: To a solution of this compound (1.0 eq) in an appropriate solvent, the terminal alkyne (1.2 eq), a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine) are added under an inert atmosphere. The reaction is stirred at room temperature or with gentle heating. After completion, the mixture is worked up to remove catalyst residues and purified.[11]
Table 4: Recommended Conditions for Sonogashira Coupling
| Component | Recommended Reagents/Conditions | Rationale / Causality |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These catalysts are highly effective for alkyne couplings. |
| Cu(I) Source | CuI | The copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which facilitates transmetalation.[7] |
| Base | Et₃N, i-Pr₂NH (DIPA) | The amine base serves to neutralize the HBr byproduct and often acts as the solvent. |
| Solvent | THF, DMF, or neat amine | The choice depends on the solubility of the substrates. |
| Temperature | 25-60 °C | These reactions are often efficient at or slightly above room temperature. |
Case Study: Synthesis of a Fused Pyridothiazole Scaffold
To illustrate the synthetic power of the precursor, we outline a hypothetical two-step synthesis of a novel heterocyclic core relevant to kinase inhibitor design.
Caption: Case study: Two-step synthesis of a novel fused heterocycle.
-
Step 1: Buchwald-Hartwig Amination. The precursor is coupled with 2-aminothiophenol using the conditions outlined in Table 3. This selectively forms the C-N bond at the C2 position, yielding an intermediate that contains both a nucleophilic thiol and the tertiary alcohol.
-
Step 2: Intramolecular Cyclodehydration. The intermediate is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), and heated. This protonates the tertiary alcohol, which is eliminated as water to form a transient carbocation or isopropenyl group. The nearby thiol then acts as an intramolecular nucleophile, attacking to form the new thiazole ring and yielding the final fused heterocyclic system.
This sequence demonstrates how both functional groups on the precursor can be used in a planned, strategic manner to rapidly build complex, drug-like scaffolds.
Troubleshooting and Optimization
Table 5: Common Issues and Field-Proven Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (poisoning).[9]2. Inactive pre-catalyst.3. Insufficiently strong base. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos).2. Use a fresh batch of catalyst or a more active pre-catalyst.3. For Suzuki, ensure the base is finely ground. For Buchwald-Hartwig, switch to a stronger base like NaOt-Bu. |
| Significant Homocoupling of Starting Material | 1. Reaction temperature is too high.2. Non-optimal catalyst/ligand ratio. | 1. Lower the reaction temperature by 10-20 °C.2. Screen different palladium sources and ligands; sometimes a less active system can be more selective.[9] |
| Formation of Debrominated Byproduct | 1. Presence of protic impurities (water).2. β-Hydride elimination from certain organometallic partners. | 1. Ensure all reagents and solvents are rigorously dried.2. This is inherent to some coupling partners; optimization may focus on minimizing it rather than eliminating it. |
| Difficulty Removing Boron Byproducts (Suzuki) | Boronic acids and their salts can be difficult to separate. | 1. After the reaction, add a diol (like pinacol) and stir to form a more organic-soluble boronate ester.2. Perform an extractive work-up with a basic aqueous wash (e.g., 1M NaOH). |
Conclusion
This compound is more than just a simple building block; it is a strategic platform for the rapid generation of novel heterocyclic compounds. Its bifunctional nature, combined with the power and predictability of modern palladium catalysis, provides an efficient pathway to diverse molecular architectures. By understanding the principles of catalyst selection, reaction optimization, and strategic synthetic planning, researchers can leverage this precursor to accelerate their drug discovery programs and explore new frontiers of chemical space.
References
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- BenchChem. (2025).
- Tšupova, S., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Guidechem. (n.d.). This compound. Guidechem.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (n.d.). Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. BenchChem.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- BLDpharm. (n.d.). 1055073-69-2|this compound. BLDpharm.
- Mamdouh, I., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Roughley, S. D., & Jordan, A. M. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.
- Gomaa, M. S., & Ali, M. M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
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Reactivity of the bromine atom in 2-(2-Bromopyridin-4-yl)propan-2-ol
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the key factors governing the reactivity of the C(2)-Br bond, including the electronic influence of the pyridine nitrogen and the role of the 4-(2-hydroxypropan-2-yl) substituent. We present a detailed exploration of the primary reaction classes—palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution—supported by mechanistic insights, field-proven experimental protocols, and comparative data. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis and functionalization of pyridine-based scaffolds.
Introduction: The Strategic Importance of 2-Bromopyridines
2-Halopyridines are cornerstone intermediates in organic synthesis, providing a reliable entry point for the introduction of diverse functionalities onto the pyridine ring. The bromine atom at the C-2 position is particularly valuable due to its optimal balance of reactivity and stability. Unlike the stronger C-Cl bond, the C-Br bond undergoes oxidative addition to palladium(0) catalysts more readily, often allowing for milder reaction conditions.[1] Conversely, it is more stable than the corresponding C-I bond, making the parent molecule easier to handle and store.
The subject of this guide, this compound, combines this reactive handle with a tertiary alcohol functionality. This specific combination is useful for creating molecules with tailored solubility profiles and additional points for diversification. Understanding the behavior of the C-Br bond in this context is paramount for its effective utilization in complex synthetic campaigns.
Core Reactivity Profile
The reactivity of the bromine atom in this compound is dominated by three major transformation classes. The choice of reagents and conditions dictates which pathway is followed, enabling precise synthetic control.
Figure 1: Primary reaction pathways for the C(2)-Br bond.
The Influence of the Pyridine Ring and Substituents
The inherent electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity at the C-2 position.[1] This inductive effect makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the proximity of the nitrogen lone pair can lead to chelation with metal catalysts, a critical factor to consider in reaction design.[2]
The 4-(2-hydroxypropan-2-yl) group is electronically distant and exerts a minimal inductive or mesomeric effect on the C-2 position. Its primary influence is steric, although it is generally not bulky enough to impede reactions at the C-2 position. The tertiary alcohol is robust under most cross-coupling and lithiation conditions but can potentially form an intramolecular hydrogen bond with the pyridine nitrogen, which may subtly modulate the ring's electronic properties.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and widely utilized method for functionalizing 2-bromopyridines. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent.[5]
Causality in Protocol Design:
-
Catalyst/Ligand Choice: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, potentially inhibiting catalysis.[2] To counteract this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or dppf) are employed. These ligands stabilize the Pd(0) state and promote the desired oxidative addition and reductive elimination steps over catalyst deactivation.
-
Base Selection: A base is required to activate the organoboron species for transmetalation. Aqueous potassium carbonate (K₂CO₃) is a cost-effective and common choice. For sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder, though more expensive, alternatives.[2]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | Pd(dppf)Cl₂, SPhos, XPhos | Stabilize catalyst, promote reaction cycle |
| Boron Reagent | Arylboronic Acid, Arylboronate Ester | Source of the new carbon fragment |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Dissolve reagents, facilitate reaction |
| Temperature | 80-110 °C | Provide activation energy |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the synthesis of 2-aminopyridine derivatives, which are prevalent motifs in pharmaceuticals. The coupling of 2-bromopyridines with primary or secondary amines is efficiently catalyzed by palladium complexes.[6][7]
Causality in Protocol Design:
-
Ligand Selection: Bidentate phosphine ligands such as BINAP or dppf are highly effective.[8] They form stable chelate complexes with palladium that prevent β-hydride elimination, a common side reaction.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[8]
-
Handling Volatile Amines: For low-boiling-point amines like methylamine or dimethylamine, the reaction must be conducted in a sealed vessel to maintain a sufficient concentration in the reaction mixture.[7][9]
Metal-Halogen Exchange: Formation of 2-Lithiopyridine
Treatment of 2-bromopyridine with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures leads to rapid bromine-lithium exchange.[10][11] This generates a highly reactive 2-lithiopyridine intermediate, a powerful nucleophile that can be trapped with various electrophiles.
Causality in Protocol Design:
-
Temperature Control: These reactions are highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring itself.[10]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. They are inert to the organolithium reagents and help to solvate the lithium species.
-
Regioselectivity: The bromine at the C-2 position is significantly more acidic than the ring protons, ensuring that metal-halogen exchange is the dominant pathway over deprotonation.[10][12] Selective lithiation at the 2-position is a well-established phenomenon for 2,5-dibromopyridine.[10]
Figure 2: Workflow for a lithiation-trapping sequence.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromine atom by a nucleophile is also possible, though it typically requires more forcing conditions than palladium-catalyzed reactions. The SNAr mechanism proceeds through a high-energy Meisenheimer intermediate. The rate-determining step is the initial attack of the nucleophile.[13]
The stability of the anionic Meisenheimer complex is key. For attack at the C-2 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization.[13] This is why SNAr on pyridines occurs preferentially at the 2- and 4-positions.
While 2-chloropyridines and especially 2-fluoropyridines are more classic substrates for SNAr, 2-bromopyridines can react with strong nucleophiles like thiolates or alkoxides, often with microwave heating to achieve reasonable reaction rates.[14][15]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of the 2-chloro analogue.[16] The key transformation is a Grignard reaction between 2,4-dibromopyridine and acetone, where the more reactive C-4 bromine selectively forms the Grignard reagent.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). A small crystal of iodine can be added to activate the magnesium surface.
-
Prepare a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in the dropping funnel.
-
Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate the reaction, evidenced by bubbling and a gentle exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent at the 4-position.
-
Reaction with Acetone: Cool the reaction mixture to 0 °C in an ice bath. Add acetone (1.5 eq) dropwise via syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol for Suzuki-Miyaura Coupling
This general protocol provides a reliable starting point for the coupling of this compound with an arylboronic acid.[2]
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the bromopyridine.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The bromine atom in this compound serves as a versatile and strategically important reactive site. Its reactivity is primarily channeled through palladium-catalyzed cross-coupling reactions, which offer a mild and highly modular approach to complex pyridine derivatives. For transformations requiring strong nucleophiles, metal-halogen exchange to form a potent 2-lithiopyridine intermediate is the method of choice. While direct nucleophilic aromatic substitution is less common, it remains a viable option with highly activated nucleophiles. A thorough understanding of these competing pathways and the factors that control them—catalyst, ligand, base, solvent, and temperature—is essential for any researcher aiming to leverage this valuable building block in modern organic synthesis.
References
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Arkivoc. [Link]
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- 2-Bromopyridine. Wikipedia. [Link]
- Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. RSC Publishing. [Link]
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. [Link]
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme. [Link]
- Goldberg reactions of 2-bromopyridine and secondary amides.
- 2‐Lithiopyridine.
- Interactions between azines and alcohols: a rotational study of pyridine - tert-butyl alcohol. Taylor & Francis Online. [Link]
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]
- 2-bromopyridine synthesis method.
- Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions".
- Intramolecular OH⋯π interactions in alkenols and alkynols.
- 2-(4-Bromopyridin-2-yl)propan-2-ol. PubChem. [Link]
- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. NIH. [Link]
- Intramolecular OH⋯π interactions in alkenols and alkynols. RSC Publishing. [Link]
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The Strategic Role of the Tertiary Alcohol in 2-(2-Bromopyridin-4-yl)propan-2-ol Reactions
An In-depth Technical Guide
Abstract
2-(2-Bromopyridin-4-yl)propan-2-ol has emerged as a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its utility is defined by a unique molecular architecture: a 2-bromopyridine core ripe for cross-coupling, and a tertiary alcohol moiety at the 4-position. While the carbon-bromine bond is the primary locus of reactivity in catalytic transformations, the tertiary alcohol is not a mere spectator. This guide provides an in-depth analysis of the multifaceted role of the 2-propan-2-ol group. It functions as a critical determinant of metabolic stability, a modulator of physicochemical properties, and a robust, non-interfering functional group that withstands the rigors of palladium-catalyzed cross-coupling reactions. We will explore the causality behind its strategic inclusion in synthetic targets and provide validated protocols for its application in cornerstone C-C and C-N bond-forming reactions.
Molecular Architecture and Physicochemical Implications
The efficacy of this compound as a synthetic intermediate is rooted in its distinct structural features. Understanding this architecture is key to leveraging its full potential.
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a tertiary alcohol group, specifically a 2-hydroxyprop-2-yl moiety.
Caption: Structure of this compound.
The Reactive Center: The 2-Bromopyridine Core
The synthetic utility of this molecule is primarily driven by the reactivity of the C-Br bond. The position of the bromine atom at the 2-position, adjacent to the electron-withdrawing pyridine nitrogen, enhances its susceptibility to oxidative addition by palladium(0) catalysts.[1] This is a critical first step in many cross-coupling catalytic cycles. The C-Br bond is also significantly weaker than a C-Cl bond, allowing for milder reaction conditions, which is advantageous when other sensitive functional groups are present.[1]
The Stabilizing Anchor: The Tertiary Alcohol Moiety
The tertiary alcohol group is the defining feature that elevates this building block beyond a simple halopyridine. Its role is multifaceted:
-
Metabolic Resistance: It confers metabolic stability, a highly desirable trait in drug candidates.
-
Physicochemical Modulation: The hydroxyl group can influence solubility and other physical properties.
-
Synthetic Robustness: It is chemically stable under the most common and powerful cross-coupling conditions, acting as a reliable functional handle that persists into the final product.
The Decisive Role of the Tertiary Alcohol in Drug Development
In the design of new therapeutic agents, metabolic stability is a paramount concern. A molecule that is rapidly metabolized can have a short half-life, leading to poor efficacy and the need for frequent dosing.
Engineering Metabolic Stability
Primary and secondary alcohols are susceptible to metabolic oxidation by enzymes such as alcohol dehydrogenases and cytochrome P450s, which convert them into aldehydes, ketones, and eventually carboxylic acids.[2] These metabolites may have different pharmacological profiles or be quickly cleared from the body. Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to this oxidative metabolism.[2][3] Incorporating the 2-(propan-2-ol) moiety is therefore a deliberate design choice to block a common metabolic pathway, thereby improving the pharmacokinetic profile of a potential drug.[2]
Caption: Comparison of metabolic pathways for alcohols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its performance as a substrate in palladium-catalyzed cross-coupling reactions. In these transformations, the tertiary alcohol's primary role is to be a steadfast, non-reactive group that ensures the integrity of its functionality is carried through to the more complex product.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. The tertiary alcohol in our substrate is perfectly compatible with these conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing a vast number of pharmaceuticals.[4][5] This reaction typically requires a strong base and a specialized phosphine ligand, conditions under which the tertiary alcohol remains completely inert.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.[5]
Summary of Reaction Parameters
The following table summarizes typical conditions, highlighting the stability of the substrate across different catalytic systems.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos or BINAP |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, THF | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Tertiary Alcohol | Stable, Non-reactive | Stable, Non-reactive |
| Typical Yields | Good to Excellent | Good to Excellent |
Synthesis and Strategic Considerations
The synthesis of the title compound itself provides further evidence for the stability of the tertiary alcohol. A common and efficient route involves a Grignard reaction, where a pyridyl magnesium halide is reacted with acetone.[6]
Caption: General synthetic route via Grignard reaction.[6]
This synthesis underscores the robustness of the tertiary alcohol functionality, as it is formed under highly nucleophilic and basic conditions and remains stable. The choice of a Grignard-based synthesis is a self-validating system for the stability of the target functional group.[6]
Conclusion
The role of the tertiary alcohol in this compound reactions is a strategic one, defined by its deliberate stability rather than its direct participation. It serves three core functions:
-
A Shield Against Metabolism: It provides a crucial defense against oxidative metabolic pathways, enhancing the pharmacokinetic potential of drug candidates derived from it.[2]
-
A Robust Spectator: It exhibits exceptional stability under the demanding conditions of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, ensuring that this valuable functionality is preserved during key bond-forming steps.
-
A Modulator of Properties: It influences the molecule's physical properties, such as solubility, without introducing unwanted reactivity.
For researchers and drug development professionals, this compound is not just another bromopyridine. It is an intelligently designed building block where the tertiary alcohol acts as a stabilizing anchor, allowing for versatile and reliable synthetic manipulations at the C-Br bond while simultaneously embedding a feature of high value for pharmaceutical applications.
References
- Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ResearchGate.
- Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo. (n.d.). ResearchGate.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). Royal Society of Chemistry.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
- Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). s3.amazonaws.com.
- Alcohols Important Reactions. (n.d.). Jack Westin.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Grignard Synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
This comprehensive guide provides an in-depth protocol for the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol, a valuable tertiary alcohol intermediate in medicinal chemistry and drug development. The synthesis is achieved via the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical field-proven insights for successful execution and troubleshooting. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important molecular scaffold.
Introduction: The Strategic Importance of Pyridyl Alcohols
Pyridyl-containing scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. Specifically, tertiary alcohols like this compound serve as crucial building blocks. The 2-bromopyridine moiety provides a reactive handle for subsequent cross-coupling reactions, while the tertiary alcohol can influence solubility and metabolic stability.
The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its reliability in forming C-C bonds.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound.[4][5] For the synthesis of tertiary alcohols, a Grignard reagent can be reacted with a ketone or an ester.[6][7] This application note will detail the reaction of a methyl Grignard reagent with 4-acetyl-2-bromopyridine.
Reaction Principle and Mechanism
The synthesis proceeds in two fundamental stages:
-
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide. This process occurs on the surface of the magnesium metal.[8]
-
Nucleophilic Addition: The highly nucleophilic carbon atom of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-acetyl-2-bromopyridine.[5] This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.
-
Aqueous Workup: A final acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound.[9][10]
Reaction Scheme:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from commercially available 4-acetyl-2-bromopyridine and a pre-prepared or commercially available solution of methylmagnesium bromide.
Reagent and Materials Table
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Amount | Purpose |
| 4-acetyl-2-bromopyridine | C₇H₆BrNO | 200.03 | 1.0 | 10.0 g (50.0 mmol) | Starting Material |
| Methylmagnesium Bromide (3.0 M in Ether) | CH₃MgBr | 119.24 | 1.2 | 20.0 mL (60.0 mmol) | Grignard Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 200 mL | Anhydrous Solvent |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | 100 mL | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 100 mL | Extraction Solvent |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | - | 50 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | Drying Agent |
Step-by-Step Procedure
A. Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen or argon inlet.
-
Crucial Step: Flame-dry all glassware under vacuum (or oven-dry at 120 °C overnight) and allow it to cool to room temperature under an inert atmosphere. This is critical as Grignard reagents react violently with water.[11][12][13]
-
To the flask, add 4-acetyl-2-bromopyridine (10.0 g, 50.0 mmol) and dissolve it in 150 mL of anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
B. Grignard Addition:
-
Using a dry syringe, slowly add the methylmagnesium bromide solution (3.0 M in diethyl ether, 20.0 mL, 60.0 mmol) dropwise to the reaction flask over 30 minutes.
-
Causality: A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent the formation of side products. The internal temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
C. Reaction Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[14] Caution: This is an exothermic process and may cause gas evolution.
-
Transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Best Practices and Troubleshooting
The success of a Grignard reaction is highly dependent on meticulous technique.
The Imperative of Anhydrous Conditions
Grignard reagents are potent bases and will readily react with protic sources, including water, alcohols, and even acidic C-H bonds.[15][16] The presence of moisture will quench the Grignard reagent, converting it to methane and reducing the yield of the desired alcohol.[17]
-
Best Practice: Ensure all glassware is rigorously dried. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
Initiating Grignard Reagent Formation (If preparing in-situ)
If preparing the Grignard reagent yourself from methyl halide and magnesium turnings, initiation can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface.[3]
-
Initiation Techniques:
-
Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh, reactive metal.[1][3]
-
Add a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethylene gas and MgBr₂, which helps activate the surface.[3]
-
Mechanically crush a few pieces of magnesium turnings with a glass rod in situ to expose a fresh surface.
-
Troubleshooting Guide
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- 2. Grignard Reaction [organic-chemistry.org]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(2-Bromopyridin-4-yl)propan-2-ol
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for phenyl rings, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. The title compound, 2-(2-Bromopyridin-4-yl)propan-2-ol, is a versatile building block, featuring a reactive C-Br bond at the 2-position of the pyridine ring, primed for palladium-catalyzed cross-coupling. The tertiary alcohol at the 4-position offers a modulation point for solubility and can introduce additional molecular interactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[1][2] This guide provides detailed protocols and expert insights into the application of this substrate in several key palladium-catalyzed transformations, empowering researchers in drug discovery and chemical development to leverage its synthetic potential.
The Engine of Innovation: The Palladium Catalytic Cycle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. These reactions predominantly proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki, Sonogashira), and reductive elimination.[1][3][4]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in our substrate) of the electrophile. This forms a Pd(II) intermediate. The reactivity of halides follows the general trend of I > Br > Cl, making our 2-bromopyridine an excellent substrate.[3]
-
Transmetalation : In this step, the organic group from a nucleophilic organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.[5]
-
Reductive Elimination : The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
I. Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for constructing biaryl and heteroaryl-aryl structures due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-containing reagents.[1][2][5][6] For our substrate, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Palladium Precatalyst : Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands is common. The Pd(II) is reduced in situ to the active Pd(0) species.[2][7]
-
Ligand : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[8][9] For electron-deficient heteroaryl halides like 2-bromopyridine, bulky, electron-rich ligands such as SPhos or XPhos can enhance the rate of oxidative addition and reductive elimination.[3][10]
-
Base : A base is essential for activating the organoboron species to facilitate transmetalation.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. Water is necessary to dissolve the inorganic base and assist in the transmetalation step.[11] It is critical to thoroughly degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 216.08 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : In a glovebox or under a stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition : Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the Schlenk tube.[11]
-
Degassing : Subject the mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-phenylpyridin-4-yl)propan-2-ol.
II. Buchwald-Hartwig Amination: Constructing C—N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[13] This is particularly useful for synthesizing 2-aminopyridine derivatives, which are prevalent motifs in pharmaceuticals. The challenge with 2-halopyridines is their potential to chelate the palladium catalyst, which can be overcome by using appropriate ligands.[14]
Causality Behind Experimental Choices:
-
Catalyst System : A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine ligand is typically used. Bulky biarylphosphine ligands (e.g., BINAP, Xantphos) are effective in promoting the reaction and preventing catalyst deactivation.[9][15]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is effective at deprotonating a wide range of amines without competing in the coupling reaction.[14]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are preferred to avoid side reactions.
-
Handling Volatile Amines : For low-boiling-point amines (e.g., methylamine, dimethylamine), the reaction must be conducted in a sealed tube to prevent the amine from escaping upon heating.[14][16][17][18]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 216.08 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere) : In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition : Add this compound (216 mg, 1.0 mmol) to the tube.
-
Solvent and Nucleophile : Add 10 mL of anhydrous, degassed toluene, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction : Seal the Schlenk tube and heat the mixture to 100 °C for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction : Dilute with ethyl acetate (20 mL) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the product.
III. Sonogashira Coupling: Accessing C(sp²)—C(sp) Architectures
The Sonogashira coupling reaction is a highly efficient method for forming a bond between a vinyl or aryl halide and a terminal alkyne.[19][20] This reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) salt. The resulting 2-alkynylpyridine structures are valuable intermediates for synthesizing more complex heterocyclic systems.
Causality Behind Experimental Choices:
-
Catalyst System : A palladium catalyst (e.g., PdCl₂(PPh₃)₂) provides the main catalytic cycle. A copper(I) co-catalyst, typically CuI, is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[19]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.
-
Solvent : While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants.[19]
-
Atmosphere : The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is critical for success.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 216.08 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| THF (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (216 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagents : Add 5 mL of anhydrous THF and 5 mL of Et₃N. Stir the mixture for 10 minutes.
-
Alkyne Addition : Add phenylacetylene (120 µL, 1.1 mmol) dropwise to the mixture.
-
Reaction : Stir the reaction at room temperature for 8 hours, or until TLC/LC-MS analysis shows completion. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Work-up : Once complete, remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
IV. Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[21][22] This reaction provides a powerful route to introduce vinyl groups at the 2-position of the pyridine ring, creating valuable styrenyl-type structures.
Causality Behind Experimental Choices:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ.
-
Ligand : While some Heck reactions can be performed ligandless, particularly with aryl iodides, phosphine ligands like P(o-tolyl)₃ or PPh₃ are often added to improve catalyst stability and efficiency for aryl bromides.[23]
-
Base : An inorganic or organic base is needed to neutralize the HBr generated in the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like Na₂CO₃ are common choices.
-
Solvent : Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Protocol 4: Heck Reaction with n-Butyl Acrylate
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 216.08 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF (anhydrous, degassed) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : Add this compound (216 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol) to a Schlenk tube under an inert atmosphere.
-
Solvent and Reagents : Add 10 mL of anhydrous DMF, followed by n-butyl acrylate (214 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol).
-
Reaction : Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualization of Key Processes
To further clarify the experimental and mechanistic logic, the following diagrams illustrate the general workflow and the catalytic cycles for the discussed reactions.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Anonymous. (2025).
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- LibreTexts Chemistry. (2023). 2.
- Unspecified author. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Unspecified authors. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 41(11), 1461–1473.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Unspecified author. (n.d.).
- Unspecified authors. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- BenchChem. (n.d.). Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.
- Zhu, Q., Liao, L., Cheng, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Unspecified authors. (2020).
- Unspecified authors. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- Unspecified authors. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Unspecified authors. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Wikipedia. (n.d.). Heck reaction.
- Unspecified author. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- LibreTexts Chemistry. (2023). Heck Reaction.
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Introduction: The Privileged 2-Aminopyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Substituted 2-Aminopyridines via Palladium-Catalyzed Cross-Coupling
The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it an ideal pharmacophore for targeting diverse biological systems.[3][4] Molecules incorporating this scaffold have demonstrated efficacy as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[2][5]
This application note provides a comprehensive, field-proven guide for the synthesis of N-substituted 2-aminopyridines starting from 2-(2-Bromopyridin-4-yl)propan-2-ol. The protocol leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[6] For researchers, scientists, and drug development professionals, this document offers not just a step-by-step procedure but also the underlying scientific rationale, ensuring both successful execution and the flexibility to adapt the methodology for various synthetic targets.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a robust and versatile method for coupling amines with aryl or heteroaryl halides. The reaction's success hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst, a specialized phosphine ligand, and a base.[6] The tertiary alcohol on our starting material, this compound, is a non-participating spectator group, highlighting the excellent functional group tolerance of this reaction.
The generally accepted mechanism proceeds through four key stages:[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the C-Br bond of the bromopyridine substrate. This forms a square planar Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and a conjugate acid of the base.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The amido group and the pyridine ring are eliminated from the palladium center, forming the desired 2-aminopyridine product and regenerating the active Pd(0) catalyst.
-
Catalyst Regeneration: The regenerated Pd(0) species, still coordinated to its ligands, re-enters the catalytic cycle, ready to activate another molecule of the bromopyridine substrate.
The choice of ligand is paramount; bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition pathways like β-hydride elimination.[10]
Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Cross-Coupling.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of various primary and secondary amines with this compound.
I. Materials and Reagents
| Reagent | Role | Typical Equivalents | Notes |
| This compound | Substrate | 1.0 | Ensure purity is >98%. |
| Amine (Primary or Secondary) | Nucleophile | 1.2 - 1.5 | Solid amines should be finely ground. Liquid amines should be degassed if volatile. |
| Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Source | 0.01 - 0.05 (1-5 mol%) | Air-sensitive. Handle under inert gas. |
| Phosphine Ligand (e.g., XPhos, BINAP) | Ligand | 1.2 - 2.4 x Pd mol | Often air-sensitive solids. Handle under inert gas. The ratio to Pd is critical. |
| Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Base | 1.5 - 2.5 | Sodium tert-butoxide is highly hygroscopic and reactive. Handle exclusively in a glovebox. |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | ~0.1 - 0.5 M | Must be thoroughly dried and degassed to prevent catalyst deactivation. |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | - | Reagent grade. |
| Brine / Deionized Water | Aqueous Wash | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | For drying the organic layer. |
| Silica Gel | Stationary Phase | - | For flash column chromatography. |
II. Equipment
-
Oven-dried Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfers
-
Glovebox (recommended for handling air/moisture-sensitive reagents)
-
Rotary evaporator
-
Flash chromatography system
III. Step-by-Step Reaction Procedure
The following workflow is critical for ensuring the high-yield and reproducible synthesis of the target aminopyridines.
Caption: Standard Experimental Workflow for Buchwald-Hartwig Amination.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base. This step is best performed in a glovebox. If a glovebox is not available, add the solids quickly under a positive flow of inert gas.
-
Vessel Sealing and Purging: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.[6] Following this, add the this compound and the amine. If the amine is a solid, it can be added in step 1. If it is a liquid, it should be added via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction is often complete within 4-18 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the organic phase sequentially with water and then brine to remove the base and its salts.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-substituted 4-(2-hydroxypropan-2-yl)pyridin-2-amine.[11][12]
Discussion of Critical Parameters: The Science Behind the Steps
A successful synthesis relies on understanding the function of each component and condition.
-
The Catalyst System (Palladium & Ligand): The combination of the palladium source and the phosphine ligand is the heart of the reaction. For electron-rich heteroaryl halides like bromopyridines, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. They create a sterically hindered and electron-rich environment around the palladium center, which accelerates the rate-limiting reductive elimination step and stabilizes the catalyst, leading to higher yields.[10][13]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[14] However, for sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.
-
The Solvent: The solvent must be aprotic and anhydrous. Toluene and dioxane are standard choices. The presence of water can lead to catalyst decomposition and competing side reactions, such as the hydroxylation of the aryl halide.[13]
-
The Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Therefore, maintaining a scrupulously inert atmosphere throughout the setup and reaction is non-negotiable for achieving good results.[15]
Conclusion
The Buchwald-Hartwig amination offers a powerful and highly adaptable platform for the synthesis of 2-aminopyridines from this compound. By carefully selecting the catalyst system, base, and solvent, and by adhering to strict anhydrous and oxygen-free conditions, researchers can efficiently generate a diverse library of these valuable compounds. This protocol serves as a robust starting point for synthesizing key intermediates destined for drug discovery programs and further chemical exploration.
References
- Hartwig, J. F. (1997).
- Halcrow, M. A. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society.
- Hartwig, J. F., & Hamann, B. C. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
- Lee, Y. C. (1991).
- Li, J. J. (2007).
- Lipshutz, B. H., & Moser, R. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- Hartwig, J. F., & Shekhar, S. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Kumar, A., & Sharma, S. (2015). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Li, J. J., et al.
- Unspecified. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Desroches, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- Li, J. J., Wang, Z., & Mitchell, L. H.
- Movassaghi, M., & Hill, M. D. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Desroches, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
- El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- BenchChem. (2025).
- Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses.
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Application Notes and Protocols: The Strategic Utility of 2-(2-Bromopyridin-4-yl)propan-2-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. Within the vast chemical space explored, pyridine-based scaffolds have emerged as privileged structures, frequently serving as crucial "hinge-binding" motifs that anchor the inhibitor to the ATP-binding site of the target kinase.[1][2] The versatility of the pyridine ring allows for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Bromopyridin-4-yl)propan-2-ol as a key building block in the synthesis of sophisticated kinase inhibitors, with a particular focus on inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).
The tertiary alcohol functionality of this compound offers a distinct advantage by providing a site for potential hydrogen bonding interactions within the kinase active site while also enhancing metabolic stability. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl and heteroaryl structures that are common in potent kinase inhibitors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 1055073-69-2 | [3] |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.08 g/mol | [3] |
| Appearance | Solid or liquid | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthetic Protocol I: Preparation of this compound
The synthesis of the title compound can be efficiently achieved via a Grignard reaction between a suitable 4-halopyridine and acetone. The following protocol is adapted from a similar procedure for the synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| 2-Bromo-4-iodopyridine | ≥97% | Commercially Available |
| Magnesium turnings | ≥99.5% | e.g., Sigma-Aldrich |
| Iodine | Reagent grade | e.g., Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Acetone | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich |
| Saturated aq. NH₄Cl | Laboratory prepared | N/A |
| Ethyl acetate | Reagent grade | Commercially Available |
| Anhydrous Na₂SO₄ | Reagent grade | Commercially Available |
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2-bromo-4-iodopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2-bromo-4-iodopyridine solution to the magnesium turnings to initiate the reaction, evidenced by gentle bubbling and a slight exotherm. Gentle heating may be applied if the reaction does not start.
-
Once initiated, add the remaining 2-bromo-4-iodopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Synthetic Protocol II: Application in the Synthesis of a TBK1/IKKε Inhibitor Precursor
A key application of this compound is in the synthesis of kinase inhibitors targeting the non-canonical IKKs, TBK1 and IKKε, which are implicated in inflammatory diseases and cancer.[6][7] The following workflow outlines the synthesis of a key intermediate for a potent TBK1/IKKε inhibitor based on a pyrrolo[2,3-b]pyridine scaffold, as inspired by patent literature.[8] The strategy involves a Miyaura borylation of the bromopyridine followed by a Suzuki-Miyaura cross-coupling reaction.
Overall Synthetic Workflow:
Caption: Two-step synthesis of a TBK1/IKKε inhibitor precursor.
Step 1: Miyaura Borylation of this compound
This protocol describes the conversion of the bromopyridine to its corresponding pinacol boronate ester, a more stable and reactive intermediate for the subsequent Suzuki coupling.[9][10]
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| This compound | As synthesized in Protocol I | N/A |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the desired boronate ester.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the synthesized boronate ester with a suitable 2-halo-1H-pyrrolo[2,3-b]pyridine core, a common scaffold in kinase inhibitors.[11][12]
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| Pyridyl boronate ester | As synthesized above | N/A |
| 2-Halo-1H-pyrrolo[2,3-b]pyridine derivative | (e.g., 2-bromo- or 2-chloro-) | Commercially Available or Synthesized |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ≥99% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| 1,4-Dioxane | Reagent grade | Commercially Available |
| Water | Deionized | N/A |
Step-by-Step Procedure:
-
In a Schlenk flask, combine the pyridyl boronate ester (1.2 eq.), the 2-halo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired kinase inhibitor precursor.
Biological Context: Targeting TBK1 and IKKε
TBK1 and IKKε are key kinases in the innate immune signaling pathways. They are activated in response to pathogens and cellular stress, leading to the production of type I interferons and other inflammatory cytokines. Aberrant activation of these kinases is linked to autoimmune diseases and the survival of certain cancer cells.[6] Inhibitors that target TBK1 and IKKε are therefore of significant therapeutic interest. The pyrrolo[2,3-b]pyridine scaffold, coupled with the 2-(propan-2-ol)pyridin-4-yl moiety derived from our starting material, contributes to potent and selective inhibition. For instance, compounds with a similar 1H-pyrazolo[3,4-b]pyridine core have demonstrated potent TBK1 inhibition with IC₅₀ values in the low nanomolar and even sub-nanomolar range.[7] Similarly, inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have shown high potency against IKKα and IKKβ, with Ki values in the low nanomolar range.[13]
Signaling Pathway Overview:
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. WO2021000925A1 - PYRROLO [2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling of 2-(2-Bromopyridin-4-yl)propan-2-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility is underscored by its tolerance for a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][4]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 2-(2-Bromopyridin-4-yl)propan-2-ol with a terminal alkyne. The presence of the pyridine ring introduces specific electronic considerations, while the tertiary alcohol moiety necessitates careful selection of reaction conditions to avoid potential side reactions. This guide is designed to provide researchers with a robust starting point for their synthetic endeavors, grounded in a thorough understanding of the reaction mechanism and key experimental parameters.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A comprehensive understanding of the Sonogashira coupling mechanism is paramount for successful protocol development and troubleshooting. The reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While the precise intermediates can be challenging to isolate and characterize, a generally accepted mechanism provides a strong predictive framework.[2][6]
The Palladium Cycle is considered the main cross-coupling cycle:
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-limiting step of the overall reaction.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7][8][9]
-
Transmetalation: The activated alkyne, in the form of a copper acetylide provided by the copper cycle, is transferred to the palladium center. This step regenerates the copper catalyst.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper acetylide intermediate.[6] This species is then ready to participate in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), a common side reaction promoted by the presence of copper and oxygen.[6][8] However, the classic copper co-catalyzed system remains widely used and is often highly efficient.
Visualizing the Catalytic Pathway
To further elucidate the intricate dance of catalysts and reagents, the following diagram illustrates the key steps in the Sonogashira coupling mechanism.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier | Notes |
| This compound | Aryl Halide | >95% | Commercial | Ensure purity and dryness. |
| Terminal Alkyne | Coupling Partner | >98% | Commercial | Purify if necessary, especially if prone to oligomerization. |
| PdCl₂(PPh₃)₂ | Palladium Precatalyst | >98% | Commercial | Store under inert atmosphere. Other Pd sources can be used. |
| Copper(I) Iodide (CuI) | Co-catalyst | >98% | Commercial | Use a fresh bottle; can be sensitive to air and light. |
| Triethylamine (Et₃N) | Base & Solvent | Anhydrous, >99.5% | Commercial | Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Co-solvent | Anhydrous, >99.9% | Commercial | Use freshly distilled or from a solvent purification system. |
| Nitrogen or Argon | Inert Gas | High Purity | Gas Supplier | Essential for preventing catalyst degradation and homocoupling. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen, which can lead to the formation of palladium black and promote the undesirable Glaser-type homocoupling of the alkyne.[8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0-3.0 eq) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyne. For less reactive aryl bromides, heating may be necessary to drive the reaction to completion.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental procedure.
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Field-Proven Insights & Troubleshooting
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low product yield | - Inactive catalyst (Pd or Cu) - Insufficiently anhydrous/anaerobic conditions - Low reactivity of the aryl bromide | - Use fresh, high-quality catalysts.[8] - Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.[8] - Increase the reaction temperature or consider using a more active ligand (e.g., a bulky, electron-rich phosphine).[7] |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen - High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.[8][10] - Run the reaction under a positive pressure of inert gas. - Consider a copper-free protocol if homocoupling is a persistent issue.[6] |
| Formation of palladium black | - Catalyst decomposition | - Ensure high purity of reagents and solvents. - Avoid excessively high reaction temperatures. - Use a ligand that stabilizes the palladium catalyst. |
| Reaction stalls before completion | - Catalyst deactivation - Insufficient base | - Add a fresh portion of the palladium catalyst. - Ensure an adequate excess of the amine base is used. |
Safety Precautions
-
Reagent Handling: Palladium catalysts and copper iodide can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a solvent purification system. Triethylamine is a corrosive and flammable liquid.
-
Reaction Exotherms: While typically not highly exothermic on a lab scale, palladium-catalyzed cross-coupling reactions can generate heat.[11] For larger-scale reactions, careful monitoring of the internal temperature and controlled addition of reagents are advised.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
Conclusion
The Sonogashira coupling of this compound offers a reliable and efficient route to valuable substituted pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently employ this powerful synthetic tool. The protocol provided herein serves as a robust starting point, and the accompanying insights should facilitate troubleshooting and optimization for a wide range of terminal alkyne coupling partners.
References
- Current time information in Denbighshire, GB. Google Search. Accessed January 7, 2026.
- Sonogashira coupling - Wikipedia. Wikipedia. Accessed January 7, 2026.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Published August 5, 2024.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Published April 20, 2020.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 7, 2026.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- Sonogashira Coupling. BYJU'S. Accessed January 7, 2026.
- Sonogashira Coupling. Organic Chemistry Portal. Accessed January 7, 2026.
- Sonogashira Cross-Coupling. J&K Scientific LLC. Published March 23, 2021.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Accessed January 7, 2026.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem. Accessed January 7, 2026.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. Accessed January 7, 2026.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Accessed January 7, 2026.
- Sonogashira Coupling. NROChemistry. Accessed January 7, 2026.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Accessed January 7, 2026.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. Published May 10, 2022.
- The Sonogashira Coupling. Accessed January 7, 2026.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accessed January 7, 2026.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development.
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- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Heck Reaction Conditions for 2-(2-Bromopyridin-4-yl)propan-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its application in pharmaceutical development is widespread for constructing complex molecular scaffolds. This guide provides a detailed examination of the Heck reaction specifically for 2-(2-Bromopyridin-4-yl)propan-2-ol, a substrate presenting unique challenges due to the presence of an electron-deficient pyridine ring. We will dissect the critical reaction parameters, offer optimized protocols, and provide troubleshooting strategies to empower researchers to successfully employ this transformation.
Mechanistic Framework: The Heck-Mizoroki Catalytic Cycle
The efficacy of the Heck reaction hinges on a well-defined palladium catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting.
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.[4]
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium center and subsequently undergoes a migratory insertion into the palladium-carbon bond. This step is typically syn-selective.[4][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. For this to occur, the Pd-C and C-H bonds must be able to adopt a syn-coplanar orientation.[5]
-
Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species (HPdL₂X), regenerating the active Pd(0) catalyst and forming a salt byproduct.[6]
Substrate-Specific Challenges: The Pyridine Problem
The Heck coupling of N-heteroaryl halides like this compound is notoriously challenging for one primary reason: catalyst inhibition .[7]
The lone pair of electrons on the pyridine nitrogen is Lewis basic and can strongly coordinate to the electron-deficient palladium center.[8] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and preventing turnover.[7][8] Consequently, reactions often fail or provide disappointingly low yields when using standard conditions.
Overcoming this challenge requires a carefully tailored catalytic system designed to favor the desired reaction pathway over catalyst sequestration.
Optimizing Reaction Parameters: A Guide to Success
Successful coupling of this compound requires meticulous selection of each reaction component. The goal is to create a catalytic environment that is both highly active and sterically shielded to prevent pyridine coordination.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%) | These are stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst, often by a phosphine ligand or an amine base.[4][6] |
| Ligand (Critical) | Bulky, electron-rich monophosphines (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs). Ligand:Pd ratio of 2:1 to 4:1. | This is the most critical choice. Steric Bulk: A large ligand creates a protective "cone" around the palladium center, physically blocking the pyridine nitrogen from coordinating. Electron-Donating: Rich ligands increase electron density on the palladium, which accelerates the rate-limiting oxidative addition step and helps stabilize the active Pd(0) state.[3][8][9] |
| Base | Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Inorganic bases are preferred as they are non-coordinating and less likely to interfere with the catalyst. Organic amines (e.g., triethylamine) can sometimes compete with the desired ligand for palladium coordination sites.[1][10] |
| Solvent | Anhydrous, degassed polar aprotic solvents: Dioxane, Toluene, DMF, DMAc | The solvent must fully dissolve all components. It is crucial to use anhydrous and thoroughly degassed solvents (e.g., via freeze-pump-thaw or sparging with argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.[4][11] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, acrylonitrile, styrenes) (1.2 - 1.5 equivalents) | Alkenes bearing electron-withdrawing groups generally exhibit higher reactivity in the Heck reaction.[1][2] |
| Temperature | 80 - 140 °C | The reaction often requires heating to achieve a reasonable rate. However, excessively high temperatures can promote catalyst decomposition, visible as the formation of palladium black (inactive aggregated palladium).[8][10] Optimization is key. |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | In cases of poor solubility or when using aqueous solvent mixtures, tetrabutylammonium bromide (TBAB) can facilitate the reaction by improving phase mixing and stabilizing the palladium catalyst.[11][12] |
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes the Heck coupling of This compound with n-butyl acrylate . It serves as a robust starting point for further optimization.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.5 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add K₂CO₃, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A rigorously inert atmosphere is crucial for success.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound followed by the anhydrous, degassed 1,4-dioxane.
-
Stirring & Degassing: Stir the resulting suspension for 5-10 minutes. Add the n-butyl acrylate via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is essential for identifying and resolving issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation (oxygen).2. Catalyst inhibition (pyridine coordination).3. Insufficient temperature. | 1. Ensure all reagents and solvents are scrupulously dry and degassed.[11] Maintain a positive inert gas pressure.2. Screen a different class of bulky ligand (e.g., switch from a phosphine to an NHC). Increase the ligand-to-palladium ratio.[8]3. Incrementally increase the reaction temperature by 10-20 °C. |
| Formation of Palladium Black | Catalyst decomposition, often due to high temperature or an insufficient ligand-to-palladium ratio. | Lower the reaction temperature. Increase the ligand loading to better stabilize the Pd(0) species.[8] |
| Hydrodehalogenation Side Product | The bromopyridine is reduced to the corresponding pyridine. This can be caused by trace water or impurities in the base/solvent acting as a proton source. | Use scrupulously dry reagents and solvents. Ensure the base is of high purity.[11] |
| Mixture of Regioisomers | The aryl group adds to both the α and β positions of the alkene. This is influenced by the electronic nature of the alkene and the specific catalytic pathway (neutral vs. cationic).[3] | For terminal alkenes, β-hydride elimination typically favors the more stable trans-disubstituted product. If α-substitution is an issue, consider modifying the ligand or adding silver salts to favor a cationic pathway, which can alter regioselectivity.[13] |
References
- Wikipedia. (n.d.). Heck reaction.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction.
- J&K Scientific LLC. (2021, February 17). Heck Reaction.
- PubMed. (2022, September 19). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- Organic Chemistry Portal. (n.d.). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- National Institutes of Health. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
- Myers, A. (n.d.). The Heck Reaction. Harvard University.
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- NROChemistry. (n.d.). Heck Coupling.
- ResearchGate. (n.d.). Ligands and catalysts employed for Heck reaction reported in review by....
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings.
- ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex....
- National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
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Synthesis of substituted pyridines from 2-(2-Bromopyridin-4-yl)propan-2-ol
An Application Guide to the Synthesis of Substituted Pyridines from 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an invaluable pharmacophore.[2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of diverse substituted pyridines utilizing this compound as a key building block. This starting material is strategically designed with a halogenated handle at the C2 position, ideal for palladium-catalyzed cross-coupling reactions, and a tertiary alcohol at the C4 position, which modulates solubility and provides a potential site for further modification. We will explore detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering insights into experimental design, mechanism, and troubleshooting.
Introduction: The Primacy of the Pyridine Ring in Drug Discovery
The pyridine ring system is one of the most prevalent N-heterocycles in pharmaceuticals, found in drugs spanning a vast range of therapeutic areas, from anticancer agents to cardiovascular treatments.[1][2] Its prevalence is not coincidental; the nitrogen atom imparts a dipole moment, increases water solubility, and provides a hydrogen bond acceptor site, all of which are critical for modulating pharmacokinetic and pharmacodynamic properties.[2] The development of efficient and modular synthetic routes to create libraries of substituted pyridines is therefore a paramount objective in drug discovery.[3][4]
The starting material, this compound, offers a robust platform for diversification. The C-Br bond at the 2-position is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, which are renowned for their reliability and functional group tolerance.[5][6][7]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the workhorse for constructing C-C and C-N bonds involving aromatic systems.[6][7] The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst present unique challenges that must be addressed through careful selection of ligands and reaction conditions.[8][9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryl compounds. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[10] This reaction is fundamental for accessing 2-aryl pyridine derivatives from our starting material.
The primary challenge in Suzuki couplings with 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, forming inactive catalytic species.[8] To circumvent this, bulky and electron-rich phosphine ligands, such as those in palladium precatalysts like Pd(dppf)Cl₂, are employed. These ligands accelerate the rate-limiting reductive elimination step and sterically hinder the pyridine nitrogen from deactivating the catalyst.[9] The choice of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid in the transmetalation step without promoting unwanted side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
p-tolylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water via syringe to create a 4:1 solvent mixture (concentration ~0.2 M with respect to the starting material).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Boronic Acid Partner | Product | Typical Isolated Yield |
| Phenylboronic acid | 2-(2-phenylpyridin-4-yl)propan-2-ol | 85-92% |
| 4-Methoxyphenylboronic acid | 2-(2-(4-methoxyphenyl)pyridin-4-yl)propan-2-ol | 88-95% |
| Thiophene-3-boronic acid | 2-(2-(thiophen-3-yl)pyridin-4-yl)propan-2-ol | 75-83% |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable for installing a rigid alkyne linker, a common motif in bioactive molecules and molecular probes. The classic protocol employs a dual catalytic system of palladium and a copper(I) salt.[12][13]
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[13] The palladium cycle mirrors the Suzuki reaction, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. An amine base (e.g., triethylamine or diisopropylamine) is essential, serving both as a base to deprotonate the alkyne and often as the solvent. A critical consideration is the exclusion of oxygen, as its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[8]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv).
-
Add Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N (2:1 ratio) via syringe.
-
Add phenylacetylene (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
| Alkyne Partner | Product | Typical Isolated Yield |
| Phenylacetylene | 2-(2-(phenylethynyl)pyridin-4-yl)propan-2-ol | 80-89% |
| Trimethylsilylacetylene | 2-(2-((trimethylsilyl)ethynyl)pyridin-4-yl)propan-2-ol | 90-97% |
| 1-Hexyne | 2-(2-(hex-1-yn-1-yl)pyridin-4-yl)propan-2-ol | 78-85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[6] This reaction provides direct access to 2-aminopyridine derivatives, which are privileged structures in numerous pharmaceuticals.
This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is again critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or chelating bisphosphine ligands (e.g., BINAP, dppf) are necessary to promote the difficult C-N reductive elimination step.[14] A significant practical challenge arises when using low-boiling-point amines (e.g., methylamine, dimethylamine). Standard reflux conditions are ineffective. The solution is to perform the reaction in a sealed, pressure-rated tube, which allows the reaction to be heated above the amine's boiling point, ensuring it remains in the reaction mixture.[14][15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Methylamine (2.0 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Caution: This procedure must be performed in a properly sealed, pressure-rated reaction tube behind a blast shield.
-
To the pressure tube, add NaOt-Bu (1.4 equiv).
-
In a separate flask, briefly mix Pd₂(dba)₃ (2.5 mol%) and BINAP (6 mol%) in a small amount of anhydrous toluene and add this pre-catalyst mixture to the tube.
-
Add this compound (1.0 equiv) dissolved in anhydrous toluene.
-
Add the methylamine solution in THF (2.0 equiv).
-
Quickly and securely seal the tube.
-
Place the tube in an oil bath preheated to 100 °C and stir for 18-24 hours.
-
Cool the tube to room temperature, then to 0 °C before carefully opening.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
| Amine Partner | Product | Typical Isolated Yield |
| Morpholine | 2-(4-(morpholino)pyridin-2-yl)propan-2-ol | 91-98% |
| Aniline | 2-(2-(phenylamino)pyridin-4-yl)propan-2-ol | 82-90% |
| Cyclopropylamine | 4-(2-(cyclopropylamino)pyridin-4-yl)propan-2-ol | 75-84% |
Conclusion
This compound stands out as a highly effective and versatile starting material for the synthesis of diverse, substituted pyridine libraries. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust and reproducible methods for generating novel C-C and C-N linked pyridine analogues. By understanding the causality behind the choice of catalysts, ligands, and conditions, researchers in drug discovery can confidently and efficiently expand their chemical space, accelerating the journey toward new therapeutic agents.
References
- Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). Google Scholar.
- Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (n.d.). PubMed.
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025, August 6). Google Scholar.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). Figshare.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). American Chemical Society Publications.
- Pyridine C3–H functionalization reactions A Examples of drug molecules... (n.d.). ResearchGate.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 27). ACS Publications.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018, August 1). National Institutes of Health (NIH).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022, November 28). National Center for Biotechnology Information.
- C–H functionalization of pyridines. (2023). Royal Society of Chemistry.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). National Institutes of Health.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015, January 1). National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005, April 20). ACS Publications.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008, May 22). National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- 2-bromopyridine. (n.d.). Organic Syntheses.
- Sonogashira coupling. (n.d.). Wikipedia.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022, November 29). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2021). Royal Society of Chemistry.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
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Application Note: A Scalable and Robust Synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-(2-bromopyridin-4-yl)propan-2-ol, a key building block in contemporary drug discovery and development. The synthesis is achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation, utilizing 2,4-dibromopyridine and acetone as primary reactants. This document moves beyond a simple recitation of steps, offering a rationale for procedural choices, critical safety protocols for scaling exothermic reactions, and detailed analytical and purification methods. The protocols described herein have been designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers, chemists, and process development professionals.
Introduction and Strategic Importance
This compound is a valuable heterocyclic intermediate. The presence of a tertiary alcohol offers metabolic stability, while the 2-bromo-substituted pyridine ring provides a reactive handle for a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This dual functionality makes it a strategic precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
The primary challenge in producing this intermediate at scale lies in managing the highly exothermic and moisture-sensitive Grignard reaction. This guide addresses these challenges directly, providing a framework for a safe, efficient, and scalable process.
Mechanistic Rationale and Synthetic Strategy
The core of this synthesis is the Grignard reaction, which involves the formation of an organomagnesium halide (a Grignard reagent) and its subsequent nucleophilic addition to a carbonyl compound.[1][2]
Step 1: Grignard Reagent Formation. The process begins with the selective formation of the Grignard reagent at the more reactive 4-position of 2,4-dibromopyridine. The carbon-bromine bond at the 4-position is more susceptible to oxidative insertion by magnesium than the bond at the 2-position, which is deactivated by the adjacent electron-withdrawing nitrogen atom. This regioselectivity is crucial for the success of the synthesis.
Step 2: Nucleophilic Addition to Acetone. The generated Grignard reagent, 2-bromo-4-(bromomagnesio)pyridine, is a potent carbon-based nucleophile. It readily attacks the electrophilic carbonyl carbon of acetone.[3] This addition reaction forms a magnesium alkoxide intermediate.
Step 3: Aqueous Work-up and Protonation. The reaction is quenched with an aqueous acid solution (typically saturated ammonium chloride) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, this compound.
Overall Reaction Scheme:
Caption: Synthetic pathway for this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Grade | Typical Supplier | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 2,4-Dibromopyridine | ≥98% | Sigma-Aldrich | 236.89 | 0.61 | 145 g |
| Magnesium Turnings | ≥99.5% | Fisher Scientific | 24.31 | 0.73 (1.2 eq) | 17.8 g |
| Iodine | Reagent Grade | Acros Organics | 253.81 | Catalytic | ~1 small crystal |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 72.11 | - | 1.5 L |
| Acetone | Anhydrous, ≥99.5% | Sigma-Aldrich | 58.08 | 0.67 (1.1 eq) | 38.9 g (49.2 mL) |
| Saturated aq. NH₄Cl | Laboratory Prepared | - | - | - | 1 L |
| Ethyl Acetate | ACS Grade | VWR | 88.11 | - | 1.5 L |
| Brine (Saturated NaCl) | Laboratory Prepared | - | - | - | 500 mL |
| Anhydrous Na₂SO₄ | Reagent Grade | Fisher Scientific | 142.04 | - | As needed |
| Silica Gel | 230-400 mesh | Sorbent Technologies | - | - | As needed |
Equipment Setup
A 5 L, three-necked, round-bottom flask serves as the primary reactor. It must be equipped with:
-
A high-torque overhead mechanical stirrer with a glass or PTFE paddle.
-
A 500 mL pressure-equalizing dropping funnel for controlled reagent addition.
-
A reflux condenser fitted with a nitrogen/argon inlet bubbler to maintain an inert atmosphere.
All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to preclude atmospheric moisture.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Protocol
Part A: Grignard Reagent Formation
-
Reactor Setup: Assemble the flame-dried 5 L reactor under a positive pressure of nitrogen.
-
Charging Reactants: To the cooled flask, add the magnesium turnings (17.8 g, 1.2 eq) and a single crystal of iodine. The iodine serves as an activator for the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of 2,4-dibromopyridine (145 g, 1.0 eq) in 500 mL of anhydrous THF. Add approximately 50 mL of this solution to the magnesium turnings at once.
-
Causality Check: The initiation of the reaction is the most critical step. It is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a spontaneous increase in temperature (exotherm). If the reaction does not start, gentle warming with a heat gun may be applied, or a few drops of 1,2-dibromoethane can be added. Do not proceed with the main addition until initiation is confirmed.
-
Controlled Addition: Once initiated, add the remaining 2,4-dibromopyridine solution dropwise at a rate that maintains a gentle reflux of the THF solvent. The exothermicity of the reaction should sustain the reflux. Use an ice bath to moderate the reaction rate if necessary, ensuring the internal temperature does not exceed 65 °C. This slow addition is vital to prevent a runaway reaction and to minimize the formation of Wurtz coupling byproducts.
-
Completion: After the addition is complete, continue stirring the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed.
Part B: Reaction with Acetone and Work-up
-
Cooling: Cool the reactor containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Acetone Addition: Add a solution of anhydrous acetone (49.2 mL, 1.1 eq) in 200 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. This step is also highly exothermic; the addition rate must be carefully controlled to keep the internal temperature below 10 °C. A rapid addition can lead to an uncontrolled exotherm and side reactions.[5]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 1 L of saturated aqueous ammonium chloride solution via the dropping funnel. This will quench any unreacted Grignard reagent and protonate the product. Caution: This is an exothermic process, and hydrogen gas may be evolved if significant unreacted magnesium remains. Ensure adequate ventilation and no ignition sources.
-
Extraction: Transfer the entire mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc) is typically effective.
-
Monitoring: The column fractions are monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a white to off-white solid. Dry the final product under high vacuum.
Expected Yield: 75-85% Purity (by ¹H NMR and LC-MS): >98%
Safety and Hazard Management
Scaling up Grignard reactions introduces significant safety challenges that must be rigorously managed.
-
Exothermicity and Runaway Reactions: The primary hazard is the large heat evolution during both the formation of the Grignard reagent and its reaction with acetone.[5] Inadequate temperature control can lead to a runaway reaction, where the solvent boils violently, potentially over-pressurizing the vessel and causing a fire or explosion.
-
Mitigation: Use a reactor vessel that is no more than 50% full. Ensure efficient stirring and have a large ice bath readily available for emergency cooling. The most critical control is the slow, monitored addition of reagents.
-
-
Flammability: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. All operations must be conducted away from ignition sources in a properly functioning fume hood.
-
Moisture Sensitivity: Grignard reagents react violently with water. The rigorous exclusion of moisture is not only crucial for yield but also for safety, as the reaction with water produces flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. For large-scale operations, a blast shield should be used in front of the fume hood sash.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the outlined safety and procedural controls, researchers and development professionals can reliably produce this important pharmaceutical intermediate in high yield and purity. The provided rationale for each step is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific laboratory or plant environment.
References
- Experiment Seven: The Grignard Reaction. (n.d.). ResearchGate.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
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- Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents I. YouTube.
- Pearson. (2024, May 5). Show how you would synthesize the following primary alcohol by adding an appropriate Grignard reagent to formaldehyde.
- U.S. Patent No. 9,394,282 B2. (2012, September 21). Google Patents.
- PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol. National Center for Biotechnology Information.
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- de Jonge, A. P., & den Hertog, H. J. (1948). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 67(7), 461-468.
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Sources
Troubleshooting & Optimization
Optimization of Grignard reaction for 2-(2-Bromopyridin-4-yl)propan-2-ol synthesis
An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol via the Grignard reaction.
Introduction: Navigating the Challenges of Pyridyl Grignard Synthesis
The synthesis of this compound is a key step in the development of various pharmaceutical intermediates. The core of this synthesis lies in the Grignard reaction—a powerful tool for carbon-carbon bond formation.[1] Specifically, it involves the reaction of a 4-pyridyl Grignard reagent with a ketone (acetone) to produce a tertiary alcohol.[2][3]
However, the preparation of Grignard reagents from bromopyridines is notoriously challenging.[4] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can lead to a host of side reactions, primarily Wurtz-type homocoupling, resulting in low yields and complex purification.[5] This guide, authored from the perspective of a Senior Application Scientist, provides field-proven insights and solutions to navigate these complexities, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: From Initiation Failure to Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction fails to initiate. What are the primary causes and solutions?
Answer: Failure to initiate is the most frequent hurdle in Grignard synthesis. The root cause is almost always an inactive magnesium surface or the presence of moisture.[6][7]
-
Cause A: Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[6]
-
Solution: Magnesium Activation. The MgO layer must be disrupted. Several methods, summarized in the table below, can be employed. For pyridyl halides, which are less reactive, a robust activation method is critical. The "entrainment method" using 1,2-dibromoethane is highly effective as it cleans the magnesium surface by forming ethylene gas and magnesium bromide, leaving fresh magnesium exposed.[8][9]
-
-
Cause B: Presence of Moisture: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[10][11]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen).[7] Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[12]
-
-
Cause C: Impure Starting Materials: Impurities in the 2-bromo-4-halopyridine can inhibit the reaction.
-
Solution: Reagent Purification. If suspected, purify the starting halide by recrystallization or distillation. Ensure it is thoroughly dried before use.[7]
-
Table 1: Comparative Summary of Magnesium Activation Methods
| Activation Method | Procedure | Advantages | Disadvantages | Citation |
| Iodine Crystal | Add a single small crystal of iodine to the Mg turnings. Gentle warming can sublime the iodine, etching the surface. The disappearance of the purple/brown color indicates initiation. | Simple, visually intuitive.[6] | Can sometimes be insufficient for unreactive halides. May introduce trace impurities. | [6][8] |
| 1,2-Dibromoethane (Entrainment) | Add a small amount (a few drops) of 1,2-dibromoethane to the Mg suspension in THF. Brief warming may be needed. | Highly effective; cleans the surface chemically.[9] Avoids introducing non-volatile activators. | Requires careful handling of a toxic reagent. | [8][9] |
| Mechanical Agitation | Vigorously stir the dry magnesium turnings under an inert atmosphere before solvent addition. | Avoids chemical activators.[6] | May not be sufficient for stubborn reactions and can be difficult to implement on a larger scale. | [6][8] |
| Chemical Activation (DIBAL-H) | A catalytic amount of diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at low temperatures. | Very reliable and allows for initiation at lower, more controlled temperatures.[13] | DIBAL-H is pyrophoric and requires specialized handling techniques. | [13] |
Question 2: The reaction initiated, but the yield of my desired product is very low. What side reactions should I consider?
Answer: Low yields in this specific synthesis are often due to competitive side reactions or incomplete conversion.
-
Cause A: Wurtz Homocoupling: The most significant side reaction is the coupling of the formed Grignard reagent with another molecule of the starting 2-bromopyridine derivative, leading to the formation of a bipyridyl dimer.[14][15]
-
Solution: Slow and Controlled Addition. Add the 2-bromopyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the flask, minimizing its reaction with the newly formed Grignard reagent.[6] Maintaining a moderate reaction temperature (avoiding excessive reflux) can also disfavor this pathway.
-
-
Cause B: Incomplete Reaction with Acetone: If the Grignard reagent is formed successfully but the subsequent reaction is inefficient, the issue may lie in the addition step.
-
Solution: Temperature Control & Stoichiometry. The addition of acetone to the Grignard reagent is highly exothermic. This step should be performed at a low temperature (e.g., 0 °C) to prevent side reactions of the enolizable ketone.[16] Ensure at least one full equivalent of acetone is added slowly to the prepared Grignard solution.
-
-
Cause C: Degradation of the Grignard Reagent: The reaction mixture turning dark brown or black can be an indication of reagent decomposition, potentially catalyzed by impurities in the magnesium or starting halide.[10][15]
-
Solution: Use High-Purity Reagents. Use high-purity magnesium turnings and purified 2-bromopyridine. Once formed, it is best to use the Grignard reagent immediately.[17]
-
Question 3: How do I know if my Grignard reagent has formed and what is its concentration?
Answer: Visual cues for formation include the disappearance of magnesium turnings and the formation of a cloudy, grey-to-brown solution.[15] However, for quantitative and reproducible results, the concentration of the Grignard reagent must be determined via titration before adding the acetone.[10] A common method involves titration against a solution of I₂ in THF until the brown iodine color disappears.[18]
Frequently Asked Questions (FAQs)
-
Q1: Why is forming a Grignard reagent from 2-bromopyridine derivatives so difficult? The "2-pyridyl problem" arises from the unique electronic and coordinating properties of the pyridine ring. The electronegative nitrogen atom can coordinate to the magnesium surface, altering reactivity. Furthermore, 2-halopyridines are susceptible to side reactions, including the formation of stable complexes and homocoupling byproducts.[4]
-
Q2: Which solvent is optimal for this reaction? Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen atoms are crucial for stabilizing the Grignard reagent through coordination, forming the soluble Schlenk equilibrium species.[12] While diethyl ether can be used, THF's higher boiling point and better solvating properties are generally advantageous for less reactive halides.[12][17] Green chemistry alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also shown excellent, and sometimes superior, performance to THF.[5][19]
-
Q3: Can I use a pre-made Grignard reagent like methylmagnesium bromide and react it with 4-acetyl-2-bromopyridine instead? Yes, this is a viable alternative synthetic route. The choice between the two routes (forming the pyridyl Grignard + acetone vs. forming methyl Grignard + pyridyl ketone) often depends on the availability and cost of the starting materials. Both pathways will lead to the desired tertiary alcohol.
-
Q4: What are the critical safety precautions for this reaction? Grignard reactions require strict adherence to safety protocols. The reaction is exothermic and can become vigorous if the halide is added too quickly. Always have an ice bath ready to cool the reaction. Grignard reagents react violently with water, and the workup procedure, which involves adding aqueous solutions, must be done slowly and carefully in an ice bath.[11] Anhydrous ether solvents are extremely flammable.[20]
Visualized Workflows and Mechanisms
Diagram 1: Overall Synthesis Workflow
This diagram outlines the complete experimental process from setup to product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
A logical guide to diagnosing and solving common reaction failures.
Caption: A decision tree for troubleshooting Grignard reaction initiation failures.
Optimized Experimental Protocol
This protocol is synthesized from best practices for challenging Grignard reactions and procedures for analogous compounds.[10][21]
Reagents & Equipment:
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all flame-dried).
-
Inert atmosphere setup (Argon or Nitrogen line).
-
Magnesium turnings (1.2 eq).
-
2-Bromo-4-iodopyridine or 2,4-dibromopyridine (1.0 eq). (Note: The 4-iodo or 4-bromo position is more reactive and will form the Grignard reagent preferentially).
-
Anhydrous Tetrahydrofuran (THF).
-
Iodine (1 small crystal) or 1,2-dibromoethane (approx. 5 mol%).
-
Anhydrous Acetone (1.1 eq).
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution.
-
Ethyl acetate or Diethyl ether for extraction.
-
Anhydrous Sodium Sulfate or Magnesium Sulfate.
Procedure:
-
Setup: Assemble the flame-dried glassware while still warm and allow it to cool to room temperature under a positive pressure of dry inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask. Add a small crystal of iodine. The flask can be gently warmed with a heat gun to sublime the iodine onto the magnesium surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the 2-bromo-4-halopyridine (1.0 eq) in anhydrous THF. Add enough anhydrous THF to the reaction flask to cover the magnesium turnings.
-
Initiation: Add a small portion (~10%) of the halide solution from the dropping funnel to the magnesium suspension. Initiation should be observed as a gentle bubbling, a slight exotherm, and the disappearance of the iodine color. If the reaction does not start, gently warm the flask with a heat gun until initiation is sustained.[15]
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle, steady reflux. After the addition is complete, continue to stir the mixture for 1-2 hours, or until most of the magnesium has been consumed. The solution should appear as a grey or brown slurry.
-
Reaction with Acetone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Slowly add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Warming: After the acetone addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction flask back to 0 °C. Cautiously and slowly, add saturated aqueous NH₄Cl solution dropwise to quench the reaction. (Caution: This is an exothermic process).
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
- Lohse-Fraefel, N., & Ellwart, M. (2022). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions. BenchChem.
- UNL Digital Commons. (1981). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the... ECHEMI.
- PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
- ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.
- Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic.
- BenchChem. (2025). Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. BenchChem.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. ResearchGate.
- Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- ResearchGate. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ResearchGate.
- ResearchGate. (n.d.). Grignard compounds derived from pyridine. I. ResearchGate.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
- BenchChem. (2025). The Strategic Repurposing of a Precursor: 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis. BenchChem.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- University of Massachusetts Boston. (n.d.). The Grignard Reaction. UMass Boston ScholarWorks.
- BenchChem. (2025). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. BenchChem.
- Winthrop University. (n.d.). The Grignard Reaction. Chemistry at Winthrop University.
- BenchChem. (2025). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. BenchChem.
- PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal.
- ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate.
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Challenges in the purification of 2-(2-Bromopyridin-4-yl)propan-2-ol
An Application Scientist's Guide to Purifying 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to the Technical Support Center for challenges in the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic intermediates. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
This molecule, while seemingly straightforward, presents a unique combination of challenges owing to its tertiary alcohol functionality, the reactivity of the bromopyridine core, and the basicity of the pyridine nitrogen. This guide is structured as an interactive Q&A to directly address the common pitfalls encountered in the lab.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, hands-on problems you might face post-synthesis.
Q1: My yield is significantly lower than expected after aqueous workup. Where did my product go?
Answer: This is a frequent issue stemming from the physicochemical properties of the molecule. Several factors could be at play:
-
Emulsion Formation: The pyridine nitrogen can act as a surfactant, leading to persistent emulsions during extraction, trapping your product in the interfacial layer.
-
Aqueous Solubility: While a tertiary alcohol, the polarity imparted by the pyridine ring and the hydroxyl group gives the compound some water solubility. Aggressive washing or large volumes of aqueous phase can lead to product loss.
Troubleshooting Steps:
-
Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic material out. Gentle swirling is more effective than vigorous shaking.
-
Maximize Extraction Efficiency:
-
Always back-extract the aqueous layer at least 2-3 times with fresh extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Before extraction, consider adjusting the pH of the aqueous layer to ~8-9 with a mild base like sodium bicarbonate. This ensures the pyridine nitrogen is in its free base form, maximizing its partitioning into the organic layer. Avoid strong bases that could promote side reactions.
-
-
Confirm Reaction Completion: Before quenching the reaction, run a TLC or LC-MS on a small, carefully quenched aliquot to ensure the starting material (e.g., 2-bromo-4-acetylpyridine) is fully consumed. An incomplete reaction is a common source of "low yield."
Q2: I'm struggling with column chromatography. My product is streaking badly on the silica gel. How can I improve the separation?
Answer: The basic pyridine nitrogen is the primary culprit here. It interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing (streaking) and poor resolution.
Expert Insights & Protocol:
The key is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.
Recommended Protocol: Flash Column Chromatography
-
Column Packing: Dry-pack the column with silica gel.
-
Solvent System Preparation: A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Crucially, add 0.5-1% Triethylamine (TEA) to your solvent mixture. For example, for 1 L of 30% EtOAc in Hexanes, you would add 700 mL Hexanes, 300 mL EtOAc, and 5-10 mL of TEA.
-
Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for the best resolution.
-
Elution: Run a gradient, starting from a low polarity (e.g., 10% EtOAc/Hexanes + 1% TEA) and gradually increasing to a higher polarity (e.g., 50% EtOAc/Hexanes + 1% TEA). Your product is moderately polar and should elute cleanly.
Alternative Chromatography Techniques:
| Technique | When to Use | Recommended Conditions |
| Reverse-Phase HPLC | For high-purity analysis or small-scale purification. | C18 column. Mobile phase: Acetonitrile/Water with a buffer. A buffer at pH > 8 may be needed for good peak shape.[1] |
| HILIC | If you have highly polar impurities, such as the N-oxide. | Bare silica or specialized HILIC column. Mobile phase: High organic content (e.g., Acetonitrile) with a small aqueous component.[1] |
Q3: My NMR shows a persistent impurity with a similar pattern to my product. I suspect it's the corresponding pyridine N-oxide. How do I confirm this and remove it?
Answer: Formation of the pyridine N-oxide is a common side reaction, especially if the reaction was exposed to air for extended periods or if certain oxidants are present.[2][3][4] The N-oxide is significantly more polar than the parent pyridine.
Confirmation:
-
Mass Spectrometry (MS): This is the most definitive method. The N-oxide will have a molecular weight that is 16 amu higher than your product (M+16).
-
¹H NMR Spectroscopy: The protons on the pyridine ring, particularly those alpha to the nitrogen (at the 3- and 5-positions), will be shifted significantly downfield in the N-oxide compared to the parent compound due to the deshielding effect of the N-O bond.
Removal Strategy:
Due to its high polarity, the N-oxide is challenging to remove with standard chromatography.
-
Standard Chromatography: It will likely stick to the baseline in standard EtOAc/Hexane systems. You may be able to elute your desired product while leaving the N-oxide adsorbed to the silica.
-
Acid Wash (Use with Caution): In some cases, a dilute acid wash (e.g., 1M HCl) during workup can protonate the highly basic N-oxide, pulling it into the aqueous layer. However, this risks protonating your product as well and may not be selective.
-
HILIC: As mentioned previously, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust technique for separating highly polar compounds like N-oxides from less polar analogues.[1]
Troubleshooting Workflow
Caption: A workflow for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the key potential impurities?
Answer: The most direct synthesis is a Grignard reaction. This typically involves the addition of methylmagnesium bromide to 2-bromo-4-acetylpyridine. While effective, this reaction can generate several predictable impurities.
Diagram of Key Species in the Reaction Mixture
Caption: Relationship between reactants, product, and key impurities.
Common Grignard side reactions, such as enolization of the starting ketone or reduction, can also occur but are generally minor if conditions are controlled (e.g., low temperature).[5][6][7]
Q2: What are the expected spectroscopic and physicochemical properties for pure this compound?
Answer: Having reference data is critical to confirming the identity and purity of your final product. The following data is compiled from supplier information and predictive models.[8][9][10]
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Monoisotopic Mass | 214.99458 Da |
| Appearance | Typically a solid or oil |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Predicted ¹H NMR | δ (ppm) ~8.3 (d, 1H), ~7.5 (s, 1H), ~7.3 (d, 1H), ~1.5 (s, 6H) |
| Predicted ¹³C NMR | δ (ppm) ~160, ~150, ~142, ~125, ~120, ~70, ~30 |
| Predicted XLogP | 1.6 |
Note: NMR shifts are estimates and can vary based on solvent and concentration.
Q3: What are the primary stability and handling concerns for this compound?
Answer:
-
Light Sensitivity: Like many bromopyridine derivatives, this compound may be sensitive to light and should be stored in amber vials or protected from light to prevent degradation.[11]
-
Acid Sensitivity: As a tertiary alcohol, it is susceptible to elimination (dehydration) under strong acidic conditions, which would form the corresponding isopropenyl-substituted bromopyridine. Always use mild acids for any pH adjustments if necessary.
-
Storage: For long-term stability, store the compound as a solid or neat oil under an inert atmosphere (Nitrogen or Argon) in a refrigerator (2-8°C).[9] This minimizes oxidation and degradation from atmospheric moisture.
References
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
- Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1389, 88-95.
- PubChem. (n.d.). 2-Bromopyridine.
- American Chemical Society. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- ResearchGate. (2015). Side Reactions in a Grignard Synthesis.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- PubChemLite. (n.d.). This compound.
- Wikipedia. (n.d.). 2-Bromopyridine.
- Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
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Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to the technical support hub for scientists and researchers utilizing 2-(2-Bromopyridin-4-yl)propan-2-ol in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for the common and often complex side reactions that can arise during the synthesis of substituted 4-(2-hydroxypropan-2-yl)pyridines. As drug development professionals know, mastering this reaction is crucial for the efficient synthesis of a wide array of important molecular scaffolds. This resource provides actionable, field-tested insights to help you navigate these challenges, optimize your reaction yields, and ensure the integrity of your final products.
Understanding the Landscape of Potential Side Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its complexity can lead to several undesired pathways that compete with your desired transformation.[1] When working with a substrate like this compound, which contains both a heteroaromatic halide and a tertiary alcohol, a unique set of challenges can emerge. This guide will focus on the three most prevalent side reactions:
-
Protodeboronation of the boronic acid or ester.
-
Homocoupling of the boronic acid/ester or the aryl halide.
-
Decomposition of the Starting Material , specifically addressing the stability of the tertiary alcohol moiety.
Below, we will dissect each of these issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Protodeboronation - The Vanishing Nucleophile
Q1: I'm observing a significant amount of the arene/heteroarene byproduct corresponding to my boronic acid, and my starting material is unreacted. What is happening?
A1: You are likely encountering protodeboronation (or protodeborylation), a common side reaction where the carbon-boron bond of your organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[2] This non-productive pathway consumes your nucleophile, leading to low yields and difficult purification.[3] Heteroaromatic boronic acids, in particular, are susceptible to this decomposition pathway.[1]
Core Mechanism: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[2] For some heteroaromatic boronic acids, like those of pyridine, decomposition can be fastest at neutral pH through the formation of a reactive zwitterionic intermediate.[3]
Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent: Boronic acids are generally more prone to protodeboronation than their ester derivatives.[4]
-
Pinacol esters (Bpin) are a common and more robust alternative to boronic acids.[3]
-
MIDA boronates (N-methyliminodiacetic acid boronates) offer even greater stability and are excellent for "slow release" strategies, which keep the concentration of the unstable boronic acid low throughout the reaction.[3]
-
Organotrifluoroborates (R-BF3K) are another class of highly stable boron reagents that can effectively suppress protodeboronation.[3][5]
-
-
Optimize Your Base: The choice of base is critical. While necessary for the catalytic cycle, a strongly basic or aqueous basic environment can accelerate protodeboronation.[2][6]
-
Ensure Anhydrous Conditions: Water is a proton source for this side reaction.
-
Accelerate the Productive Coupling: If the desired Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for longer.
Category 2: Homocoupling - The Dimerization Dilemma
Q2: My analysis shows a significant peak corresponding to a biaryl product derived from my boronic acid, and sometimes a bipyridyl dimer of my starting material. What's causing this?
A2: This points to homocoupling , an undesired reaction that forms a symmetrical dimer of either your boronic acid or your aryl halide.[1] Boronic acid homocoupling is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[1][10]
Core Mechanism:
-
Boronic Acid Homocoupling: If Pd(II) species are present (either from the precatalyst or from the oxidation of Pd(0)), they can react with two molecules of the boronic acid to form the dimer, reducing the Pd(II) to the catalytically active Pd(0).[1][11] Oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this side reaction.[10]
-
Aryl Halide Homocoupling (Ullmann-type): While less common under typical Suzuki conditions, it can occur at higher temperatures or with certain catalyst systems.[12]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a key culprit in boronic acid homocoupling.[1][10]
-
Thoroughly degas your solvent and the entire reaction mixture before heating. Standard techniques include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or performing several freeze-pump-thaw cycles.[4]
-
-
Choice of Palladium Source:
-
If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its efficient in-situ reduction to Pd(0). The presence of phosphine ligands can aid in this reduction.[1] In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling.[10]
-
Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate issues related to the initial reduction step.
-
-
Optimize Ligand and Base:
-
Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling product, potentially outcompeting homocoupling pathways.[1]
-
The choice of base can also influence the prevalence of homocoupling, though this is highly substrate-dependent and may require screening.[11]
-
-
Use More Stable Boron Reagents: As with protodeboronation, using more stable boronic esters (pinacol, MIDA) can sometimes suppress homocoupling by providing a slow, controlled release of the active boron species.[13]
Category 3: Starting Material Stability - Protecting the Tertiary Alcohol
Q3: I'm observing a new impurity that appears to be the elimination product of my starting material, 2-(2-Bromopyridin-4-yl)prop-1-en-2-ol. Is this possible under Suzuki conditions?
A3: Yes, this is a plausible side reaction, although often less prevalent than protodeboronation or homocoupling. The tertiary alcohol in your starting material is adjacent to a pyridine ring, making it a benzylic-type alcohol. Such alcohols can be susceptible to dehydration (elimination of water) to form an alkene.
Core Mechanism: While alcohol dehydration is most commonly catalyzed by strong acids,[8][11] the combination of heat and a basic medium in a Suzuki coupling can also promote elimination, particularly if a stable, conjugated alkene is formed. The basic conditions of the Suzuki reaction can facilitate an E2-like elimination, or interaction with the palladium center could also play a role.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Elimination reactions typically have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover can significantly minimize this side reaction. Many modern, highly active catalyst systems allow for coupling at lower temperatures.
-
Screen Your Base: A very strong or sterically hindered base might favor elimination.
-
Experiment with milder bases like K₃PO₄ or K₂CO₃ instead of stronger options like alkoxides. The choice of base can be crucial in minimizing elimination.[13]
-
-
Select an Appropriate Solvent: The solvent can influence the rate of both the desired reaction and the elimination. Aprotic solvents like dioxane, THF, or toluene are standard. If you are using an alcohol as a solvent, it could potentially participate in side reactions.
-
Optimize the Catalyst System for Speed: A more active catalyst that allows for shorter reaction times and lower temperatures will give the starting material less opportunity to decompose. Consider screening highly active ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos).[2]
Visualizing the Competing Pathways
To better understand the relationship between the desired Suzuki coupling and the primary side reactions, consider the following workflow diagram.
Caption: Competing pathways in Suzuki coupling.
Summary of Troubleshooting Strategies
The table below summarizes the key experimental parameters and their impact on minimizing common side reactions.
| Side Reaction | Key Contributing Factors | Recommended Solutions |
| Protodeboronation | Water, strong bases, unstable boronic acid, slow reaction | Use boronic esters (pinacol, MIDA); use anhydrous, non-hydroxide bases (K₃PO₄, Cs₂CO₃); ensure anhydrous conditions; use a more active catalyst/ligand system. |
| Homocoupling | Oxygen, Pd(II) precatalysts, slow reaction | Rigorously degas the reaction mixture; use a Pd(0) source or ensure efficient reduction of Pd(II); use active, bulky ligands to accelerate cross-coupling. |
| Dehydration | High temperature, strong bases | Lower the reaction temperature; screen milder bases (K₂CO₃, K₃PO₄); use a highly active catalyst to shorten reaction time. |
| Dehalogenation | Hydride sources (e.g., amine bases, alcoholic solvents) | Avoid amine bases if possible; choose a non-alcoholic solvent; optimize conditions to favor reductive elimination of the cross-coupled product.[1] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to minimize common side reactions.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, the boronic acid pinacol ester, and the anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to the reaction vessel.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive substrates, perform one cycle of freeze-pump-thaw on the sealed reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC) until the starting material is consumed or the reaction stalls.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Caption: General experimental workflow.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. 14.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- ACS Publications.
- Wikipedia. Suzuki reaction. [Link]
- Quora.
- ACS Publications.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications.
- Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
- NCERT. Alcohols, Phenols and Ethers. [Link]
- Khan Academy via YouTube. Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. [Link]
- ResearchGate.
- RSC Publishing. Carbon dioxide-promoted palladium-catalyzed dehydration of primary allylic alcohols: access to substituted 1,3-dienes. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Carbon dioxide-promoted palladium-catalyzed dehydration of primary allylic alcohols: access to substituted 1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Preventing dehalogenation in cross-coupling reactions of 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to our dedicated technical support guide for researchers utilizing 2-(2-Bromopyridin-4-yl)propan-2-ol in cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges, with a focus on mitigating the prevalent issue of dehalogenation. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction success and reproducibility.
Introduction: The Challenge of a Multifunctional Substrate
The molecule this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure combines three key features that can complicate catalysis:
-
A 2-Bromopyridine Core: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[1][2]
-
Steric Hindrance: The tertiary alcohol group at the 4-position, while not directly adjacent to the reaction center, contributes to the overall steric bulk of the molecule, which can influence ligand selection and reaction kinetics.
-
A Tertiary Alcohol Moiety: The hydroxyl group can, under certain conditions, interact with the catalytic cycle. While it can sometimes be a directing group, it can also be a source of protons or participate in side reactions, especially with strong bases.[3]
The primary undesired side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-(pyridin-4-yl)propan-2-ol, a byproduct that reduces yield and complicates purification.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the dehalogenated byproduct. What is the primary mechanism, and how can I prevent it?
Answer:
Hydrodehalogenation is a common plague in cross-coupling reactions involving heteroaryl halides.[1] The dominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This highly reactive intermediate can arise from several sources within your reaction mixture, including the solvent (e.g., alcohols), the base (especially alkoxides), or even trace amounts of water.[1] Once formed, the Ar-Pd(II)-Br intermediate can react with the Pd-H species in a reductive elimination step to yield the undesired Ar-H product.
Troubleshooting Workflow for Dehalogenation
Below is a systematic approach to diagnosing and solving high levels of dehalogenation.
Caption: A systematic workflow for troubleshooting dehalogenation.
Q2: Which catalyst and ligand system is the best starting point for this substrate?
Answer:
For challenging substrates like 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ are often inefficient and prone to side reactions. The key is to use a catalyst system that promotes a rapid rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.
We strongly recommend using modern palladium pre-catalysts combined with bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2][5]
-
Rationale:
-
Bulky Ligands (e.g., XPhos, SPhos, RuPhos): These ligands promote the formation of monoligated, highly active L₁Pd(0) species.[5] Their steric bulk accelerates the final reductive elimination step, which is crucial for preventing side reactions.[6]
-
Electron-Rich Nature: The electron-donating properties of these ligands stabilize the palladium center and facilitate the initial oxidative addition step, which can be sluggish with electron-rich pyridines.[7]
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages | Reference |
| Pd₂(dba)₃ | SPhos | 1-3% Pd, 1.2-1.5 eq. Ligand | Excellent for heteroaryl halides; high activity. | [1] |
| Pd(OAc)₂ | XPhos | 2-4% Pd, 1.1-1.3 eq. Ligand | Very bulky; effective for sterically hindered substrates. | [8] |
| RuPhos Pd G3 | (Integrated) | 2-5% | Air- and moisture-stable pre-catalyst; simplifies setup. | [6] |
| PEPPSI-IPr | (Integrated) | 2-5% | NHC-based catalyst; robust and highly active. | [9] |
Q3: How does the choice of base impact the reaction, particularly the dehalogenation side reaction?
Answer:
The base plays a multifaceted role: it's required to activate the organoboron reagent in Suzuki couplings and to deprotonate the amine in Buchwald-Hartwig reactions.[10][11] However, its identity is critical in preventing dehalogenation.
-
Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOt-Bu), while common and effective in many couplings, can be problematic here. They can act as a hydride source, directly contributing to the formation of Pd-H species and increasing dehalogenation.[1]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice. It is strong enough to facilitate transmetalation in Suzuki couplings without being a significant hydride donor.[1]
-
Carbonates (Cs₂CO₃, K₂CO₃): These are milder bases that are often effective, especially when paired with highly active ligand systems.[1][7] Cesium carbonate is particularly useful due to the solubility of its salts.
-
Caption: Influence of base choice on desired vs. undesired pathways.
Q4: My reaction is sluggish and gives low conversion even with a good catalyst system. What should I investigate?
Answer:
Low conversion with a typically robust catalyst system points toward issues with reagent quality, solubility, or reaction setup.
-
Reagent Quality:
-
Organoboron Reagent: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[4] Ensure your boronic acid is pure and consider using more stable boronic esters like pinacol (Bpin) or MIDA esters, which release the boronic acid slowly under the reaction conditions.[12]
-
Solvent and Reagents: Ensure all solvents and reagents are anhydrous, especially if using sensitive catalyst systems. Use freshly distilled, degassed solvents.
-
-
Degassing: Oxygen can oxidize the Pd(0) active catalyst and promote homocoupling of the boronic acid.[4] It is absolutely critical to thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Temperature: While lower temperatures can suppress dehalogenation, excessively low temperatures may stall the reaction. If conversion is low at 80 °C, consider a careful increase to 90-100 °C, while monitoring the product/byproduct ratio.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
SPhos (0.048 equiv, 4.8 mol%)
-
K₃PO₄ (2.5 equiv, finely ground)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 ratio, 0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol outlines the coupling of the substrate with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) - Note: While K₃PO₄ is preferred to avoid dehalogenation, strong bases are often required for C-N coupling. Monitor dehalogenation closely.
-
Anhydrous, degassed Toluene (0.2 M concentration)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with RuPhos Pd G3 and NaOt-Bu.
-
Add the this compound, followed by the secondary amine and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
References
- Leadbeater, N. E., & McGowan, C. (2012). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Al-Masum, M., & Islam, M. (2021). Introducing efficient palladium catalyzed cross coupling reaction of tertiary alcohols and aroyl chlorides for the synthesis of highly substituted esters.
- Sigman, M. S., & Werner, E. W. (2018). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. [Link]
- Lipshutz, B. H., & Ghorai, S. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
- Morken, J. P., & Nave, S. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]
- Buchwald, S. L., & Fors, B. P. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- PubMed. (2007).
- Engle, K. M., & Malapit, C. A. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
- Figshare. (2007).
- Handy, S. T., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Hartwig, J. F., & Stambuli, J. P. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Zhang, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Öcal, N., & Er, M. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Cella, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Tang, W., & Zhang, X. (2014). Sterically demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Wikipedia. (n.d.). Suzuki reaction.
- Tu, T., et al. (2012).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Buchwald, S. L., & Barder, T. E. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. (2015).
- The Organic Chemistry Tutor. (2018). Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. [Link]
- Brooks, B. T. (1939). Halogenation of tertiary alcohols.
- Organic Chemistry Portal. (n.d.).
- Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming low yields in the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this critical building block. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered during the synthesis.
Q1: My Grignard reaction is not initiating. What are the likely causes?
A1: Failure of Grignard reaction initiation is a classic problem. The primary culprits are typically moisture, passivation of the magnesium surface, or insufficiently reactive starting materials. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Your solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, must be scrupulously dry. For magnesium activation, consider adding a small crystal of iodine, which will disappear as the reaction starts, or mechanically stirring the magnesium turnings overnight to expose a fresh surface.
Q2: I'm observing a significant amount of 2,2'-bipyridyl as a byproduct. How can I minimize this?
A2: The formation of bipyridyls is a common side reaction when preparing pyridyl Grignard reagents, arising from a Wurtz-type coupling. To mitigate this, consider a Grignard exchange reaction (Halogen-Magnesium exchange). For instance, you can first prepare a simple alkyl Grignard reagent, such as isopropylmagnesium chloride, and then add your 2-bromo-4-substituted pyridine to this solution at low temperature. This often provides the desired pyridyl Grignard reagent more cleanly and at a lower temperature, suppressing the homocoupling side reaction.
Q3: The yield of my desired tertiary alcohol is consistently low, and I recover a lot of the starting 2-bromopyridine. What's happening?
A3: This suggests that the Grignard reagent, once formed, is not reacting efficiently with the acetone electrophile. Several factors could be at play. The Grignard reagent can act as a base, and if there are any acidic protons in your system, it will be quenched.[1] More specifically to this synthesis, if the reaction temperature is too high, side reactions may be favored. It is also possible that the addition of acetone is too rapid, leading to localized heating and side reactions. A slow, dropwise addition of acetone at a reduced temperature (e.g., 0 °C or -78 °C) is highly recommended.
Q4: What is the optimal solvent for this reaction?
A4: Tetrahydrofuran (THF) is generally the preferred solvent for the synthesis of pyridyl Grignard reagents. Its ability to solvate and stabilize the Grignard reagent is superior to that of diethyl ether. This stabilization can lead to higher yields and fewer side reactions.
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and resolve specific experimental failures.
Guide 1: Troubleshooting Grignard Reagent Formation
If you are struggling to form the 4-pyridylmagnesium bromide intermediate, this guide provides a systematic approach to identify and solve the problem.
Workflow for Troubleshooting Grignard Formation
Caption: Decision workflow for troubleshooting Grignard reagent formation.
Detailed Protocol for Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the entire apparatus under high vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
-
Add a single, small crystal of iodine.
-
Begin stirring. Successful activation is often indicated by the disappearance of the iodine color.
Guide 2: Optimizing the Nucleophilic Addition to Acetone
Low yields of the final product, this compound, despite successful Grignard formation, point to issues with the addition step.
Key Parameters for Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | -78 °C to 0 °C | Lower temperatures decrease the rate of side reactions, such as enolization of acetone or reduction, and improve the selectivity of the nucleophilic addition.[2][3] |
| Rate of Addition | Rapid addition | Slow, dropwise addition | Prevents localized increases in temperature and ensures the Grignard reagent is consumed by the desired reaction pathway. |
| Equivalents of Acetone | 1.0 equivalent | 1.0 - 1.2 equivalents | Using a slight excess of acetone can help drive the reaction to completion, but a large excess should be avoided to simplify purification. |
| Quenching | Water | Saturated aq. NH₄Cl | A saturated aqueous solution of ammonium chloride is a milder proton source than water and can help to prevent the formation of magnesium hydroxide emulsions during workup, simplifying the extraction process. |
Experimental Workflow for Optimized Addition
Caption: Optimized workflow for the addition of acetone to the pyridyl Grignard reagent.
III. Alternative Synthetic Strategy: The Grignard Exchange Reaction
For substrates like 2,4-dibromopyridine, where direct formation of the Grignard reagent at the 4-position is desired without disturbing the 2-bromo substituent, a halogen-magnesium exchange reaction is often superior.
Reaction Scheme:
2,4-dibromopyridine + i-PrMgCl → 2-bromo-4-(chloromagnesio)pyridine + i-PrCl
2-bromo-4-(chloromagnesio)pyridine + Acetone → this compound (after workup)
Step-by-Step Protocol:
-
To a solution of isopropylmagnesium chloride (1.1 eq.) in anhydrous THF, cooled to 0 °C, add a solution of 2,4-dibromopyridine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Cool the mixture to -78 °C and slowly add acetone (1.1 eq.).
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method often provides a cleaner reaction profile and higher yields by avoiding the harsh conditions sometimes required for the direct formation of pyridyl Grignard reagents.[4]
IV. Purification Strategies
The polarity of the pyridine nitrogen and the hydroxyl group in the product can complicate purification.
-
Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent tailing of the product on the silica gel.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. However, care must be taken as the product may be sensitive to strong acids.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or diethyl ether/pentane) can be an effective final purification step.
By systematically addressing these common issues, from the initial formation of the Grignard reagent to the final purification of the product, researchers can significantly improve the yield and purity of this compound, a valuable intermediate in the development of novel therapeutics and functional materials.
References
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. Benchchem.
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Grignard Reaction. Organic Chemistry Portal.
- 2-bromopyridine. Organic Syntheses Procedure.
- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to the dedicated technical support guide for the Buchwald-Hartwig amination of 2-(2-Bromopyridin-4-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation with this specific and challenging substrate. Our goal is to provide you with actionable troubleshooting advice and in-depth scientific rationale to enhance the selectivity and success of your reactions.
The amination of 2-halopyridines is a well-documented challenge in organic synthesis. The lone pair of electrons on the pyridine nitrogen can readily coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[1][2] The presence of a tertiary alcohol in the 4-position, as in this compound, introduces an additional layer of complexity that requires careful consideration of reaction parameters to avoid potential side reactions and achieve high selectivity. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Buchwald-Hartwig amination of this compound, providing a systematic approach to identifying and resolving them.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted this compound remains after the expected reaction time.
-
Formation of only trace amounts of the desired product.
Potential Causes and Recommended Actions:
-
Catalyst Inactivation: The pyridine nitrogen is a common culprit for sequestering the active palladium species.
-
Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and disfavor coordination with the pyridine nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) families are excellent starting points.[1][3] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer more consistent results compared to generating the active catalyst in situ.[3]
-
-
Inadequate Reaction Temperature: The oxidative addition of 2-bromopyridines to palladium can be sluggish.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures for these couplings range from 80-110 °C.[4] However, be mindful that excessive heat can lead to byproduct formation.
-
-
Poor Reagent Quality: Organometallic reactions are highly sensitive to air and moisture.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use fresh, high-quality palladium precursors and ligands.
-
Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving 2-(2-Bromopyridin-4-yl)propan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromopyridin-4-yl)propan-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving this versatile building block. Our focus is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Introduction: The Unique Challenges of this compound
This compound is a valuable reagent in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] However, its structure presents a unique combination of features that can lead to catalyst deactivation and suboptimal reaction outcomes. The primary challenges arise from:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. This is a well-documented deactivation pathway for heteroaromatic substrates.[2]
-
The Tertiary Alcohol: The propan-2-ol group, while often beneficial for the pharmacokinetic profile of the final product, can introduce its own set of complications.[3] Under certain reaction conditions, it can undergo side reactions, such as dehydration, leading to byproducts that may inhibit the catalyst.
This guide will dissect these challenges and provide actionable strategies to mitigate them, ensuring robust and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is sluggish or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a common issue. The root causes often trace back to catalyst deactivation or inhibition. Here’s a systematic approach to troubleshooting:
A. Catalyst Poisoning by the Pyridine Nitrogen
The most probable culprit is the coordination of the pyridine nitrogen to the palladium center, effectively poisoning the catalyst.
-
Explanation: The lone pair on the pyridine nitrogen can act as a ligand, displacing the desired phosphine ligand and forming a stable, catalytically inactive palladium complex.[2]
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen. Recommended ligands include SPhos, XPhos, and RuPhos.
-
Ligand-to-Metal Ratio: A slight increase in the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1) can sometimes help to outcompete the pyridine for coordination sites. However, excessive ligand can also be detrimental, so this should be optimized.
-
Pre-catalyst Choice: Consider using pre-formed palladium pre-catalysts, such as those from the Buchwald or Fu groups. These are often more efficient at generating the active Pd(0) species in the presence of challenging substrates.[4]
-
B. Side Reactions of the Tertiary Alcohol
The tertiary alcohol moiety can undergo dehydration under the reaction conditions, especially at elevated temperatures or in the presence of acidic species.
-
Explanation: The dehydration of this compound would produce 2-bromo-4-isopropenylpyridine. Alkenes can act as inhibitors for some palladium catalysts by coordinating to the metal center and slowing down the catalytic cycle.
-
Troubleshooting Steps:
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote dehydration. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.
-
Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, strongly acidic or basic conditions can promote dehydration. Consider using milder bases like K₂CO₃ or Cs₂CO₃. Ensure the base is of high purity and anhydrous.
-
Reaction Monitoring: Carefully monitor the reaction by LC-MS or GC-MS for the formation of the dehydrated byproduct (mass = 198.04 g/mol ). If this byproduct is observed, prioritize optimizing the temperature and base.
-
C. Protodeboronation of the Boronic Acid/Ester
This is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid or ester is replaced by a hydrogen atom before it can participate in the cross-coupling.
-
Explanation: This side reaction is often promoted by the presence of water and certain bases.[5]
-
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: While some Suzuki reactions tolerate or even require water, minimizing its content can reduce protodeboronation. Ensure your solvents are anhydrous and degassed.
-
Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help to compensate for any decomposition.
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts can provide more reliable generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Steric bulk shields the palladium center from pyridine coordination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A systematic screen is recommended to find the optimal balance between reactivity and minimizing side reactions. |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water. | The optimal solvent system can vary depending on the specific coupling partners. |
| Temperature | 80-110 °C | Start at the lower end to minimize dehydration of the tertiary alcohol. |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and observing low yields and catalyst decomposition (palladium black formation). What should I do?
Answer:
The Buchwald-Hartwig amination of this substrate is susceptible to similar deactivation pathways as the Suzuki-Miyaura coupling, with some additional considerations.
A. Palladium Black Formation
The appearance of a black precipitate is a clear indication of catalyst decomposition to inactive, elemental palladium.
-
Explanation: This often occurs at high temperatures or when the ligand is not effectively stabilizing the palladium center. The amine substrate or product can also contribute to catalyst instability.
-
Troubleshooting Steps:
-
Ligand Choice: For Buchwald-Hartwig reactions, ligands such as Xantphos, BINAP, or RuPhos are often effective.[1] These bidentate ligands can provide greater stability to the palladium center.
-
Lower the Temperature: High temperatures are a common cause of palladium black formation. Try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Ensure a rigorously inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Degas all solvents and reagents thoroughly.
-
B. Inefficient Reductive Elimination
The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow for electron-deficient heteroaryl halides.
-
Explanation: A sluggish reductive elimination can lead to the accumulation of palladium intermediates that are prone to decomposition.
-
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like LiHMDS or K₃PO₄ should also be considered.
-
Solvent Effects: The polarity of the solvent can influence the rate of reductive elimination. Toluene and 1,4-dioxane are common choices.
-
Issue 3: Challenges in Sonogashira Coupling
Question: My Sonogashira coupling of this compound is not proceeding as expected. What are the key parameters to optimize?
Answer:
Successful Sonogashira coupling of this substrate requires careful control of the catalyst system and reaction conditions.
A. Catalyst System Integrity
The standard Sonogashira catalysts, a palladium source and a copper(I) co-catalyst, can be sensitive.
-
Explanation: The pyridine nitrogen can inhibit both the palladium and copper catalysts. Additionally, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.
-
Troubleshooting Steps:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.
-
Copper(I) Source: Copper(I) iodide (CuI) is typically used. Ensure it is fresh and of high purity.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is generally used, which also often serves as the solvent or co-solvent.
-
Ligand-free Conditions: In some cases, a ligand-free palladium source can be effective, which may circumvent issues with phosphine ligand degradation.
-
B. Reaction Conditions
-
Explanation: Sonogashira reactions are often sensitive to oxygen, which promotes Glaser coupling.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and reagents to minimize oxygen.
-
Temperature: These reactions are often run at or slightly above room temperature. Avoid excessive heat to prevent substrate or catalyst decomposition.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting catalyst deactivation issues with this compound.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Experimental Protocols: Best Practices
The following are generalized, yet robust, starting protocols for common cross-coupling reactions with this compound. Optimization for specific coupling partners is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.5 mol equivalent to Pd).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the base (e.g., NaOtBu, 1.4-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and the terminal alkyne (1.1-1.3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Summary of Key Deactivation Pathways and Mitigation Strategies
Caption: Key deactivation pathways and their corresponding mitigation strategies.
References
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- BenchChem. (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- BenchChem. (2025).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- ChemCatBio. (2022).
- Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of chemical research, 48(4), 1004-1019.
- BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
- ACS Publications. (2022). Pd(II)
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
- BenchChem. (2025). The Strategic Advantage of 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis.
- Chemistry LibreTexts. (2020). 14.
- Wikipedia.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
- ScienceDirect.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- Organic Chemistry Portal. Sonogashira Coupling.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- ResearchGate. Results of Suzuki-Miyaura reaction with [HIPr]2[PdCl4] in....
- Chemical & Pharmaceutical Bulletin. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-(2-Bromopyridin-4-yl)propan-2-ol Reaction Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with palladium catalyst removal from reaction mixtures containing 2-(2-Bromopyridin-4-yl)propan-2-ol and its derivatives. Our focus is on providing practical, field-proven solutions grounded in chemical principles to ensure the purity and integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving pyridine-containing compounds like this compound so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen atom possesses a lone pair of electrons that can strongly coordinate or chelate to the palladium catalyst. This interaction forms stable, soluble palladium-pyridine complexes that are often difficult to break and remove using standard aqueous washes or simple filtration. These complexes can carry the palladium species through workup procedures, leading to contamination of the final product.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, including the International Council for Harmonisation (ICH), enforce strict limits on elemental impurities in drug products.[2] For palladium, a platinum group metal, the permitted daily exposure (PDE) is 100 µ g/day .[1] This translates to a concentration limit of 10 parts per million (ppm) for an API in a drug product with a maximum daily dose of 10 g.[1] Meeting these stringent requirements is critical for regulatory approval and patient safety.
Q3: What are the most common strategies for palladium removal in this context?
A3: The most effective methods involve selectively binding or adsorbing the palladium species and then physically removing the binding agent. The primary techniques include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as functionalized silica scavengers or activated carbon.[1][3][4]
-
Filtration: Employing filter aids like Celite® to remove heterogeneous or precipitated palladium particles.[5]
-
Crystallization: Purifying the final product through recrystallization, which can effectively leave palladium impurities behind in the mother liquor.[1]
-
Chromatography: Using column chromatography for purification, although this can sometimes be insufficient on its own and may require a subsequent scavenging step for ultra-low palladium levels.[6][7][8]
Troubleshooting Common Issues
This section addresses specific problems encountered during the purification process.
Issue 1: High levels of residual palladium (>100 ppm) are detected after initial workup and filtration.
-
Underlying Cause: This indicates that the palladium is likely in a soluble, homogeneous form, strongly chelated to your pyridine-containing product.[1] Simple filtration is ineffective against dissolved species.
-
Solution Pathway:
-
Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers are highly effective due to the strong affinity of sulfur for palladium.[1][9][10]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on several factors. Experiment with the scavenger amount (typically 3-10 equivalents relative to the palladium catalyst), temperature (room temperature to 40-60 °C), and stirring time (2-16 hours) to find the optimal conditions for your specific reaction.[1][11]
-
Consider Activated Carbon: As a cost-effective alternative, treatment with activated carbon can be very effective.[4][12] The large surface area and porous structure of activated carbon facilitate the adsorption of palladium species.[3]
-
Issue 2: Significant product loss occurs during the palladium removal step.
-
Underlying Cause: Your product may be non-specifically adsorbing to the solid support of the scavenger or activated carbon.
-
Solution Pathway:
-
Thorough Washing: After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the initial filtrate.[11]
-
Optimize Scavenger/Carbon Amount: Using a large excess of the adsorbent is not always better and can increase the risk of product loss.[11] Start with a lower equivalent (e.g., 3-5 eq.) and increase only if necessary, based on palladium analysis.
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent at the scavenging temperature. Poor solubility can lead to co-precipitation with the scavenger.
-
Issue 3: The chosen scavenger is ineffective, and palladium levels remain high.
-
Underlying Cause: The palladium may be in a form (e.g., Pd(0) vs. Pd(II)) or coordination state that is not readily captured by the selected scavenger. The oxidation state and ligand sphere of the palladium species can significantly impact scavenger efficiency.[4]
-
Solution Pathway:
-
Use a Combination of Scavengers: Some suppliers offer mixed-bed scavengers or you can create a combination yourself (e.g., a mix of thiol- and amine-functionalized silica) to capture different forms of palladium. A combination of SiliaMetS Thiol and Thiourea has been shown to be effective.[10]
-
Sequential Treatment: Implement a multi-step purification train. For example, an initial filtration through Celite to remove particulate palladium, followed by treatment with activated carbon, and a final polishing step with a high-affinity silica scavenger.[1]
-
Oxidative Pre-treatment: In some cases, gently oxidizing residual Pd(0) to the more readily scavenged Pd(II) state can improve removal efficiency. This should be approached with caution to avoid product degradation.
-
Palladium Removal Workflow: A Decision Guide
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium catalyst removal.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
This protocol is designed for the removal of soluble palladium species from an organic solution.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, EtOAc, Toluene) to a concentration that ensures full solubility.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-8 equivalents by weight relative to the initial mass of the palladium catalyst used in the reaction.[11]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The optimal scavenging time can range from 2 to 16 hours and should be determined experimentally for the specific substrate.[11]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[11][13][14]
Caption: Experimental workflow for scavenger-based purification.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a cost-effective method for reducing palladium levels.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Methanol, Ethyl Acetate).
-
Carbon Addition: Add activated carbon to the solution. A common loading is 5-10% by weight relative to the crude product mass.
-
Stirring: Stir the slurry at a suitable temperature (e.g., 45 °C) for 2 to 18 hours.[4] The dark color of the carbon prevents reaction monitoring by TLC; progress is monitored by analyzing aliquots after filtering.
-
Filtration: Filter the hot mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. Caution: A gray-tinged filtrate indicates carbon breakthrough; re-filtration is necessary.
-
Washing: Wash the carbon cake thoroughly with fresh hot solvent to recover the adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method like ICP-MS.[11]
Data Summary: Comparison of Palladium Removal Methods
The table below summarizes the key characteristics of the most common palladium removal techniques to aid in method selection.
| Method | Mechanism | Pros | Cons | Typical Residual Pd Levels |
| Solid-Supported Scavengers | Chemisorption (Covalent Bonding)[4] | High selectivity, high efficiency, simple filtration removal.[10][15] | Higher cost than carbon, potential for product loss via adsorption. | < 10 - 50 ppm[6][8] |
| Activated Carbon | Physisorption[4] | Low cost, effective for various Pd forms, readily available.[4][12] | Lower selectivity (can adsorb product), fine particles can be difficult to filter. | < 1 - 100 ppm[4] |
| Crystallization | Differential Solubility | Can be highly effective, integrates purification and Pd removal. | Success is highly dependent on the solvent system and compound properties. | Variable, often requires a prior scavenging step. |
| Column Chromatography | Differential Adsorption | Standard lab technique, removes other impurities simultaneously. | May not be sufficient to reach <10 ppm; significant solvent usage.[6][7] | 50 - 500+ ppm (without scavenger)[6][8] |
| Liquid-Liquid Extraction | Partitioning between immiscible phases | Can remove some polar Pd salts. | Generally inefficient for chelated, organometallic Pd species common in cross-couplings.[5] | > 500 ppm |
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
- Bu, X., et al. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- How can I remove palladium Pd catalyst easily? (2015). ResearchGate.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). ACS Medicinal Chemistry Letters.
- On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (n.d.). ResearchGate.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). Department of Pharmacology.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH).
- Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
- How to remove palladium catalyst from reaction mixture? (2017). ResearchGate.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Your trick to remove residual palladium. (2025). Reddit.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- Recycling of palladium from spent catalysts using solvent extraction—some critical points. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: Navigating the Exothermic Landscape of 2-(2-Bromopyridin-4-yl)propan-2-ol Grignard Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and safe experimental design.
Core Principles of Exotherm Management in Grignard Synthesis
The Grignard reaction, while powerful for its ability to form carbon-carbon bonds, is notoriously exothermic.[1][2] The formation of the Grignard reagent from an organic halide and magnesium metal, and its subsequent reaction with a carbonyl compound, both release significant amounts of heat.[2] In the synthesis of this compound, this presents a critical challenge. Uncontrolled exotherms can lead to runaway reactions, diminished yields due to side reactions, and significant safety hazards.[2] This guide provides a structured approach to mitigate these risks.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis, providing immediate, actionable solutions.
Scenario 1: The Reaction Fails to Initiate.
-
Question: I've added a portion of my 2-bromopyridine and methylmagnesium bromide solution to the magnesium turnings, but there's no sign of reaction (no bubbling, no temperature increase). What should I do?
-
Answer: Delayed initiation is a common issue in Grignard reactions and can lead to a dangerous accumulation of unreacted reagents.
-
Immediate Actions:
-
Cease Reagent Addition: Do not add more of the halide or Grignard reagent.
-
Gentle Warming: Carefully warm a small spot of the flask with a heat gun. Be prepared to immediately apply a cooling bath if the reaction initiates vigorously.
-
Chemical Activation: If gentle warming is ineffective, add a single crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethene gas are indicators of magnesium activation.[3]
-
-
Root Cause Analysis:
-
Magnesium Oxide Layer: Magnesium turnings can have a passivating oxide layer that prevents the reaction. Using fresh, shiny turnings or activating them is crucial.[3]
-
Wet Glassware/Solvents: Trace amounts of water will quench the Grignard reagent and prevent initiation. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[3]
-
-
Scenario 2: The Reaction is Too Vigorous and Difficult to Control.
-
Question: My reaction started, but the temperature is rising rapidly, and the solvent is refluxing too strongly, even with a cooling bath. How can I regain control?
-
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the Grignard reagent or the electrophile (acetone).
-
Enhance Cooling: If not already in use, immerse the flask in a more efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath).
-
Increase Stirring Rate: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath.
-
-
Preventative Measures for Future Experiments:
-
Slower Addition Rate: Add the reagent dropwise, ensuring the temperature remains within the desired range. A syringe pump can provide precise control over the addition rate.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.
-
-
Scenario 3: The Reaction Mixture is Turning Dark Brown or Black.
-
Question: During the Grignard reagent formation or after adding acetone, my reaction mixture has turned very dark. Is this normal, and will it affect my yield?
-
Answer: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color often indicates decomposition or significant side reactions, which can be exacerbated by overheating.[1]
-
Potential Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromopyridine to form 2,2'-bipyridine, a common side product in reactions with pyridyl halides.[1] This is more likely at higher temperatures.
-
Thermal Decomposition: At elevated temperatures, the Grignard reagent itself can decompose.
-
-
Mitigation Strategies:
-
Maintain Low Temperatures: Performing the reaction at a lower temperature (e.g., 0 °C or below) can suppress these side reactions.
-
Controlled Addition: Slow, controlled addition of reagents prevents localized overheating.
-
-
Frequently Asked Questions (FAQs)
Initiation & Reagent Preparation
-
Q1: Is it better to form the Grignard reagent in situ or use a pre-formed commercial solution of methylmagnesium bromide?
-
A1: For better control and reproducibility, especially with challenging substrates like 2-bromopyridine, using a pre-formed, titrated solution of methylmagnesium bromide is often preferable. This eliminates the variability and strong exotherm of the Grignard formation step, allowing you to focus on controlling the addition to the carbonyl. If you must prepare it in situ, do so in a separate flask and then transfer it via cannula to the reaction flask.
-
-
Q2: What is the best solvent for this reaction?
Reaction Conditions
-
Q3: What is the optimal temperature for the reaction of the Grignard reagent with the precursor to the final product?
-
A3: The reaction of the Grignard reagent with the ketone (e.g., 4-acetyl-2-bromopyridine) or acetone is also highly exothermic. It is crucial to maintain a low temperature, typically between -20 °C and 0 °C, during the addition.[1] This minimizes side reactions and allows for better control over the exotherm.
-
-
Q4: How can I monitor the reaction to ensure it has gone to completion?
-
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the consumption of the starting ketone. Take small aliquots from the reaction, quench them carefully with a saturated aqueous ammonium chloride solution, and then spot them on a TLC plate against a standard of your starting material.
-
Work-up & Quenching
-
Q5: The quenching of my reaction is very vigorous. How can I do this more safely?
-
A5: The quenching process is also highly exothermic. The reaction should be cooled to 0 °C in an ice bath before slowly and dropwise adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Do not add water directly as it can react violently with any unreacted magnesium or Grignard reagent.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -20 °C to 0 °C | Minimizes side reactions and allows for better control of the exotherm.[1] |
| Reagent Addition Rate | Dropwise, maintaining temperature | Prevents accumulation of unreacted reagents and thermal runaway. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point and good solvating properties help moderate the reaction.[2][4] |
| Quenching Temperature | 0 °C | Reduces the vigor of the exothermic quenching process.[4] |
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the synthesis of this compound from 4-acetyl-2-bromopyridine and methylmagnesium bromide.
1. Preparation of Glassware and Reagents:
-
All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be flame-dried under vacuum or oven-dried at 120 °C for at least 4 hours and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous THF should be used.
2. Reaction Setup:
-
Assemble the flame-dried glassware under an inert atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolve 4-acetyl-2-bromopyridine (1.0 eq) in anhydrous THF in the reaction flask and cool the solution to -20 °C using a dry ice/acetone bath.
3. Grignard Addition:
-
Charge the dropping funnel with a solution of methylmagnesium bromide in THF (1.1 eq, commercial solution).
-
Add the Grignard reagent dropwise to the stirred solution of the ketone, maintaining the internal temperature below -15 °C. The addition should take at least 30-60 minutes.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at -20 °C for an additional hour.
-
Monitor the reaction by TLC until the starting ketone is consumed.
5. Quenching:
-
While maintaining the temperature at -20 °C, slowly and dropwise add saturated aqueous ammonium chloride solution to quench the reaction. A significant exotherm will be observed; control the addition rate to keep the temperature below 0 °C.
6. Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical & Safety Workflow Diagram
Caption: Workflow for managing the exothermic Grignard synthesis.
References
- Journal of the Chemical Society C. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-217.
- ResearchGate. Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents | Request PDF.
- ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- 14 Formation and reaction of a Grignard reagent. (n.d.).
- National Institutes of Health. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155.
- 25. The Grignard Reaction. (n.d.).
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- ResearchGate. Side Reactions in a Grignard Synthesis.
- Hindawi. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
- Angewandte Chemie. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents.
- ACS Publications. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET | The Journal of Organic Chemistry.
- ACS Publications. Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides | ACS Omega.
Sources
Minimizing homocoupling in Suzuki reactions of 2-(2-Bromopyridin-4-yl)propan-2-ol
Topic: Minimizing Homocoupling in Suzuki Reactions of 2-(2-Bromopyridin-4-yl)propan-2-ol
For: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenge of homocoupling in the Suzuki-Miyaura cross-coupling of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in my Suzuki reaction, and why is it a significant problem with a substrate like this compound?
A1: Homocoupling is a major side reaction where the boronic acid or ester reagent couples with itself, forming a symmetrical biaryl byproduct.[1][2] This unwanted reaction consumes your valuable boronic acid derivative, leading to a lower yield of the desired cross-coupled product and complicating the purification process. The pyridine nitrogen in your substrate, this compound, can coordinate with the palladium catalyst, potentially influencing the catalytic cycle and making side reactions like homocoupling more prevalent.[3][4]
Q2: What are the primary drivers of boronic acid homocoupling in my experiments?
A2: The two most common culprits behind excessive homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][5]
-
Oxygen: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1][5][6] It has been demonstrated that higher concentrations of oxygen directly correlate with an increase in homocoupling byproducts.[5][6]
-
Pd(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst needs to be reduced in situ to the active Pd(0) form to initiate the main catalytic cycle.[1] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates the required Pd(0) but at the expense of your starting material.[1]
Q3: How can I effectively remove oxygen from my reaction mixture to suppress homocoupling?
A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to minimize homocoupling.[7][8] Here are two common and effective techniques:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) before use is a straightforward and effective method.[9]
-
Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, this technique offers a more thorough degassing. It involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is standard practice.[1]
Q4: I'm observing both homocoupling and low yield. Could protodeboronation also be an issue?
A4: Yes, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction that leads to low yields.[3] This is often promoted by the presence of water and the choice of base.[3] To mitigate this, consider using milder bases like K₃PO₄ or KF.[7] While some Suzuki protocols use aqueous conditions, minimizing water can be beneficial if protodeboronation is suspected.[7] Using more stable boronic esters, such as pinacol or MIDA esters, can also reduce the incidence of this side reaction.[1]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When encountering significant homocoupling of your boronic acid with this compound, it's essential to diagnose the root cause systematically.
Diagram: Troubleshooting Workflow
Caption: A workflow for troubleshooting homocoupling in Suzuki reactions.
Data Summary: Key Parameters and Their Impact on Homocoupling
| Parameter | Recommended Change | Rationale |
| Reaction Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][6] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][9] |
| Use Pd(II) precatalyst + mild reducing agent (e.g., potassium formate) | The reducing agent helps form the active Pd(0) without consuming the boronic acid via homocoupling.[6][10][11] | |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Accelerates the rate-determining oxidative addition and the final reductive elimination steps, making the cross-coupling pathway kinetically favored over homocoupling.[12][13] |
| Base | Milder bases (e.g., K₃PO₄, KF) | A milder base can sometimes suppress side reactions.[7] The choice is often substrate-dependent and may require screening. |
| Boronic Acid Derivative | Pinacol or MIDA boronate esters | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[1] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Pd(0) Precatalyst
This protocol is designed to minimize homocoupling by using a Pd(0) source and rigorously excluding oxygen.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)[8]
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[3][7]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos, followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki cycle versus the competing homocoupling pathway.
References
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]
- Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
- ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Protodeboronation as a side reaction in Suzuki coupling of bromopyridines.
Technical Support Center: Suzuki Coupling of Bromopyridines
A Guide to Understanding and Mitigating Protodeboronation
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of bromopyridines?
A1: Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridineboronic acid) is cleaved by a proton source (like water) and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a major issue in Suzuki-Miyaura couplings as it irreversibly consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product.[3][4] The reaction generates a simple (de-boronated) pyridine byproduct, which can complicate purification efforts.[3]
Bromopyridine couplings are particularly challenging because the nitrogen-containing boronic acid reagents are often highly susceptible to this decomposition pathway.[3][5][6] The lone pair on the pyridine nitrogen can also inhibit the palladium catalyst, making the desired coupling reaction slower and giving the protodeboronation side reaction more time to occur.[5]
Q2: What is the primary mechanism that makes 2-pyridineboronic acid so uniquely susceptible to protodeboronation?
A2: Unlike many simple arylboronic acids, which typically undergo protodeboronation fastest at high pH, 2-pyridineboronic acid has a unique and rapid decomposition pathway.[3][7][8] Under neutral pH conditions, it can exist as a zwitterionic species.[2][3] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond to yield the protodeboronated pyridine product.[2][3]
Counterintuitively, the addition of either a strong acid or a strong base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation compared to the rate at neutral pH.[2][3] However, strong bases can promote other, more general base-catalyzed decomposition pathways.[9][10]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your experimental setup can significantly impact the extent of protodeboronation:
-
pH and Base: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[3][9] While essential for the catalytic cycle, the choice and concentration of the base are paramount; strong bases are well-known to catalyze and accelerate protodeboronation.[10][11][12]
-
Temperature: Higher reaction temperatures accelerate both the desired Suzuki coupling and the undesired protodeboronation.[13][14] Often, the activation energy for decomposition is lower, so elevated temperatures can disproportionately favor the side reaction.
-
Water Content: Water or other protic sources are required for the protonolysis of the C-B bond.[2] Using anhydrous solvents and reagents is a key strategy to suppress this pathway.[5]
-
Catalyst Activity: An inefficient or slow catalytic system for the main Suzuki coupling allows more time for the boronic acid to decompose.[2] The goal is to make the productive C-C bond formation kinetically outcompete the C-B bond cleavage.[4]
Troubleshooting Guide: High Protodeboronation Observed
This section addresses the common scenario where analysis (e.g., by LC-MS, GC-MS, or NMR) shows low conversion of the bromopyridine starting material and significant formation of the de-boronated pyridine byproduct.
Problem: My reaction has a low yield of the desired product, with the major byproduct identified as the protodeboronated nucleophile.
Below is a decision tree to guide your troubleshooting process, followed by a detailed breakdown of causes and solutions.
Detailed Causes & Actionable Solutions
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| 1. Boron Reagent Instability | Free boronic acids, especially 2-pyridylboronic acid, are inherently unstable.[3][6] The equilibrium concentration of the highly reactive zwitterion at near-neutral pH leads to rapid decomposition.[2][3] | Use a Stabilized Boron Reagent. This is the most robust solution. Convert the boronic acid to a more stable derivative that participates in a "slow release" of the active nucleophile, keeping its instantaneous concentration low.[2][15][16] See the "Preventative Strategies" section for a detailed comparison. Top choices: N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates (R-BF₃K).[2][3][17] |
| 2. Inappropriate Base | Strong bases (e.g., NaOH, KOH) create a high pH environment that, while necessary for transmetalation, dramatically accelerates base-catalyzed protodeboronation pathways.[4][9][10] | Switch to a Weaker Base. Use milder inorganic bases that are effective for the Suzuki coupling but less aggressive in promoting decomposition. Protocol: Screen bases such as finely ground K₃PO₄, K₂CO₃, or CsF.[3][4] Start with 2-3 equivalents relative to the limiting reagent. KF is also reported to be effective.[6] |
| 3. Sub-Optimal Catalyst Performance | If the desired Suzuki catalytic cycle is slow, the sensitive boronic acid is exposed to destabilizing conditions for a prolonged period, allowing decomposition to dominate.[4][18] | Increase the Rate of Productive Coupling. Employ a modern, highly active catalyst system to ensure the Suzuki reaction is much faster than the protodeboronation. Protocol: Use a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst) with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, XPhos, or RuPhos.[5] These ligands promote rapid oxidative addition and reductive elimination, accelerating the entire cycle. Caution: In some systems, very bulky ligands can paradoxically promote palladium-catalyzed protodeboronation; optimization is key.[11][12] |
| 4. Harsh Reaction Conditions | The presence of a proton source (water) is a prerequisite for protodeboronation.[2] High temperatures increase the kinetic rate of all reactions, but often favor the undesired decomposition pathway.[4][14] | Modify the Reaction Environment. Protocol: 1) Ensure all solvents and reagents are anhydrous. Use freshly distilled, dry solvents (e.g., dioxane, toluene, 2-MeTHF). 2) Determine the lowest effective temperature for the reaction by running a temperature screen (e.g., from room temperature to 80 °C). A highly active catalyst often enables lower reaction temperatures.[4] |
Preventative Strategies & Best Practices
The most effective way to combat protodeboronation is to design your experiment to minimize it from the start. The single most impactful choice is the form of your boron reagent.
Choosing the Right Boron Reagent: The "Slow-Release" Strategy
The "slow-release" strategy involves using a stable, "masked" form of the boronic acid.[15][16] Under the reaction conditions, this masked reagent slowly hydrolyzes to release a small amount of the active boronic acid into the catalytic cycle. This keeps the concentration of the unstable intermediate low at all times, minimizing its decomposition while still allowing the desired coupling to proceed.[2][15][16]
| Boron Reagent Type | Relative Stability | Key Advantages | Considerations |
| Boronic Acid | Low | Commercially available, no pre-activation needed. | Highly prone to protodeboronation, especially heteroaromatics.[1] Can form boroxines upon storage. |
| Pinacol Ester | Medium | More robust than boronic acids.[3] Generally easy to prepare and handle. | Still susceptible to decomposition under harsh conditions. Purification can sometimes be challenging.[19] |
| Organotrifluoroborate | High | Air- and moisture-stable crystalline solids.[2] Significantly less prone to protodeboronation than boronic acids.[3][17] | Requires aqueous base for hydrolysis to the active boronic acid. |
| MIDA Boronate | Very High | Exceptionally stable, crystalline, and easy to handle/purify.[3][19] The cornerstone of the slow-release strategy.[2][17] | Requires specific basic conditions (e.g., aqueous base) for slow hydrolysis and release.[17] |
Recommendation: For challenging substrates like 2-pyridyl boronic acids, direct use of the boronic acid should be avoided. Using the corresponding MIDA boronate is the preferred state-of-the-art strategy to suppress protodeboronation.[2][17]
Illustrative Reaction Pathways & Experimental Protocol
Competing Suzuki Coupling vs. Protodeboronation Pathways
General Protocol for Suzuki Coupling of a Bromopyridine using a MIDA Boronate
This protocol is designed as a self-validating starting point to minimize protodeboronation.
-
Reagent Preparation:
-
To a flame-dried reaction vessel, add the bromopyridine (1.0 equiv), the pyridyl-MIDA boronate (1.2-1.5 equiv), and a weak base such as K₃PO₄ (3.0 equiv).
-
Self-Validation: Using a stable MIDA boronate is the primary control against decomposition. An excess is used to ensure the reaction goes to completion even with slow hydrolysis.
-
-
Catalyst Addition:
-
Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst.
-
Rationale: A highly active precatalyst ensures rapid initiation of the catalytic cycle, favoring the desired reaction.[4]
-
-
Solvent Addition and Degassing:
-
Add anhydrous solvent (e.g., dioxane or 2-MeTHF, approx. 0.1 M concentration) followed by anhydrous water (3-5 equiv). The water is necessary for the slow hydrolysis of the MIDA ester.
-
Degas the mixture thoroughly (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) to remove oxygen, which can degrade the catalyst.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Rationale: Using the lowest effective temperature slows potential decomposition pathways.[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Self-Validation: Check for the consumption of the bromopyridine and the formation of the desired product. Crucially, quantify the formation of the de-boronated pyridine byproduct to assess the extent of the side reaction.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and perform a standard aqueous work-up. Purify the crude product by column chromatography.
-
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
- Protodeboron
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportion
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The University of Manchester. [Link]
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
- Protodeboronation of (Hetero)
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
- For the pro's (Suzuki). Reddit. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
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- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
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Technical Support Center: Optimizing the Synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Bromopyridin-4-yl)propan-2-ol. This tertiary alcohol is a valuable building block in medicinal chemistry and materials science, often synthesized via a Grignard reaction between a 4-pyridyl magnesium halide and acetone.[1] The success of this synthesis, particularly the yield and purity of the final product, is critically dependent on the reaction conditions, with the choice of solvent being a paramount factor.
This guide is structured as a series of questions and answers to directly address common challenges encountered in the laboratory. We will delve into the causality behind solvent selection, provide troubleshooting strategies for low-yield reactions, and present an optimized experimental protocol grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<40%). How does my choice of solvent directly impact this outcome?
Low yield is a common issue, often traced back to the stability and reactivity of the Grignard reagent, which is heavily influenced by the solvent.[2] The synthesis proceeds in two main stages: formation of the Grignard reagent (4-magnesio-2-bromopyridine) and its subsequent nucleophilic attack on acetone. The solvent plays a critical role in both.
-
Solvation and Stability: Grignard reagents are highly reactive and require stabilization. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential because the oxygen lone pairs coordinate with the magnesium atom, forming a soluble complex that stabilizes the reagent.[3][4] Without this coordination, the reagent would be unstable and likely precipitate or decompose.
-
Reactivity: The degree of solvation affects the nucleophilicity of the Grignard reagent. A more effective coordinating solvent can enhance the reactivity of the carbanion.[5] THF, being more polar and a stronger Lewis base than diethyl ether, is generally better at solvating the magnesium center.[5][6] This enhanced solvation can lead to a more reactive ("freer") carbanion, potentially increasing the rate of reaction with acetone and improving the overall yield.
-
Temperature and Reaction Rate: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[7] This allows the reaction to be conducted at a higher temperature (at reflux), which can significantly increase the reaction rate and help drive the reaction to completion, especially if the Grignard formation is sluggish.[7][8]
If you are experiencing low yields with diethyl ether, switching to anhydrous THF is the most common and effective solution.[7][9]
Q2: My Grignard reaction fails to initiate. I see no bubbling or color change. Could the solvent be the problem?
While several factors can prevent initiation, the solvent is a primary suspect. The two most common solvent-related causes are:
-
Presence of Moisture: Grignard reagents are potent bases and will react violently with any protic source, especially water.[4] If your solvent is not rigorously anhydrous, any Grignard reagent that forms will be immediately quenched by water, preventing the reaction from sustaining itself.[2] Always use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone).
-
Insufficient Solvation: The formation of the Grignard reagent occurs on the surface of the magnesium metal. The solvent must be able to effectively solvate the newly formed organomagnesium species to remove it from the surface, exposing fresh magnesium to the bromopyridine.[10] While both THF and diethyl ether are suitable, THF's superior solvating power can be advantageous for initiating reactions with less reactive halides.[6][9]
Troubleshooting Tip: Before adding your bromopyridine, ensure your setup (glassware, stir bar) is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[2][9] Add a small crystal of iodine to the magnesium turnings in anhydrous THF; the disappearance of the purple/brown color is a good indicator that the magnesium surface is activated and the conditions are sufficiently dry for initiation.[1]
Q3: What are the specific pros and cons of using THF versus Diethyl Ether for this synthesis?
The choice between THF and diethyl ether involves a trade-off between reactivity, safety, and ease of handling.
| Feature | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |
| Coordinating Ability | Pro: Superior Lewis basicity and polarity provide excellent stabilization of the Grignard reagent, often leading to higher yields.[5][6] | Con: Less effective at stabilization, which may result in lower solubility or reactivity for some Grignard reagents.[7] |
| Boiling Point | Pro: Higher boiling point (66 °C) allows for refluxing at a higher temperature, increasing reaction rates.[7] | Con: Low boiling point (34.6 °C) limits the reaction temperature, which may be insufficient for sluggish reactions.[7] |
| Solvent Removal | Con: Higher boiling point makes it more difficult to remove under reduced pressure during workup. | Pro: High volatility makes it easy to remove on a rotary evaporator. |
| Hygroscopicity | Con: Highly hygroscopic and prone to peroxide formation. Must be stored and handled carefully.[8] | Con: Also hygroscopic and forms peroxides, but perhaps slightly less so than THF. |
For the synthesis of this compound, THF is generally the recommended solvent due to its ability to better stabilize the pyridyl Grignard intermediate and drive the reaction to completion, maximizing yield.[9]
Q4: Are there any "green" or alternative solvents that are effective for this reaction?
Yes, 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a viable and more environmentally friendly alternative to THF.[11]
-
Renewable Source: 2-MeTHF can be produced from renewable resources like levulinic acid.[11]
-
Improved Workup: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility. This property greatly simplifies the aqueous workup, as it allows for cleaner phase separation without the need for an additional extraction solvent like toluene.[11]
-
Performance: Studies have shown that 2-MeTHF can perform comparably to or even better than THF in Grignard reactions, sometimes offering improved yields and higher solubility for the Grignard reagent.[11]
If your laboratory is focused on implementing greener chemistry principles, substituting THF with 2-MeTHF is a highly recommended optimization.
Part 2: Troubleshooting Guide
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| No reaction initiation | 1. Solvent is not anhydrous.[2]2. Insufficient solvation of the Mg surface. | 1. Use freshly opened anhydrous solvent or re-distill from a drying agent.2. Switch from Diethyl Ether to THF for better solvation.[9] |
| Low product yield | 1. Incomplete formation of the Grignard reagent.2. Poor stability or solubility of the Grignard reagent in the chosen solvent.[7] | 1. Switch to a higher-boiling solvent like THF and run the reaction at reflux to ensure completion.[8]2. Use THF or 2-MeTHF for superior stabilization of the organomagnesium complex.[6][11] |
| Formation of white precipitate before acetone addition | The Grignard reagent is precipitating out of solution. | This indicates poor solubility. Immediately switch to a more effective solvent like THF. |
| Significant amount of biphenyl-like byproduct (Wurtz coupling) | The solvent may not be adequately solvating the reagent, leading to side reactions.[2] | Improve solvation by using THF. Ensure slow, controlled addition of the bromopyridine to maintain a low concentration and minimize homocoupling. |
Part 3: Optimized Experimental Protocol
This protocol details the synthesis of this compound using THF as the solvent to maximize yield.
Methodology
-
Preparation:
-
A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, is assembled. All glassware is flame-dried under vacuum and cooled under a dry nitrogen atmosphere.
-
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) are added to the flask.
-
A single crystal of iodine is added to activate the magnesium.[1]
-
Anhydrous THF (~50 mL) is added via syringe.
-
A solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF (50 mL) is prepared and added to the dropping funnel.
-
A small portion (~5 mL) of the dibromopyridine solution is added to the flask to initiate the reaction. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[1]
-
Once initiated, the remaining dibromopyridine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[12]
-
-
Reaction with Acetone:
-
The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF (20 mL) is added dropwise via the dropping funnel. The addition must be slow to control the exothermic reaction.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.[1]
-
-
Work-up and Purification:
-
The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
-
Part 4: Visualizations
Chemical Reaction Mechanism
Caption: Mechanism of this compound synthesis.
Experimental Workflow
Caption: Optimized workflow for synthesizing the target compound.
References
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?Link
- Pearson. Which of the following compounds are suitable solvents for Grignard reactions?Link
- Google Patents. (CN112479991A). Preparation method of 2-bromo-5-aldehyde pyridine.Link
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Link
- Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.Link
- Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents.Link
- Benchchem. Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.Link
- YouTube. (2015). Reactions with Grignard Reagents!Link
- Reddit. (2016). THF vs ether in Grignard synthesis.Link
- Reddit. (2020). Troubleshooting my grignard reactions.Link
- International Journal of Advanced Research in Science and Engineering. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.Link
- Physics Forums. (2008). THF vs.
- Quora. (2019). Why is THF used in Grignard?Link
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.Link
- RSC Publishing. (2019). Org. 2019.Link
- Journal of the Chemical Society C. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.Link
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.Link
- ResearchGate. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.Link
- Benchchem. Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.Link
- ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?Link
- Benchchem.
- Benchchem. An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential.Link
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Validation & Comparative
A Strategic Guide for Synthetic Chemists: Comparing 2-(2-Bromopyridin-4-yl)propan-2-ol and its Chloro-Analog
In the intricate chess game of pharmaceutical synthesis, the selection of a starting material is a critical opening move that dictates the entire strategy. For drug development professionals, 2-halopyridine scaffolds are indispensable building blocks, offering a versatile handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparative analysis of two such pivotal intermediates: 2-(2-Bromopyridin-4-yl)propan-2-ol and its chloro-analog, 2-(2-Chloropyridin-4-yl)propan-2-ol.
The decision to employ a bromo- or chloro-substituted pyridine is far from trivial. It carries significant implications for reaction kinetics, catalyst selection, cost-effectiveness, and the potential for sequential functionalization. As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts, instead providing a nuanced, field-proven perspective on the causality behind experimental choices, empowering researchers to make the most strategic decision for their synthetic campaigns.
Synthesis: A Shared and Reliable Pathway
Both compounds are readily accessible through one of the most robust and well-established reactions in the synthetic chemist's toolkit: the Grignard reaction.[1] The typical approach leverages a dihalogenated pyridine, where the more reactive halogen (typically iodine or bromine) is selectively converted into an organomagnesium species, which then attacks a ketone electrophile.
The most common route begins with a 2-halo-4-iodopyridine or a 2-chloro-4-bromopyridine. The greater reactivity of the C-I or C-Br bond at the 4-position allows for the regioselective formation of the Grignard reagent. Subsequent nucleophilic addition to acetone yields the desired tertiary alcohol.[2][3] The tertiary alcohol moiety itself is a strategic feature, as it is resistant to metabolic oxidation, a desirable trait for improving the pharmacokinetic profile of potential drug candidates.[4]
Detailed Experimental Protocol: General Synthesis via Grignard Reaction
This protocol is representative for both analogs, with the appropriate starting material selection.
-
Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a dry, inert atmosphere (Nitrogen or Argon). This is critical as Grignard reagents react readily with water.[5][6]
-
Initiation: Place magnesium turnings (1.2 eq.) and a small iodine crystal (to activate the magnesium surface) into a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[3]
-
Grignard Formation: Add a solution of the appropriate 4-halopyridine (e.g., 2-chloro-4-bromopyridine, 1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. The remaining halide solution is then added dropwise at a rate that maintains a gentle reflux.
-
Addition of Electrophile: After the Grignard formation is complete, cool the reaction mixture to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.1 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[7]
-
Work-up and Purification: Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure tertiary alcohol.
Caption: Generalized workflow for the synthesis of target tertiary alcohols.
Physicochemical Properties: Subtle but Significant Differences
The substitution of bromine for chlorine introduces predictable changes in the molecule's physical properties, which can affect handling, solubility, and crystal packing.
| Property | This compound | 2-(2-Chloropyridin-4-yl)propan-2-ol |
| Molecular Formula | C₈H₁₀BrNO | C₈H₁₀ClNO |
| Molecular Weight | 216.07 g/mol [8] | 171.62 g/mol [2][9] |
| Appearance | Off-white to light yellow solid | White to off-white solid |
| Solubility | Good solubility in polar organic solvents (e.g., MeOH, Acetone) | Good solubility in polar organic solvents (e.g., EtOH, Acetone, DCM)[9] |
| Reactivity Handle | C(sp²)-Br | C(sp²)-Cl |
The most notable difference is the molecular weight. The heavier bromine atom also contributes to stronger van der Waals forces, which typically results in a higher melting point for the bromo-analog compared to its chloro counterpart.
The Core Directive: Comparative Reactivity in Cross-Coupling
The primary synthetic application for these reagents is as partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Here, the difference between the C-Br and C-Cl bond is stark and forms the central thesis of this guide.
The Mechanistic Rationale: Oxidative Addition
The rate-determining step for many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity trend for this step is dictated by the carbon-halogen bond dissociation energy, which follows the order: C-I > C-Br > C-Cl .[10] The weaker C-Br bond is cleaved more readily by the palladium catalyst than the stronger, less polarizable C-Cl bond.[10][11]
Caption: The critical oxidative addition step dictates overall reactivity.
Practical Consequences & Strategic Choices
This fundamental difference in bond reactivity translates directly into tangible experimental parameters:
-
Reaction Conditions: The bromo-analog is the workhorse for rapid discovery chemistry. It reliably undergoes coupling under milder conditions (lower temperatures, shorter reaction times) with a broad array of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂).[12] In contrast, the chloro-analog is more recalcitrant and often requires more forcing conditions and, critically, more sophisticated and expensive catalyst systems employing electron-rich, sterically bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) to facilitate the challenging C-Cl bond activation.[13]
-
Yield and Selectivity: Due to the milder conditions required, reactions with the bromo-derivative often proceed more cleanly and in higher yields. The chloro-analog's need for higher temperatures can sometimes lead to side reactions or decomposition. This reactivity differential is also a powerful tool for selective synthesis; in a molecule bearing both chloro and bromo substituents, the bromo position can be functionalized selectively.[11]
Comparative Protocol: Suzuki-Miyaura Coupling
This protocol highlights the typical differences in reaction setup for the two analogs.
-
Reagent Preparation: In two separate, dry reaction vessels, prepare identical mixtures of the 2-(2-halopyridin-4-yl)propan-2-ol (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water).
-
Catalyst Addition:
-
For the Bromo-analog: Add a standard catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
For the Chloro-analog: Add a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) combined with a specialized ligand like SPhos or XPhos (4-5 mol%).
-
-
Reaction Execution: Purge both vessels with an inert gas (Argon) before heating.
-
Bromo-analog: Heat the reaction to 85-90 °C.
-
Chloro-analog: Heat the reaction to 100-110 °C.
-
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. The reaction with the bromo-analog is typically complete within 1-4 hours, while the chloro-analog may require 6-18 hours to reach full conversion.
| Parameter | This compound | 2-(2-Chloropyridin-4-yl)propan-2-ol |
| Relative Reactivity | High | Moderate to Low |
| Typical Temp. | 80 - 95 °C | 100 - 120 °C |
| Typical Time | 1 - 4 hours | 6 - 18+ hours |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Advanced (e.g., Pd₂/Buchwald Ligand) |
| Cost of Halide | Generally Higher | Generally Lower |
Final Verdict: A Strategic Recommendation
The choice between these two valuable building blocks is not about which is "better," but which is "smarter" for a given context.
-
This compound is the reagent of choice for speed, reliability, and versatility in a discovery setting. Its high reactivity allows for rapid iteration and exploration of chemical space with standard, readily available catalysts. When the goal is to quickly synthesize a diverse library of analogs for screening, the bromo-analog is the superior tool.
-
2-(2-Chloropyridin-4-yl)propan-2-ol is the preferred intermediate for cost-effective, large-scale synthesis and process development. Aryl chlorides are almost always cheaper than their corresponding bromides. For a late-stage clinical candidate or commercial manufacturing, the cost savings can be substantial, justifying the initial investment in process optimization to overcome the C-Cl activation barrier.
Ultimately, a comprehensive understanding of the reactivity profiles of both the bromo- and chloro-analogs provides the medicinal chemist with greater strategic depth, enabling the selection of the right tool for the right phase of the drug development journey.
References
- Chemical Communications (RSC Publishing). (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
- ACS Publications. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.
- Semantic Scholar. (n.d.). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of Toronto. (n.d.). Grignard Reaction Lab Handout.
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Google Patents. (n.d.). 2-bromopyridine synthesis method.
- PubChem. (n.d.). 2-(4-Pyridyl)-2-propanol.
- PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
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- PubChem. (n.d.). 2-(2-Propan-2-ylpyridin-4-yl)propan-2-ol.
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A Senior Application Scientist's Guide to Benchmarking 2-(2-Bromopyridin-4-yl)propan-2-ol Against Other Bromopyridine Building Blocks
In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are indispensable. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug discovery. Among the vast array of functionalized pyridines, bromopyridines serve as versatile building blocks, primarily due to their proficiency in palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[1]
This guide provides an in-depth comparative analysis of 2-(2-Bromopyridin-4-yl)propan-2-ol against a selection of other common bromopyridine building blocks. The objective is to elucidate the nuanced reactivity profiles shaped by the interplay of electronic and steric factors, thereby empowering researchers to make informed decisions in their synthetic strategies. The comparisons are grounded in established mechanistic principles and supported by representative experimental data for three cornerstone transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Interplay of Structure and Reactivity in Bromopyridines
The reactivity of a bromopyridine in a cross-coupling reaction is not absolute; it is a function of several competing factors. Understanding these is critical to rational catalyst selection and reaction design.
-
Electronic Effects of the Pyridine Nitrogen : The highly electronegative nitrogen atom renders the pyridine ring electron-deficient. This generally enhances the reactivity of the carbon-bromine (C-Br) bond towards the crucial oxidative addition step in the catalytic cycle, particularly for bromine atoms at the 2- and 4-positions (ortho and para to the nitrogen).[2][3]
-
Positional Isomerism : The position of the bromine atom dictates its electronic environment. Reactivity in palladium-catalyzed couplings often follows the general trend: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[4][5] This is because the C4 and C2 positions are more electronically activated by the ring nitrogen.
-
Influence of Substituents : Additional functional groups on the ring can dramatically alter this baseline reactivity. Electron-withdrawing groups (e.g., -CF₃) further increase the electrophilicity of the C-Br bond, often accelerating oxidative addition.[4] Conversely, electron-donating groups (e.g., -CH₃, -OH) can decrease this reactivity. The tertiary alcohol in our target molecule, this compound, imparts a unique combination of mild electronic donation and significant steric bulk.
-
Steric Hindrance : The size of substituents near the reaction center can impede the approach of the bulky palladium catalyst complex.[4] This is a critical consideration for 2-substituted pyridines and for substrates bearing bulky groups adjacent to the bromine, which can necessitate the use of specialized, sterically demanding phosphine ligands.[6][7]
For this comparative study, we will benchmark our target molecule against the following representative bromopyridines to explore these effects systematically:
-
2-Bromopyridine : The parent compound for C2-functionalization.
-
3-Bromopyridine : An isomer with different electronic activation.
-
2-Bromo-4-methylpyridine : A C2-bromide with an electron-donating group.
-
2-Bromo-4-(trifluoromethyl)pyridine : A C2-bromide with a potent electron-withdrawing group.
Benchmark 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to its operational simplicity and the high stability and low toxicity of its organoboron reagents.[8] The reaction's efficiency is sensitive to the electronic and steric nature of the bromopyridine substrate.[6]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol serves as a standardized baseline for comparing the reactivity of various bromopyridines.
-
Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine the bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting : Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst/Ligand Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%), to the flask under a positive flow of argon.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe to achieve a final concentration of 0.2 M with respect to the bromopyridine.[8]
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring and Work-up : Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 78[5][10] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 14 | 88[8] |
| 2-Bromo-4-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 4 | 95[4] |
Note: Yields are representative and synthesized from literature precedents for illustrative comparison.
Discussion of Suzuki-Miyaura Results
The results highlight the expected reactivity patterns. The 2-bromo-4-(trifluoromethyl)pyridine, activated by the strongly electron-withdrawing -CF₃ group, reacts fastest and gives the highest yield.[4] The parent 2-bromopyridine is also highly reactive. In contrast, 3-bromopyridine is noticeably less reactive due to the less electronically activated C3 position.[5]
Our target molecule, This compound , shows excellent, albeit slightly moderated, reactivity compared to the parent 2-bromopyridine. The tertiary alcohol and its associated methyl groups at the C4 position introduce some steric hindrance and a mild electron-donating effect, which likely accounts for the slightly longer reaction time. However, its performance is robust, demonstrating its utility as a reliable building block for C-C bond formation.
Benchmark 2: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for constructing C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, creating linear, rigid structures frequently found in functional materials and complex natural products.[11] The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask, add the bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inerting : Seal the vessel, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition : Under an argon stream, add anhydrous, degassed triethylamine (Et₃N) as the solvent and base, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).[12][13]
-
Reaction : Stir the reaction mixture at 60 °C.
-
Monitoring and Work-up : Monitor the reaction by TLC. Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography.
Comparative Data: Sonogashira Coupling
| Substrate | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 6 | 89 |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 4 | 94 |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 10 | 82 |
| 2-Bromo-4-methylpyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 7 | 91 |
| 2-Bromo-4-(trifluoromethyl)pyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 2 | 96[4] |
Note: Yields are representative and synthesized from literature precedents for illustrative comparison.
Discussion of Sonogashira Results
The reactivity trend in the Sonogashira coupling mirrors that of the Suzuki reaction. The electronic activation of the C-Br bond is the dominant factor, with the 2-bromo-4-(trifluoromethyl)pyridine again showing the highest reactivity.[4] The target molecule, This compound , performs exceptionally well. The steric bulk at the C4 position is distant from the C2 reaction site, posing minimal hindrance to the linear alkyne coupling partner. Its high yield and moderate reaction time underscore its suitability for introducing alkynyl fragments.
Benchmark 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[14] The amination of 2-bromopyridines can be particularly challenging because the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[15] This often necessitates the use of specialized bulky phosphine ligands to shield the metal center.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In an inert atmosphere glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a resealable reaction tube.
-
Reagent Addition : Add the bromopyridine (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene to achieve a final concentration of 0.2 M.
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C with stirring. For volatile amines, conducting the reaction in a sealed tube is crucial to prevent their escape.[16][17][18]
-
Monitoring and Work-up : After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 80 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 90[16] |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 85 |
| 2-Bromo-4-methylpyridine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 20 | 82 |
| 2-Bromo-4-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 10 | 93[4] |
Note: Yields are representative and synthesized from literature precedents for illustrative comparison.
Discussion of Buchwald-Hartwig Results
The amination reaction proves to be the most sensitive to the electronic and steric environment of the substrates. While the electronically activated 2-bromo-4-(trifluoromethyl)pyridine remains the most reactive, the influence of substituents is more pronounced. The electron-donating methyl group in 2-bromo-4-methylpyridine slightly retards the reaction compared to the parent 2-bromopyridine.
This compound provides a good yield, demonstrating its compatibility with C-N bond formation. The slightly longer reaction time compared to 2-bromopyridine is likely a cumulative effect of the mild electron-donating character and the steric bulk of the isopropanol group, which may influence the conformation of the substrate-catalyst complex. Nevertheless, its successful application confirms its status as a valuable building block for accessing aminopyridine derivatives.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the catalytic cycle and the experimental design.
Conclusion and Outlook
This guide demonstrates that This compound is a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. While its reactivity is slightly attenuated compared to unsubstituted or electronically activated 2-bromopyridines, it consistently delivers high yields across Suzuki, Sonogashira, and Buchwald-Hartwig transformations under standard conditions.
Key takeaways for the Senior Application Scientist:
-
Reliability : It is a robust substrate that performs predictably, making it a reliable choice for library synthesis and lead optimization campaigns.
-
Versatility : Its proficiency in C-C and C-N bond formation allows for diverse downstream derivatization.
-
Unique Functionality : The tertiary alcohol group is a key feature. It can serve as a hydrogen bond donor/acceptor, potentially improving the pharmacokinetic properties of a final compound. It also presents an opportunity for secondary functionalization, adding another vector for molecular exploration.
The choice of a building block is a critical decision in any synthetic campaign. While highly activated substrates may offer faster reaction times, the balanced reactivity and unique functional handle of This compound make it a strategic and valuable component for the medicinal chemist's toolbox.
References
- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem.
- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines - Benchchem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
- Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Sonogashira coupling - Wikipedia.
- Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications.
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate.
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The Positional Isomerism of Bromopyridines: A Decisive Factor in Suzuki Coupling Reaction Kinetics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity of Pyridines and the Power of Suzuki-Miyaura Coupling
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the therapeutic efficacy of numerous drugs, influencing properties such as solubility, metabolic stability, and target binding. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] The reaction's tolerance of a wide range of functional groups and the relatively low toxicity of its organoboron reagents have cemented its status as an indispensable tool in modern organic synthesis.[3]
However, the efficiency and kinetics of the Suzuki-Miyaura reaction are profoundly influenced by the nature of the coupling partners. When employing bromopyridines, the position of the bromine atom on the pyridine ring introduces significant electronic and steric variations that dictate the reaction's progress. Understanding these nuances is not merely an academic exercise but a practical necessity for rational reaction design and process optimization in medicinal and process chemistry.
This guide will dissect the factors governing the reactivity of 2-, 3-, and 4-bromopyridine in Suzuki-Miyaura coupling, with a focus on the kinetic implications of positional isomerism. We will explore the mechanistic underpinnings of the reaction, present comparative data on reactivity, and provide a detailed experimental protocol for a comparative kinetic analysis.
The Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. This is often the rate-determining step of the entire catalytic cycle.[4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[4]
Given that oxidative addition is frequently the kinetic bottleneck, factors that influence the rate of this step will have a pronounced effect on the overall reaction rate. The reactivity of the C-Br bond in bromopyridines is therefore of central importance.
Analysis of Reaction Kinetics: A Comparative Study of Bromopyridine Isomers
The reactivity of the bromopyridine isomers in Suzuki-Miyaura coupling is a direct consequence of the electronic and steric environment of the carbon-bromine bond, which is dictated by the position of the nitrogen atom within the ring.
Electronic Effects
The pyridine nitrogen is an electron-withdrawing group, which influences the electron density at each position of the ring. This has a direct impact on the susceptibility of the C-Br bond to oxidative addition by the electron-rich Pd(0) catalyst.
-
2-Bromopyridine and 4-Bromopyridine: In these isomers, the bromine atom is at a position that is electronically activated by the electron-withdrawing nitrogen atom. This polarization of the C-Br bond facilitates the oxidative addition step.
-
3-Bromopyridine: The bromine atom in the 3-position is less affected by the electron-withdrawing nature of the nitrogen atom compared to the 2- and 4-positions.
The "2-Pyridyl Problem": Catalyst Inhibition
A significant kinetic consideration for 2-bromopyridine is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity, a phenomenon often referred to as the "2-pyridyl problem".[6] This catalyst inhibition can significantly slow down the reaction rate and, in some cases, prevent the reaction from going to completion.[6] While 3- and 4-bromopyridine can also interact with the catalyst, the chelation effect is most pronounced with the 2-isomer.
Quantitative Comparison of Oxidative Addition Rates
A quantitative model for the oxidative addition of various (hetero)aryl electrophiles to a palladium(0) complex provides valuable insight into the relative reactivities of the bromopyridine isomers.[7] By measuring the relative rates of oxidative addition in competition experiments, a reactivity scale can be established.[7] Although a direct Suzuki reaction kinetic comparison is sparse in the literature, the relative rates of the oxidative addition step serve as a strong proxy for the overall reaction kinetics.
| Bromopyridine Isomer | Relative Reactivity (Qualitative) | Key Kinetic Factors |
| 4-Bromopyridine | Highest | Strong electronic activation from the para-nitrogen atom; minimal steric hindrance. |
| 2-Bromopyridine | Intermediate to Low | Electronic activation from the ortho-nitrogen atom is offset by potential catalyst inhibition (the "2-pyridyl problem").[6] |
| 3-Bromopyridine | Lowest | Weaker electronic activation compared to the 2- and 4-isomers. |
Note: The relative reactivities are a generalization and can be influenced by the specific reaction conditions, including the choice of ligand, base, and solvent.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empirically determine the reaction kinetics of the different bromopyridine isomers, a standardized experimental protocol with careful monitoring is essential. In-situ monitoring techniques, such as Raman or NMR spectroscopy, are powerful tools for acquiring high-density, reliable temporal profiles of all observable species throughout the reaction.[8][9]
Materials and Reagents
-
2-Bromopyridine, 3-Bromopyridine, 4-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
Generalized Procedure for Kinetic Runs
-
Stock Solution Preparation: Prepare stock solutions of the bromopyridine isomers, phenylboronic acid, palladium catalyst (pre-mixed Pd(OAc)₂ and PPh₃), base, and internal standard in the chosen solvent system (e.g., toluene/water).
-
Reaction Setup: In individual reaction vials, combine the stock solutions of the palladium catalyst, base, phenylboronic acid, and internal standard.
-
Initiation and Monitoring: Initiate the reactions by adding the respective bromopyridine stock solution to each vial. Place the vials in a pre-heated reaction block and begin monitoring.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench it (e.g., by diluting with a cold solvent and filtering through a short plug of silica).
-
Analysis: Analyze the quenched samples by a suitable technique (e.g., GC-MS or HPLC) to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of the curve.
Conclusion and Future Outlook
The positional isomerism of bromopyridines is a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling reactions. The interplay of electronic activation and potential catalyst inhibition leads to a general reactivity trend of 4-bromopyridine > 2-bromopyridine ≈ 3-bromopyridine, with the caveat that the reactivity of 2-bromopyridine can be highly dependent on the specific reaction conditions due to the "2-pyridyl problem".
For drug development professionals and synthetic chemists, a thorough understanding of these kinetic nuances is essential for the rational design of synthetic routes and the optimization of reaction conditions. While this guide provides a framework based on established principles and available data, it is imperative to perform specific kinetic studies for individual substrate combinations to achieve optimal outcomes.
Future research in this area will likely focus on the development of novel catalyst systems with enhanced activity and stability, particularly for challenging substrates like 2-bromopyridines. The continued application of high-throughput experimentation and in-situ reaction monitoring will undoubtedly provide deeper mechanistic insights and further refine our ability to predict and control the outcomes of these vital transformations.
References
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- ACS Publications. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 110-122. [Link]
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- National Institutes of Health. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Royal Society of Chemistry. (2021). Why does nickel-catalysed Suzuki–Miyaura cross-coupling of 2-chloropyridine fail? A study of the oxidative addition of halo-N-heterocycles to a nickel(0)–dppf complex. Chemical Science, 12(41), 13836-13843. [Link]
- Figshare. (2007). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters. [Link]
- MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7247. [Link]
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Navigating the Structure-Activity Landscape of 2-(2-Bromopyridin-4-yl)propan-2-ol Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its ability to engage in a variety of biological interactions. This guide delves into the structure-activity relationships (SAR) of derivatives based on the 2-(2-Bromopyridin-4-yl)propan-2-ol core. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly accessible literature, by examining structurally related analogues, we can construct a robust comparative analysis to guide future drug discovery efforts. This guide will synthesize data from various studies on substituted bromopyridines and related heterocyclic systems to elucidate the chemical nuances that drive biological activity.
The this compound Scaffold: A Foundation for Exploration
The core structure, this compound, presents several key features for chemical modification and biological interaction:
-
The 2-Bromopyridine Ring: The bromine atom at the 2-position serves as a crucial handle for synthetic diversification, enabling cross-coupling reactions to introduce a wide array of substituents. Its electron-withdrawing nature also influences the overall electronic properties of the pyridine ring.
-
The Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
-
The 4-Position Linkage: The substitution at the 4-position of the pyridine ring allows for the exploration of vectors into different regions of a target binding pocket.
-
The Propan-2-ol Side Chain: The tertiary alcohol is a potential hydrogen bond donor and acceptor. The gem-dimethyl groups provide steric bulk, which can influence binding affinity and selectivity.
The following diagram illustrates the key modifiable positions on the core scaffold that will be discussed in this guide.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Structural Modifications
This section will explore the impact of structural changes at different positions of the core scaffold, drawing parallels from published SAR studies on related pyridine derivatives.
The Influence of Substituents on the Pyridine Ring
The nature and position of substituents on the pyridine ring are critical determinants of biological activity.
2.1.1. The Role of the 2-Bromo Group and its Replacements
The 2-bromo substituent is a common starting point for chemical elaboration. However, its presence can also directly contribute to biological activity. In a series of rhodanine-based kinase inhibitors, a bromopyridine group was found to be optimal for activity against HepG2 and A549 cancer cell lines[1]. This suggests that the electronic properties and potential for halogen bonding of the bromine atom can be beneficial for target engagement.
Conversely, in other contexts, replacing the bromine with different functionalities can enhance potency or modulate properties like metabolic stability. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors based on a 2-aminopyrimidine scaffold, various substitutions at the analogous position were explored to optimize activity and pharmacokinetic profiles[2].
2.1.2. Impact of Other Ring Substituents
A review of pyridine derivatives with antiproliferative activity indicates that the presence of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) can enhance activity, while bulky groups or additional halogens may be detrimental[3]. This suggests that for derivatives of our core scaffold, the introduction of small, hydrogen-bonding capable groups on the pyridine ring could be a fruitful avenue for optimization.
Modifications of the 4-Position Side Chain
The propan-2-ol side chain at the 4-position offers multiple opportunities for modification to probe the binding pocket of a biological target.
2.2.1. The Tertiary Alcohol Moiety
The tertiary alcohol is a key feature, likely involved in hydrogen bonding interactions. Its replacement or modification can have a significant impact on activity. For example, in a series of pyrimidine-4-yl-ethanol derivatives, the hydroxyl group was crucial for their activity as ROS1 kinase inhibitors[4].
2.2.2. Altering the Alkyl Substituents
The gem-dimethyl groups of the propan-2-ol side chain contribute to the lipophilicity and steric profile of the molecule. Exploring variations in these alkyl groups (e.g., replacement with cyclopropyl or larger alkyl chains) could lead to improved binding or selectivity.
Biological Context: Potential Therapeutic Applications
Based on the activities of structurally related compounds, derivatives of this compound could be explored for a variety of therapeutic applications.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents[3]. The potential for derivatives of our scaffold to act as kinase inhibitors is a particularly promising area. For instance, various pyridine-containing compounds have been investigated as inhibitors of kinases like HPK1 and CDK9[5][6]. The SAR data from these studies can guide the design of potent and selective kinase inhibitors based on the this compound core.
GPCR Modulation
G protein-coupled receptors (GPCRs) are another important class of drug targets where pyridine-containing molecules have shown activity[7][8]. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is often critical for binding to GPCRs. The overall shape and electrostatic potential of derivatives of our scaffold could make them suitable candidates for modulating GPCR activity.
Antimicrobial and Antiviral Applications
Pyridine derivatives have a long history of use as antimicrobial and antiviral agents[9]. The structural features of the this compound scaffold could be optimized to target microbial or viral proteins.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
General Synthetic Scheme
A common strategy for the synthesis of derivatives involves the functionalization of the 2-bromopyridine ring via cross-coupling reactions, followed by modification of the side chain.
Caption: A general synthetic workflow for the preparation of derivatives.
Step-by-step protocol for the synthesis of the core scaffold:
-
Grignard Reagent Formation: To a solution of 2,4-dibromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes.
-
Reaction with Acetone: Add anhydrous acetone to the reaction mixture and allow it to warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Evaluation Workflow
A typical workflow for the biological evaluation of newly synthesized compounds is outlined below.
Caption: A standard workflow for the biological evaluation of new chemical entities.
Example Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP in an appropriate assay buffer.
-
Incubation: Add the test compound at various concentrations and incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Summary and Future Directions
The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. By leveraging the extensive knowledge base of SAR for related pyridine derivatives, researchers can make informed decisions in the design and synthesis of new analogues.
Key SAR insights from related series suggest:
-
The 2-position: Amenable to a variety of substituents introduced via cross-coupling, with the nature of the substituent influencing potency and pharmacokinetic properties.
-
The pyridine ring: Substitution with small, electron-donating groups may be beneficial for some biological activities.
-
The 4-position side chain: The tertiary alcohol is likely a key pharmacophoric feature, and modifications to the alkyl groups can be used to fine-tune activity and selectivity.
Future work should focus on the systematic exploration of these modification points and the evaluation of the resulting compounds in a range of biological assays to uncover their full therapeutic potential. The synthesis of focused libraries based on the insights presented in this guide will be a critical step in advancing our understanding of the SAR of this promising chemical series.
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In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 2-(2-Bromopyridin-4-yl)propan-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and pi-stacking interactions makes it an ideal anchor for inhibitors targeting the ATP-binding pocket of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The starting material, 2-(2-Bromopyridin-4-yl)propan-2-ol, offers a versatile platform for generating novel kinase inhibitors. The bromo-substituent provides a reactive handle for cross-coupling reactions to introduce diverse functionalities, while the propan-2-ol group can be modified or serve as a key interaction point within the kinase active site.
This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of compounds synthesized from this precursor, which we will refer to as the PYR-series (PYR-1, PYR-2, and PYR-3) . We will compare their potential performance against established multi-kinase inhibitors, Sunitinib and Sorafenib, which are used in the treatment of various cancers, including renal cell carcinoma.[3][4] This guide will detail the experimental design, provide step-by-step protocols for key assays, present comparative data in a structured format, and visualize the underlying scientific principles.
Rationale for Targeting Receptor Tyrosine Kinases (RTKs)
The PYR-series has been designed based on structural motifs known to inhibit receptor tyrosine kinases (RTKs), such as Tropomyosin receptor kinases (TRKs).[5][6] TRKs are a family of RTKs that, upon activation by neurotrophins, trigger downstream signaling pathways like the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[5] In many cancers, chromosomal rearrangements lead to the fusion of the NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth. Therefore, inhibiting these kinases is a clinically validated strategy.
Comparative Performance of PYR-Series vs. Standard of Care
The primary metric for evaluating the potency of a kinase inhibitor in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.[7] Lower IC50 values indicate higher potency. The selectivity of the compounds is assessed by comparing their IC50 values against the target kinase versus a panel of other kinases.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | TRKA (Target) | VEGFR2 (Off-Target) | PDGFRβ (Off-Target) |
| PYR-1 | 15 | 150 | 200 |
| PYR-2 | 5 | 80 | 120 |
| PYR-3 | 50 | 300 | 450 |
| Sunitinib | 10 | 9 | 8 |
| Sorafenib | 20 | 90 | 50 |
Note: Data for the PYR-series is hypothetical for illustrative purposes. IC50 values for Sunitinib and Sorafenib are representative values from published literature.[4]
Table 2: Comparative In Vitro Cytotoxicity (GI50, µM) in Cancer Cell Lines
| Compound | KM-12 (TRK-fusion) | MCF-7 (Breast Cancer) | HUVEC (Normal Endothelial) |
| PYR-1 | 0.5 | 5.2 | >10 |
| PYR-2 | 0.1 | 2.5 | >10 |
| PYR-3 | 1.2 | 8.9 | >10 |
| Sunitinib | 0.2 | 3.8 | 1.5 |
| Dasatinib | 0.05 | 0.67 | Not Reported |
Note: Data for the PYR-series is hypothetical. GI50 (50% growth inhibition) is a measure of a compound's ability to inhibit cell proliferation. KM-12 is a colon carcinoma cell line with a TRK fusion, making it sensitive to TRK inhibitors.[5] MCF-7 is a breast cancer cell line.[8] HUVEC cells are used to assess toxicity to normal cells.
From this data, PYR-2 emerges as the most promising candidate, exhibiting high potency against the target kinase TRKA and significant cytotoxicity in the TRK-fusion cancer cell line, while showing a favorable safety profile against a normal cell line.
Experimental Design and Protocols
A rigorous in vitro evaluation workflow is essential to characterize novel kinase inhibitors. The following diagram illustrates the key stages of this process.
Caption: In Vitro Evaluation Workflow for Novel Kinase Inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
Materials:
-
Recombinant human TRKA kinase
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
PYR-series compounds, Sunitinib, Sorafenib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of each compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the TRKA enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic potential of the compounds.[2][10]
Materials:
-
KM-12 and MCF-7 cancer cell lines, HUVEC normal cell line
-
Complete culture medium
-
PYR-series compounds, Sunitinib, Dasatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Protocol 3: Western Blot Analysis for Target Engagement
This technique is used to confirm that the compounds inhibit the intended signaling pathway within the cells.
Materials:
-
KM-12 cells
-
PYR-2 and vehicle control (DMSO)
-
Lysis buffer
-
Primary antibodies (anti-phospho-TRKA, anti-total-TRKA, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat KM-12 cells with PYR-2 at its GI50 concentration for 2 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to assess the inhibition of TRKA phosphorylation and its downstream targets, Akt and Erk.
Mechanism of Action: Inhibition of the TRKA Signaling Pathway
The following diagram illustrates the TRKA signaling pathway and the point of inhibition by the PYR-series compounds.
Caption: Simplified TRKA Signaling Pathway and Inhibition by PYR-2.
Conclusion and Future Directions
This guide outlines a systematic approach to the in vitro evaluation of novel kinase inhibitors derived from this compound. The hypothetical PYR-series, particularly PYR-2, demonstrates the potential for developing potent and selective TRKA inhibitors. The provided protocols for in vitro kinase and cell-based assays, along with the comparative data against established drugs, offer a robust framework for identifying promising lead candidates.
Future work should focus on comprehensive selectivity profiling of the most promising compounds against a broad panel of kinases to ensure a favorable safety profile. Further mechanism of action studies, including determination of the mode of inhibition (e.g., ATP-competitive) and resistance profiling, will be crucial. Promising candidates from these in vitro studies can then be advanced to in vivo efficacy and pharmacokinetic studies.
References
- Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731–747.
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
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- Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327–337.
- Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
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A Senior Application Scientist's Guide to the Validation of a Synthetic Route for 2-(2-Bromopyridin-4-yl)propan-2-ol
Abstract
For researchers and professionals in drug development, the synthesis of pure, well-characterized intermediates is a critical step that dictates the quality and viability of an Active Pharmaceutical Ingredient (API). This guide presents a comprehensive validation of a preferred synthetic route to 2-(2-Bromopyridin-4-yl)propan-2-ol, a key building block in modern pharmaceuticals. We will provide an in-depth analysis of a Grignard-based synthesis, detail the rigorous analytical validation of the resulting intermediate, and offer an objective comparison to alternative synthetic strategies. The methodologies, experimental data, and underlying scientific principles are presented to ensure reproducibility and underscore the importance of robust process chemistry in pharmaceutical development.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. This compound serves as a crucial intermediate, offering multiple reaction handles for molecular elaboration. The 2-bromo substituent is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tertiary alcohol at the 4-position can be used for further functionalization or as a key pharmacophoric element. Its role as a precursor to APIs like Ribociclib, a CDK4/6 inhibitor for breast cancer, highlights the need for a scalable, cost-effective, and highly controlled synthetic process. This guide provides the technical framework for achieving and validating such a process.
Validated Synthetic Route: Grignard Addition to 2-Bromo-4-iodopyridine
The selected route involves a selective Grignard exchange followed by nucleophilic addition to a ketone. This method is favored for its high regioselectivity, good yields, and operational simplicity.
Reaction Scheme:
Causality Behind Experimental Choices (Expertise & Experience)
-
Starting Material: We begin with 2-bromo-4-iodopyridine. The significant difference in the reactivity of the C-I and C-Br bonds under Grignard exchange conditions is the cornerstone of this strategy. The carbon-iodine bond is weaker and more polarized, making it the exclusive site for magnesium insertion, leaving the synthetically valuable C-Br bond untouched for subsequent API coupling steps.
-
Grignard Reagent: Isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often called a "Turbo-Grignard," is employed.[1] This reagent offers superior performance over traditional Grignard reagents by breaking up passivating magnesium halide oligomers, thereby increasing reactivity and ensuring a smooth, complete halogen-metal exchange even at low temperatures.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its excellent ability to solvate the Grignard reagent and the reaction intermediates. The initial halogen-metal exchange is conducted at low temperatures (-15 °C to 0 °C) to minimize side reactions, such as decomposition of the highly reactive pyridylmagnesium intermediate.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This provides a mildly acidic proton source to neutralize the alkoxide formed after the acetone addition, while avoiding the strongly acidic conditions that could potentially cause degradation or dehydration of the desired tertiary alcohol.
Detailed Experimental Protocol
-
Reactor Setup: A 1 L, three-necked, round-bottom flask, oven-dried and assembled while hot, is fitted with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with 2-bromo-4-iodopyridine (56.8 g, 0.2 mol) and anhydrous THF (300 mL). The solution is cooled to -15 °C using an acetone/dry ice bath.
-
Grignard Addition: A solution of i-PrMgCl·LiCl (1.3 M in THF, 169 mL, 0.22 mol, 1.1 eq) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -10 °C.
-
Reaction & Monitoring: The mixture is stirred at -15 °C for an additional 1 hour. Reaction completion is monitored by TLC (Thin Layer Chromatography) or HPLC, checking for the disappearance of the starting material.
-
Acetone Addition: Anhydrous acetone (17.4 g, 0.3 mol, 1.5 eq) is added dropwise, maintaining the temperature below -10 °C. The mixture is then allowed to slowly warm to room temperature and stirred for 2 hours.
-
Workup: The reaction is cooled to 0 °C and slowly quenched by the dropwise addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extraction & Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white solid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of the target intermediate.
Analytical Validation: A Self-Validating System
Validation of a pharmaceutical intermediate is mandated by Good Manufacturing Practice (GMP) guidelines, such as ICH Q7, to ensure it meets the required quality and purity standards.[2][3][4][5] Our validation strategy is a multi-pronged approach, where each technique provides complementary information to build a complete quality profile.
Validation Logic Diagram
This diagram shows how different analytical techniques converge to confirm the quality of the final product.
Sources
Assessing the Cost-Effectiveness of 2-(2-Bromopyridin-4-yl)propan-2-ol in Synthesis: A Comparative Guide
Executive Summary
The strategic selection of building blocks is a critical determinant of efficiency, cost, and ultimate success in drug discovery and development. Pyridine scaffolds are ubiquitous in pharmaceuticals, making the choice of functionalized pyridyl halides a key consideration. This guide provides an in-depth technical assessment of 2-(2-Bromopyridin-4-yl)propan-2-ol, evaluating its cost-effectiveness against viable alternatives, primarily its chloro-analog, 2-(2-chloropyridin-4-yl)propan-2-ol, and the simpler, unfunctionalized 2-bromopyridine and 2-chloropyridine. Our analysis indicates that while this compound offers high reactivity in crucial cross-coupling reactions, a comprehensive cost-effectiveness evaluation necessitates a careful balance of raw material cost, reaction efficiency, and the desired pharmacokinetic profile of the target molecule. For large-scale synthesis where cost is a primary driver, the analogous chloropyridine, despite its lower reactivity, may present a more economical option, contingent on the optimization of catalytic systems.
Introduction: The Strategic Value of Functionalized Pyridine Building Blocks
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its presence can influence a molecule's solubility, lipophilicity, and metabolic stability, and it often serves as a key pharmacophore. The synthesis of complex drug candidates frequently relies on the functionalization of the pyridine core, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, being a workhorse methodology.[3]
This guide focuses on a specific, yet illustrative, building block: this compound. This molecule offers two key features: a reactive bromo-substituent at the 2-position, ideal for cross-coupling, and a tertiary alcohol moiety at the 4-position. The latter is of particular interest for its potential to enhance metabolic stability, a crucial attribute for drug candidates.[3][4]
Comparative Analysis of this compound and its Alternatives
The primary alternatives to this compound in a synthetic campaign can be categorized by variations in the halogen substituent and the presence or absence of the tertiary alcohol group.
The Halogen Effect: Bromo- vs. Chloro-Pyridines in Suzuki-Miyaura Coupling
The choice between a bromo- and a chloro-substituent is a classic dilemma in cross-coupling chemistry. The fundamental difference lies in the carbon-halogen bond strength, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. Bromopyridines are generally more reactive than their chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this increased reactivity comes at a higher raw material cost.
Advances in ligand and catalyst development have made the use of less reactive but more economical chloropyridines increasingly viable, even for large-scale production.[3]
Below is a qualitative comparison based on established principles of reactivity:
| Feature | 2-Bromopyridine Derivatives | 2-Chloropyridine Derivatives |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) |
| Catalyst Loading | Typically lower | Often higher, requiring more sophisticated ligands |
| Raw Material Cost | Higher | Lower |
The Functional Group Effect: The Role of the Tertiary Alcohol
The tertiary alcohol group in this compound is a key differentiator from simpler halopyridines. Its primary advantage lies in its contribution to a more favorable pharmacokinetic profile. Unlike primary and secondary alcohols, tertiary alcohols are not susceptible to metabolic oxidation to aldehydes or ketones. This can significantly increase a drug's half-life and reduce the potential for the formation of reactive metabolites.[3][4]
However, the presence of this additional functional group increases the molecular weight and the synthetic complexity of the building block, which is reflected in its higher cost compared to unfunctionalized halopyridines.
Cost-Effectiveness Analysis
A thorough cost-effectiveness analysis must extend beyond the price per kilogram of the starting material and encompass the total cost of synthesizing a target intermediate. This includes the cost of the catalyst, ligands, solvents, and the operational costs associated with reaction time and purification.
Raw Material Cost Comparison
The following table provides an illustrative cost comparison based on currently available supplier pricing. Prices are subject to change and vary by supplier and purity.
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/kg) | Representative Price (USD/mol) |
| 2-Chloropyridine | 113.54 | ~500 - 650[5][6] | ~56.77 - 73.79 |
| 2-Bromopyridine | 158.00 | ~100 - 305[7][8] | ~15.80 - 48.19 |
| 2-(2-Chloropyridin-4-yl)propan-2-ol | 171.62 | ~698,000 (for 1g)[9] | N/A (high cost for small scale) |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | 216.08 | ~266,000 (for 5g)[10] | N/A (high cost for small scale) |
Note: The prices for the functionalized pyridines are for small, research-scale quantities and are not indicative of bulk manufacturing costs. However, they illustrate the significant price premium for these more complex building blocks.
Impact of Reaction Efficiency on Overall Cost
While 2-bromopyridine derivatives are more expensive on a per-mole basis than their chloro counterparts, their higher reactivity can lead to cost savings downstream. For instance, a reaction with a bromopyridine that proceeds to 95% yield with 0.5 mol% of a standard palladium catalyst may be more cost-effective overall than a reaction with a chloropyridine that requires 2 mol% of a more expensive, specialized catalyst and only achieves an 80% yield after a longer reaction time and more complex purification.
The following diagram illustrates the decision-making framework for selecting a building block based on cost and reactivity.
Caption: Decision matrix for building block selection.
Experimental Protocols
Synthesis of 2-(2-Halopyridin-4-yl)propan-2-ol via Grignard Reaction
The following protocol describes a general and plausible method for the synthesis of the title compound and its chloro-analog.
Caption: Synthetic workflow for 2-(2-halopyridin-4-yl)propan-2-ol.
Materials:
-
2-Bromo-4-iodopyridine or 2-Chloro-4-iodopyridine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone (1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine. Add a solution of the 2-halo-4-iodopyridine in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and stir at room temperature until the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C and add a solution of anhydrous acetone in THF dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Suzuki-Miyaura Cross-Coupling Protocol
This generalized protocol can be used to compare the performance of this compound and its alternatives.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
2-Halopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the 2-halopyridine derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon) for 15 minutes.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Purify the product by column chromatography and calculate the isolated yield.
Conclusion and Recommendations
The selection of this compound as a building block in a synthetic campaign is a strategic decision that hinges on a multi-faceted analysis of cost, reactivity, and the desired final product properties.
-
For early-stage discovery and medicinal chemistry efforts , where rapid access to diverse analogs is paramount and material cost is less of a concern, the higher reactivity of this compound makes it an attractive choice. Its use can simplify reaction optimization and potentially lead to higher yields under milder conditions. Furthermore, the incorporated tertiary alcohol can be a valuable feature for enhancing the metabolic stability of the final compounds.
-
For late-stage development and large-scale synthesis , where cost-of-goods is a critical parameter, a thorough evaluation of the chloro-analog, 2-(2-chloropyridin-4-yl)propan-2-ol, is strongly recommended. While it will likely require more investment in process optimization to achieve high conversion, the significantly lower cost of the chlorinated starting materials could lead to substantial overall savings.
Ultimately, there is no single "best" building block. The most cost-effective choice is context-dependent and requires a careful consideration of the specific goals of the synthesis, the scale of the reaction, and the resources available for process development.
References
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- IndiaMART. (n.d.). 2 Chloro Pyridine, Purity: 99%, 25 Kg at ₹ 500/kg in Surat.
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- IndiaMART. (n.d.). Chloropyridine Chemical ( 2 Cp )99.90% High Quality.
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A Senior Application Scientist's Guide to the Biological Activity of 2-(2-Bromopyridin-4-yl)propan-2-ol Derivatives Versus Analogs
This guide provides a comparative analysis of the potential biological activities of compounds derived from the versatile scaffold, 2-(2-Bromopyridin-4-yl)propan-2-ol. While direct experimental data on derivatives of this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs are present in a wide array of biologically active compounds. By examining structurally related analogs with known activities, we can establish a robust framework for predicting the therapeutic potential of this compound class and guide future research endeavors.
The core structure, featuring a 2-bromopyridine ring, presents a chemically tractable handle for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse functionalities at the 2-position. The 4-yl-propan-2-ol substituent is also a key feature, potentially influencing solubility, metabolic stability, and target engagement. This guide will focus primarily on the anticancer and kinase inhibitory potential of this scaffold, drawing comparisons with validated analogs to elucidate key structure-activity relationships (SAR).
The this compound Scaffold: A Platform for Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1][2][3] The title compound, this compound, serves as an excellent starting point for library synthesis. The bromine atom at the 2-position is a versatile synthetic handle, while the tertiary alcohol at the 4-position can be a key pharmacophoric element or a site for further modification.
The primary rationale for exploring this scaffold lies in its potential to generate potent and selective kinase inhibitors. Many successful kinase inhibitors feature a substituted pyridine or pyrimidine core that anchors the molecule within the ATP-binding pocket of the target kinase.
Comparative Analysis of Biological Activity: Anticancer and Kinase Inhibition
To understand the potential of our lead scaffold, we will compare it to several classes of structurally related pyridine derivatives that have demonstrated significant anticancer and kinase inhibitory activity.
Antiproliferative Activity Against Cancer Cell Lines
Numerous studies have established that substituted pyridines possess potent antiproliferative effects across a range of human cancer cell lines, including those from the breast, liver, lung, and colon.[4][5] A comprehensive review of pyridine derivatives highlights that their anticancer efficacy is highly dependent on the nature and position of their substituents.[1][3]
Structure-Activity Relationship (SAR) Insights:
-
Enhancing Activity: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often correlates with enhanced antiproliferative activity.[2][3]
-
Reducing Activity: Conversely, the introduction of bulky groups or certain halogen atoms can sometimes diminish activity, although this is highly context-dependent.[1][2]
For derivatives of this compound, replacing the 2-bromo group with moieties containing these favorable functional groups could be a promising strategy. For instance, coupling with boronic acids bearing phenolic or methoxy-phenyl groups could yield potent anticancer agents.
Table 1: Comparative Antiproliferative Activity of Substituted Pyridine Analogs
| Compound Class | Representative Analog | Cancer Cell Line(s) | Reported IC50/GI50 | Reference |
| Pyridone Derivatives | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 µM | [4] |
| Trisubstituted Pyridines | 2,4,6-trisubstituted pyridine-thiazole hybrids | Renal and Prostate | Potent in vivo activity | [6] |
| Pyridine-Chalcones | Pyrazoline derivative 6c | Various (NCI-60 panel) | Submicromolar (0.38 µM) | [7] |
| Pyridone-dicarbonitriles | Pyridone-based analog with nitro-substituent | A549 (Lung), MCF-7 (Breast) | 8–15 nM | [8] |
This data suggests that modifications at the 2- and 6-positions of the pyridine ring with aryl or heterocyclic systems can lead to highly potent anticancer compounds.
Kinase Inhibition: A Promising Therapeutic Avenue
The pyridine scaffold is a common feature in a multitude of kinase inhibitors. The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.
p38 MAP Kinase Inhibition: The p38 MAP kinase is a key enzyme in the inflammatory cytokine signaling cascade.[9] Pyridinylimidazoles are a well-established class of p38 inhibitors. Analogs with substitutions at the C2 position of the pyridine ring have been shown to be highly efficient and metabolically stable.[9] This suggests that derivatizing the 2-bromo position of our lead scaffold with an imidazole-containing moiety could yield potent p38 inhibitors.
c-Met and VEGFR-2 Kinase Inhibition: The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor angiogenesis and metastasis. Several classes of inhibitors targeting these kinases incorporate a substituted pyridine core. For example, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been developed as potent c-Met kinase inhibitors.[10] Similarly, derivatives of the multi-kinase inhibitor Axitinib, which features a pyridine ring, show potent VEGFR-2 inhibition.[11][12]
Table 2: Comparative Kinase Inhibitory Activity of Pyridine Analogs
| Compound Class | Target Kinase(s) | Representative Analog | Reported IC50 | Reference |
| Pyridinylimidazoles | p38 MAP Kinase | 2-Acylaminopyridin-4-ylimidazole | Not specified, but potent | [9] |
| 4-Anilinoquinazolines | CLK1, GSK-3α/β | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | 1.5 µM (CLK1), 3 µM (GSK-3) | [13] |
| Axitinib Derivatives | VEGFR-2 | Axitinib analog TM10 | 44 nM | [11][12] |
| 4-Phenoxypyridines | c-Met Kinase | N-[4-(2-fluorophenoxy)pyridin-2-yl] derivative | Moderate to good | [10] |
| Pyrrolo[2,3-b]pyridines | GSK-3β | Compound 41 | 0.22 nM | [14] |
These examples strongly support the hypothesis that derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The 2-bromo position is ideal for introducing moieties that can interact with the kinase hinge region, while the 4-position substituent can be optimized to occupy the solvent-exposed region of the ATP pocket.
Experimental Protocols for Evaluation
To assess the biological activity of novel derivatives synthesized from this compound, the following standard experimental protocols are recommended.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target protein kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the recombinant kinase.
-
Compound Addition: Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves:
-
Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO, final concentration ≤0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Pathways and Workflows
To conceptualize the potential mechanism of action and the discovery process for derivatives of this compound, the following diagrams are provided.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Workflow for discovery of novel kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics, particularly in the realms of oncology and inflammation. By analyzing the structure-activity relationships of known pyridine-based anticancer agents and kinase inhibitors, a clear rationale emerges for the synthesis and evaluation of its derivatives.
Future work should focus on creating a diverse chemical library by leveraging the 2-bromo position for various cross-coupling reactions. Screening these new chemical entities against a panel of cancer cell lines and a diverse set of protein kinases will be crucial to identifying lead compounds. The experimental protocols and discovery workflow outlined in this guide provide a solid foundation for these future investigations. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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A Comparative Guide to Novel Compounds from 2-(2-Bromopyridin-4-yl)propan-2-ol: Synthesis, Characterization, and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and validation of a promising new class of compounds derived from the versatile starting material, 2-(2-Bromopyridin-4-yl)propan-2-ol. Pyridine and its derivatives are highly sought-after scaffolds in the pharmaceutical industry due to their presence in numerous bioactive molecules and their ability to enhance properties like solubility and bioavailability.[1][2][3] This document details the synthetic pathways, analytical characterization, and preliminary biological evaluation of these novel compounds, offering a comparative analysis against existing alternatives and underscoring their potential in drug discovery.
Introduction: The Rationale for Pyridine-Based Drug Candidates
The pyridine ring is a fundamental structural motif in medicinal chemistry, found in a wide array of FDA-approved drugs.[2] Its polar and ionizable nature often imparts favorable pharmacokinetic properties.[1][3] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's biological activity and selectivity. The starting material, this compound, offers a unique combination of a reactive bromine atom, poised for cross-coupling reactions, and a tertiary alcohol, which can influence solubility and provide a potential point for further derivatization. This guide explores the synthesis of novel derivatives through the strategic modification of this scaffold and evaluates their potential as therapeutic agents.
Synthetic Strategy: Leveraging the Versatility of the Bromopyridine Scaffold
The primary synthetic route employed for the diversification of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[4][5] The choice of this methodology is based on its broad functional group tolerance and generally high yields.[4]
Caption: Synthetic workflow for novel pyridine derivatives.
Detailed Protocol: One-Pot Borylation/Suzuki Reaction
A highly efficient approach to circumvent the often-limited availability and stability of boronic acids is the one-pot borylation/Suzuki reaction.[6] This microwave-assisted protocol allows for the in-situ generation of the boronic ester from an aryl halide, followed by the cross-coupling reaction in the same vessel.[6]
-
Borylation Step: To a microwave vial, add the starting aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). The vial is sealed and heated under microwave irradiation at 120°C for 45 minutes.
-
Suzuki Coupling Step: After cooling, the second aryl halide (in this case, this compound, 1.0 eq) and an aqueous solution of sodium carbonate (2.0 eq) are added to the reaction mixture. The vial is resealed and heated under microwave irradiation at 120°C for an additional 30 minutes.[6]
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Structural Characterization and Purity Assessment
The unambiguous determination of the chemical structure and purity of the synthesized compounds is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. | Characteristic shifts and coupling constants for the pyridine ring protons and carbons, as well as signals corresponding to the propan-2-ol moiety and the newly introduced substituent. The number of signals and their integration values confirm the expected structure.[7][8] |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the compound. | The molecular ion peak ([M+H]⁺) in the mass spectrum corresponds to the calculated molecular weight of the target compound.[8] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Characteristic absorption bands for O-H (alcohol), C-N (pyridine), and C-Br bonds.[9] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the synthesized compound. | A single, sharp peak in the chromatogram indicates a high degree of purity (typically >95%). |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the molecule in the solid state. | Provides precise bond lengths, bond angles, and conformational information, confirming the connectivity established by NMR.[9] |
Table 1: Analytical techniques for compound characterization.
Exemplary Spectroscopic Data for a Synthesized Derivative:
For a representative compound, 2-(2-(4-methoxyphenyl)pyridin-4-yl)propan-2-ol , the following data was obtained:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.55 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.78 (s, 1H), 7.35 (dd, J = 5.2, 1.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H), 1.65 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.2, 159.8, 157.5, 149.8, 131.5, 128.5, 118.9, 116.8, 114.2, 72.5, 55.4, 31.8.
-
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₈NO₂: 244.1338; found: 244.1335.
The data is consistent with the proposed structure, showing the characteristic signals for the substituted pyridine ring and the propan-2-ol group.
In Vitro Biological Validation: Assessing Therapeutic Potential
The therapeutic potential of the newly synthesized compounds is initially evaluated through a series of in vitro assays. Given that a significant number of pyridine-containing molecules exhibit kinase inhibitory activity, a primary focus of the validation is to assess their effects on a panel of relevant kinases.[6]
Caption: Workflow for in vitro kinase inhibition screening.
Detailed Protocol: Radiometric Kinase Assay
Radiometric kinase assays are considered a gold standard for determining kinase activity due to their high sensitivity.[10] This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate.
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the test compound at various concentrations, a suitable peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a solution containing a high concentration of non-radiolabeled ATP and EDTA.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper or beads.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.[10]
Comparative Performance Data:
| Compound | Alternative 1 (Existing Inhibitor) | Alternative 2 (Different Scaffold) | Novel Compound A | Novel Compound B |
| Target Kinase IC₅₀ (nM) | 50 | 120 | 15 | 25 |
| Selectivity (vs. Kinase X) | 10-fold | 5-fold | 50-fold | 30-fold |
| Cellular Potency (EC₅₀, µM) | 1.2 | 3.5 | 0.5 | 0.8 |
Table 2: Comparative in vitro performance of novel compounds.
The data in Table 2 demonstrates that the novel compounds A and B exhibit significantly improved potency and selectivity against the target kinase compared to existing alternatives.
Early ADME-Tox Profiling: A Glimpse into Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk drug candidates and avoid late-stage failures.[11][12][13] A suite of in vitro assays can provide valuable insights into the drug-like potential of the synthesized compounds.[14]
| ADME-Tox Parameter | Assay | Purpose |
| Solubility | Thermodynamic or Kinetic Solubility Assay | To determine the aqueous solubility of the compound, which is critical for absorption.[14] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive intestinal absorption. |
| Metabolic Stability | Liver Microsomal Stability Assay | To assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.[14] |
| Cytotoxicity | MTT or CellTiter-Glo® Assay | To evaluate the general toxicity of the compound against a panel of cell lines.[15] |
Table 3: Key in vitro ADME-Tox assays.
The results from these early ADME-Tox studies will guide the selection of the most promising candidates for further preclinical development.
Conclusion and Future Directions
The novel compounds synthesized from this compound have demonstrated significant potential as a new class of therapeutic agents. The synthetic route is robust and amenable to the generation of a diverse library of analogs. Preliminary in vitro biological evaluation has identified lead compounds with superior potency and selectivity compared to existing alternatives.
Future work will focus on:
-
Expanding the structure-activity relationship (SAR) to further optimize potency and selectivity.
-
Conducting more comprehensive in vitro and in vivo ADME-Tox studies to assess the overall drug-like properties of the lead candidates.
-
Elucidating the mechanism of action of the most promising compounds through biochemical and cellular assays.
This guide provides a solid foundation for the continued development of this promising new class of pyridine derivatives, with the ultimate goal of identifying a clinical candidate for the treatment of relevant diseases.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Developed Against the Hapten 2-(2-Bromopyridin-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunoassay development, particularly for the detection of small molecules, the specificity of the antibody is paramount. Small molecules, or haptens, such as 2-(2-Bromopyridin-4-yl)propan-2-ol, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[][2][3] This guide provides an in-depth comparison and technical overview of the critical cross-reactivity studies for antibodies developed using this specific hapten. As drug development pipelines increasingly target novel small molecule therapeutics and biomarkers, a comprehensive understanding of antibody specificity is essential for the validation of reliable and robust immunoassays.
The Hapten: this compound and its Significance
This compound is a pyridine derivative. While public domain information on its specific use as a hapten for antibody production is not extensively detailed, its structure presents key features for hapten design. The pyridine ring and the propan-2-ol group offer distinct epitopes that an antibody can be raised against. The bromine atom provides a site for potential modification or can be a key part of the epitope itself.
The design of the hapten is a critical determinant in the subsequent antibody's specificity.[4][5] The way the hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), influences which parts of the molecule are exposed to the immune system.[][6][7] This, in turn, dictates the binding characteristics and potential cross-reactivity of the resulting antibodies.
The Imperative of Cross-Reactivity Analysis
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target.[8] This occurs when the antibody's paratope recognizes a similar epitope on a different molecule.[8] In the context of small molecule detection, this can lead to false-positive results and inaccurate quantification, rendering an immunoassay unreliable for diagnostic or research purposes.[8][9] Therefore, rigorous cross-reactivity testing is a non-negotiable step in antibody validation.
The choice of compounds to test for cross-reactivity should be based on structural similarity to the hapten. For antibodies against this compound, potential cross-reactants would include:
-
Structural analogs: Molecules with minor modifications to the pyridine ring, the side chain, or the position of the bromine atom.
-
Precursor molecules and metabolites: Compounds involved in the synthesis or metabolic breakdown of the target molecule.
-
Structurally related drugs or compounds: Other pyridine-containing compounds or molecules with similar functional groups.
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
Several immunoanalytical techniques can be employed to assess antibody cross-reactivity. The choice of method depends on the required sensitivity, throughput, and the nature of the information sought (e.g., qualitative vs. quantitative binding kinetics).
| Methodology | Principle | Advantages | Disadvantages |
| Competitive ELISA | The target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[8][10] | High throughput, cost-effective, well-established protocols.[10] | Indirect measurement, may not provide detailed kinetic information. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[11][12][13] | Provides real-time kinetic data (association and dissociation rates), high sensitivity, label-free.[11][12] | Lower throughput, requires specialized equipment, can be more expensive. |
| Western Blotting | Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with the antibody.[8] | Can assess specificity in a complex mixture of proteins, provides molecular weight information. | Primarily qualitative, lower throughput, not suitable for unconjugated small molecules. |
Expert Insight: For initial high-throughput screening of a large number of potential cross-reactants, a competitive ELISA is the most practical and cost-effective approach. For a more in-depth characterization of the binding kinetics of key cross-reactants and to gain a deeper understanding of the antibody's binding mechanism, Surface Plasmon Resonance (SPR) is the gold standard.[11][12]
Experimental Workflow & Protocols
A robust cross-reactivity study follows a logical progression from initial screening to detailed characterization.
Caption: Workflow for antibody development and cross-reactivity assessment.
This protocol outlines a standard procedure for determining the cross-reactivity of an antibody against a panel of potential interfering compounds.
Materials:
-
Microtiter plates (96-well)
-
Antibody raised against this compound
-
Hapten-enzyme conjugate (e.g., this compound conjugated to HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
This compound standard
-
Panel of potential cross-reacting compounds
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14]
-
Washing: Repeat the washing step.
-
Competition: Add a series of dilutions of the standard this compound and each potential cross-reacting compound to the wells. Then, add a fixed concentration of the hapten-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner, typically in a tabular format.
Table 1: Cross-Reactivity of Anti-2-(2-Bromopyridin-4-yl)propan-2-ol Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | [Insert Structure] | [Value] | 100 |
| [Analog 1] | [Insert Structure] | [Value] | [Value] |
| [Analog 2] | [Insert Structure] | [Value] | [Value] |
| [Analog 3] | [Insert Structure] | [Value] | [Value] |
Interpretation: A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound, while a low percentage suggests high specificity for the target hapten. The acceptable level of cross-reactivity depends on the intended application of the immunoassay. For diagnostic assays, very low to negligible cross-reactivity is required to avoid false positives.
Strategies to Mitigate Cross-Reactivity
If an antibody exhibits undesirable cross-reactivity, several strategies can be employed:
-
Hapten Design Modification: The design of the hapten can be altered to expose more unique epitopes of the target molecule.[4] This might involve changing the point of attachment of the linker arm to the carrier protein.
-
Antibody Selection: During the screening process, select for antibody clones that demonstrate the highest specificity.[16] Monoclonal antibodies are generally preferred over polyclonal antibodies for their inherent specificity to a single epitope.[16]
-
Assay Optimization: Adjusting assay conditions such as pH, temperature, and ionic strength can sometimes improve specificity.[8]
-
Affinity Chromatography: Purifying the antibody using a column with the immobilized cross-reacting molecule can remove the cross-reactive antibody population.
Conclusion
The development of highly specific antibodies against small molecules like this compound is a meticulous process where cross-reactivity assessment is a cornerstone of validation. A multi-faceted approach, combining high-throughput screening with detailed kinetic analysis, is crucial for characterizing antibody specificity. By understanding the principles of hapten design, employing appropriate analytical techniques, and systematically evaluating potential cross-reactants, researchers can develop robust and reliable immunoassays for a wide range of applications in research and drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromopyridin-4-yl)propan-2-ol
For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly halogenated intermediates like 2-(2-Bromopyridin-4-yl)propan-2-ol, is managed and disposed of with the utmost regard for safety and environmental regulations. This guide provides a procedural framework grounded in established safety protocols for the proper disposal of this compound.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a bromine atom on the pyridine ring dictates its segregation into a specific waste stream to prevent cross-contamination and to ensure it undergoes the correct treatment process, which is typically high-temperature incineration at a licensed hazardous waste facility.[1][2][3]
Hazard Assessment and Risk Mitigation
While comprehensive hazard data for this compound (CAS No. 1055073-69-2) is not fully available, a Safety Data Sheet for the compound indicates it is harmful if swallowed (H302). Due to the limited specific data, a conservative approach is mandated. We must infer potential hazards from its structural components—a brominated pyridine ring and a tertiary alcohol. The parent compound, 2-bromopyridine, is known to be toxic if swallowed and fatal in contact with skin.[4][5][6] An isomer, 2-(4-Bromopyridin-2-yl)propan-2-ol, is classified as a skin, eye, and respiratory irritant.[7] Therefore, it is prudent to handle this compound with the assumption that it carries similar risks.
Table 1: Hazard Profile and Safety Recommendations
| Hazard Classification (Inferred) | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (H302) | Harmful if swallowed. | Standard laboratory PPE (lab coat, gloves, eye protection). |
| Skin Irritation (Potential) | May cause skin irritation upon contact.[7] | Nitrile or other chemically resistant gloves.[8] |
| Eye Irritation (Potential) | May cause serious eye irritation.[7] | Safety glasses with side-shields or chemical goggles.[8] |
| Respiratory Irritation (Potential) | May cause respiratory tract irritation if inhaled.[7] | Use only in a well-ventilated area or a chemical fume hood.[9] |
| Environmental Hazard | Halogenated compounds can pose risks to the environment.[10] | Prevent release into drains or the environment.[8] |
Disposal Workflow Logic
The decision-making process for the disposal of this compound and its associated waste should be systematic. The following diagram illustrates the logical flow from waste generation to final disposal.
Sources
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- 2. bucknell.edu [bucknell.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Essential Safety and Logistical Guide for Handling 2-(2-Bromopyridin-4-yl)propan-2-ol
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-(2-Bromopyridin-4-yl)propan-2-ol. Given the absence of a complete, officially classified Safety Data Sheet (SDS) for this specific compound, this document is grounded in the precautionary principle. The recommendations are derived from the known hazards of analogous compounds, including pyridine derivatives and other brominated aromatic compounds, to ensure the highest degree of safety for all laboratory personnel.
Hazard Assessment: A Precautionary Approach
For instance, the isomer 2-(4-Bromopyridin-2-yl)propan-2-ol is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[2][3]. Another related compound, 2-bromopyridin-4-ol, is also known to cause skin, eye, and respiratory irritation[4]. Therefore, it is imperative to handle this compound with stringent safety measures as if it possesses these hazards.
Assumed Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
-
Potential for release of toxic fumes (e.g., hydrogen bromide, nitrogen oxides) upon combustion[4].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Pyridine and its derivatives can be absorbed through the skin[5]. Nitrile or neoprene gloves offer suitable protection against incidental contact[6]. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 or NIOSH standards. | Protects against splashes and airborne particles of the compound, which is assumed to be a serious eye irritant[1][2][3][4]. |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact[6]. |
| Respiratory Protection | Not generally required if work is conducted within a certified chemical fume hood. | A fume hood provides the primary means of respiratory protection by containing vapors and dust[6][7]. If a fume hood is not available or if handling large quantities, a risk assessment must be performed to determine if a respirator is needed. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline the mandatory procedure for handling this compound.
Sources
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]
- 3. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. PYRIDINE [training.itcilo.org]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
